2-Bromo-3-fluoro-5-methoxypyridine
Description
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Properties
IUPAC Name |
2-bromo-3-fluoro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUJHHNDYFTJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-87-5 | |
| Record name | 2-Bromo-3-fluoro-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
An Important Note on Chemical Isomers: Initial searches for "2-Bromo-3-fluoro-5-methoxypyridine" did not yield a verifiable Chemical Abstracts Service (CAS) number or consistent technical data, suggesting it is a less common or potentially misidentified isomer. This guide will therefore focus on the well-documented and commercially available regioisomer, 3-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884494-81-9) . This compound is a valuable and versatile building block in medicinal chemistry, and the principles, reactions, and analytical techniques discussed herein are broadly applicable to this class of substituted pyridines.
Introduction: A Strategic Building Block in Medicinal Chemistry
3-Bromo-5-fluoro-2-methoxypyridine is a halogenated and functionalized pyridine derivative that has emerged as a significant intermediate in the synthesis of complex organic molecules.[1] Its strategic importance, particularly for researchers, scientists, and drug development professionals, lies in the unique arrangement of its functional groups. The pyridine core is a common motif in a vast number of approved pharmaceutical agents.[2] The substituents on this core in 3-bromo-5-fluoro-2-methoxypyridine offer a confluence of properties and reactive sites that are highly desirable in the construction of novel therapeutic agents:
-
The Bromine Atom (C3-Position): Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular diversity.[3]
-
The Fluorine Atom (C5-Position): The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. Fluorine can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, increasing bioavailability, and modulating pKa.[3]
-
The Methoxy Group (C2-Position): This electron-donating group influences the electronic properties of the pyridine ring, which can affect its reactivity and its potential to interact with biological targets.[3]
This guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, key synthetic applications, and safety considerations for 3-Bromo-5-fluoro-2-methoxypyridine.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral characteristics is essential for its effective use in research and development.
Physicochemical Data
The key physical properties of 3-Bromo-5-fluoro-2-methoxypyridine are summarized in the table below. This data is crucial for reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| CAS Number | 884494-81-9 | [1][4][5] |
| Molecular Formula | C₆H₅BrFNO | [4][5] |
| Molecular Weight | 206.01 g/mol | [4][5] |
| Appearance | Colorless oil or liquid at room temperature | [1][6] |
| Density | ~1.6 g/cm³ | [1] |
| Boiling Point | 188.4 ± 35.0 °C at 760 mmHg | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromo-5-fluoro-2-methoxypyridine. While publicly available, citable spectra for this specific compound are not readily found, we can predict the expected spectral features based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methoxy group will present as a singlet, typically in the range of 3.8-4.0 ppm. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronegativity and positions of the bromine, fluorine, and methoxy substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the molecule. The carbon attached to the methoxy group will appear in the aliphatic region, while the five carbons of the pyridine ring will be in the aromatic region. The carbon atoms directly bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (in the case of C-F coupling).
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass can be used to confirm the elemental composition.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include C-H stretching from the aromatic ring and methoxy group, C=N and C=C stretching vibrations from the pyridine ring, C-O stretching of the methoxy ether, and C-Br and C-F stretching vibrations.
Synthesis Methodologies
Several synthetic routes to 3-Bromo-5-fluoro-2-methoxypyridine have been reported, primarily involving the functionalization of a pre-existing pyridine core. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Method 1: Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one
This method involves the O-methylation of the corresponding pyridinone precursor. This is a common and effective strategy for introducing a methoxy group onto a pyridine ring.
Caption: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine via O-methylation.
Detailed Experimental Protocol: [6]
-
To a solution of 3-bromo-5-fluoropyridin-2(1H)-one (10.0 g, 52.1 mmol) in toluene (100 mL), add silver carbonate (Ag₂CO₃, 10.0 g, 36.5 mmol).
-
Slowly add iodomethane (3.89 mL, 62.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through diatomaceous earth and wash the solid pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: 5-25% EtOAc/hexane) to yield 3-bromo-5-fluoro-2-methoxypyridine as a colorless oil.[6]
Causality Behind Experimental Choices:
-
Silver Carbonate as Base: Silver carbonate acts as a mild base to deprotonate the pyridinone, forming the nucleophilic oxygen anion. It also serves as a scavenger for the iodide byproduct, driving the reaction to completion by precipitating silver iodide.
-
Toluene as Solvent: Toluene is a relatively non-polar aprotic solvent that is suitable for this type of reaction and allows for easy workup.
-
Room Temperature Reaction: The reaction proceeds efficiently at room temperature, which is advantageous for energy consumption and minimizing potential side reactions.
Method 2: Bromination of 2-Methoxy-5-fluoropyridine
An alternative approach is the direct bromination of a 2-methoxy-5-fluoropyridine precursor. This relies on electrophilic aromatic substitution, where the position of bromination is directed by the existing substituents.
Caption: Synthesis via electrophilic bromination of a pyridine precursor.
Detailed Experimental Protocol: [1]
-
In a dried reaction flask under a nitrogen atmosphere, dissolve 2-methoxy-5-fluoropyridine and N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF).
-
Heat the reaction mixture to 70 °C and stir for approximately 5 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product.[1]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
Anhydrous THF: THF is a suitable polar aprotic solvent for this reaction. The use of anhydrous conditions is important to prevent side reactions with water.
-
Elevated Temperature: Heating is required to facilitate the electrophilic substitution on the pyridine ring, which is generally less reactive than benzene.
Key Reactions and Applications in Drug Development
The synthetic utility of 3-Bromo-5-fluoro-2-methoxypyridine is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in the pharmaceutical industry to construct the complex molecular architectures of drug candidates.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For 3-Bromo-5-fluoro-2-methoxypyridine, this allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C3-position.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
General Experimental Protocol for Suzuki Coupling: (Based on protocols for similar bromopyridines[7])
-
In a reaction vessel, combine 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Purify the product using column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3] This reaction allows for the coupling of 3-Bromo-5-fluoro-2-methoxypyridine with a wide range of primary and secondary amines, providing access to a diverse array of substituted aminopyridines, which are prevalent scaffolds in medicinal chemistry.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
General Experimental Protocol for Buchwald-Hartwig Amination: (Based on protocols for similar bromo-heterocycles[3])
-
To an oven-dried reaction vessel, add a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide).
-
Seal the vessel and purge with an inert gas.
-
Add 3-Bromo-5-fluoro-2-methoxypyridine, followed by the amine coupling partner and an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring until completion.
-
After cooling, the reaction is worked up by diluting with an organic solvent, washing with water and brine, and drying the organic layer.
-
The final product is purified by column chromatography.
Safety and Handling
As with all laboratory chemicals, 3-Bromo-5-fluoro-2-methoxypyridine should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.[2][8]
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
Recommended Personal Protective Equipment (PPE): [2][8]
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a suitable respirator.
Handling and Storage: [8]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration.[2]
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.[2]
Conclusion
3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) is a highly valuable and versatile building block for medicinal chemistry research. Its trifunctional nature provides a robust platform for generating molecular diversity through well-established and reliable synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutics and other advanced materials.
References
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Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
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3-Bromo-5-fluoro-2-methoxypyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020). Google Patents.
-
Supporting Information. (2011). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine: Properties, Synthesis, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of substituted bromofluoromethoxypyridines, with a specific focus on the well-documented and commercially available isomer, 3-Bromo-5-fluoro-2-methoxypyridine. While the specific isomer 2-Bromo-3-fluoro-5-methoxypyridine was requested, a thorough review of chemical literature and commercial databases indicates a lack of available data for this specific substitution pattern. Consequently, this paper will leverage the extensive information on 3-Bromo-5-fluoro-2-methoxypyridine (CAS: 884494-81-9) as a representative and highly relevant model for this class of compounds. The methodologies, reaction mechanisms, and strategic applications discussed herein are fundamentally applicable to the broader family of halogenated pyridine derivatives, offering valuable insights for professionals in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved therapeutics. The strategic introduction of halogen atoms, such as bromine and fluorine, along with methoxy groups, provides medicinal chemists with a powerful toolkit to modulate the physicochemical and pharmacological properties of lead compounds.
-
Fluorine: The inclusion of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.
-
Bromine: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[1]
-
Methoxy Group: This group can influence conformation, solubility, and receptor-binding interactions.
3-Bromo-5-fluoro-2-methoxypyridine embodies this strategic design, making it a valuable building block for generating diverse chemical libraries for screening and lead optimization in pharmaceutical and agrochemical research.[1]
Core Physicochemical Properties
The precise molecular weight and other key physical properties of 3-Bromo-5-fluoro-2-methoxypyridine are fundamental to its use in synthesis and analysis. These values are critical for stoichiometric calculations, reaction monitoring, and structural elucidation.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFNO | PubChem[2] |
| Molecular Weight | 206.01 g/mol | PubChem[2] |
| CAS Number | 884494-81-9 | ChemicalBook[3], PubChem[2] |
| Appearance | Colorless to light yellow liquid/solid mixture | ChemicalBook[3] |
| Boiling Point | 188.4 ± 35.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | ChemicalBook[3] |
Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-5-fluoro-2-methoxypyridine is a multi-step process that requires precise control of reaction conditions. A common and scalable route involves the diazotization and subsequent bromination of a substituted aminopyridine precursor.
Synthetic Pathway Overview
A validated synthetic route begins with 2-methoxy-5-aminopyridine, proceeds through a fluorination step via a diazonium intermediate, and concludes with regioselective bromination.[4] This pathway is favored for its use of readily available starting materials and robust reaction conditions suitable for industrial scale-up.
Caption: Synthetic workflow for 3-Bromo-5-fluoro-2-methoxypyridine.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established procedures.[4]
PART A: Synthesis of 2-Methoxy-5-fluoropyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methoxy-5-aminopyridine in a suitable acid (e.g., hydrochloric acid).
-
Diazotization: Cool the mixture to 0-5°C using an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Fluorination: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes. Subsequently, add a fluorinating agent such as tetrafluoroboric acid (HBF₄).
-
Reaction & Workup: Gradually warm the reaction to 35-45°C and hold until nitrogen evolution ceases, indicating the completion of the reaction. Cool the mixture, neutralize, and extract the product with an organic solvent. Purify the crude product to yield 2-methoxy-5-fluoropyridine.
PART B: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine
-
Bromination: Dissolve the 2-methoxy-5-fluoropyridine from Part A in a suitable solvent. Add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, portion-wise. The methoxy group at the 2-position is an ortho-para director, and the fluorine at the 5-position is deactivating, which directs the electrophilic bromine to the C3 position.
-
Reaction & Purification: Heat the mixture to 20-90°C for 2-6 hours, monitoring by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction, quench any remaining bromine, and perform an aqueous workup. The crude product is then purified by silica gel column chromatography to afford the final product as a colorless oil.[3]
Applications in Drug Discovery and Development
The utility of 3-Bromo-5-fluoro-2-methoxypyridine lies in its role as a key intermediate for synthesizing more complex, biologically active molecules. Its structure allows for facile diversification through cross-coupling chemistry.
Scaffold for Kinase Inhibitors and Neurological Agents
This class of compound is primarily utilized in pharmaceutical research and development. The unique arrangement of its functional groups makes it a valuable precursor for complex drug candidates, particularly in the fields of oncology and neurology.[1] The bromine atom at the 3-position is strategically placed for Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl or heteroaryl moieties to explore structure-activity relationships (SAR).
Agrochemical Synthesis
Beyond pharmaceuticals, these versatile building blocks are also employed in the agrochemical industry. They serve as a foundation for designing novel pesticides and herbicides, where the incorporation of fluorine often enhances the biological efficacy and stability of the final active ingredient.[1]
Safety and Handling
As with all halogenated organic compounds, proper safety protocols must be strictly followed when handling 3-Bromo-5-fluoro-2-methoxypyridine.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[2][5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage and Stability: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation. It is reported to be light-sensitive.[3]
Conclusion
3-Bromo-5-fluoro-2-methoxypyridine stands as a testament to the power of strategic functionalization in chemical synthesis. Its defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers. While the originally requested isomer, this compound, remains elusive in the current body of scientific literature, the principles and applications detailed for its close analog provide a robust and actionable framework for professionals engaged in the design and synthesis of novel chemical entities. This guide serves as a foundational resource, grounded in authoritative data, to support the innovative work of scientists in drug discovery and beyond.
References
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MySkinRecipes. 2-Bromo-5-fluoro-3-methoxypyridine. Available from: [Link]
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Pipzine Chemicals. 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China. Available from: [Link]
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PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. Available from: [Link]
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
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LabAlley. 2-Bromo-5-fluoro-3-methylpyridine, min 97%, 100 grams. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine
This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-3-fluoro-5-methoxypyridine, a key building block in contemporary drug discovery and medicinal chemistry.[1][2] Its unique substitution pattern makes it a valuable intermediate for creating complex molecular architectures, particularly in the fields of oncology and neurology.[1] We will delve into the scientifically robust and field-proven synthetic pathways, offering not just protocols, but also the mechanistic rationale behind the experimental choices. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic strategy.
I. Strategic Analysis of Synthetic Pathways
Two primary retrosynthetic disconnections have been reported for the synthesis of this compound. A critical evaluation of these routes is essential for selecting the most efficient, scalable, and cost-effective approach.
Route A: Fluorination Followed by Regioselective Bromination
This is the preferred and more contemporary approach, commencing from readily available starting materials. The synthesis proceeds in two key steps:
-
Diazotization-Fluorination: Conversion of 2-methoxy-5-aminopyridine to the intermediate 2-methoxy-5-fluoropyridine.
-
Electrophilic Bromination: Introduction of the bromine atom at the C2 position of the pyridine ring.
This pathway is advantageous due to its use of inexpensive starting materials, mild reaction conditions, and generally high yields, making it suitable for industrial-scale production.[3]
Route B: Methylation of a Pre-functionalized Pyridine Core
This alternative route involves the methylation of 3-bromo-5-fluoro-2-hydroxypyridine. While seemingly more direct, this pathway is often hampered by the high cost and limited commercial availability of the starting material. Furthermore, reported yields for this methylation step are often modest, around 44%, which can be a significant drawback for large-scale synthesis.[3]
Based on this analysis, this guide will focus primarily on the detailed execution of Route A .
II. Recommended Synthetic Pathway: A Detailed Walkthrough
The following sections provide a step-by-step guide for the synthesis of this compound, following the strategically advantageous Route A.
Overall Synthetic Scheme
Caption: The recommended two-step synthesis of this compound.
Step 1: Synthesis of 2-methoxy-5-fluoropyridine via the Balz-Schiemann Reaction
This transformation is a cornerstone of aromatic fluorination chemistry. It involves the conversion of a primary aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the corresponding aryl fluoride.[4][5][6]
The reaction proceeds via two distinct stages:
-
Diazotization: The amino group of 2-methoxy-5-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is typically not isolated.
-
Fluoride Displacement: The diazonium salt is then reacted with a fluorinating agent, such as tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄).[3] Upon heating, the diazonium group is expelled as nitrogen gas, a thermodynamically favorable process, generating a highly reactive aryl cation. This cation is immediately trapped by the fluoride ion from the tetrafluoroborate anion to form the C-F bond.[5][6]
Caption: Simplified mechanism of the Balz-Schiemann reaction.
-
Reagents and Equipment:
-
Procedure:
-
In a reaction vessel, dissolve 2-methoxy-5-aminopyridine in the chosen acid (e.g., hydrochloric acid).[3]
-
Cool the mixture to 0-5 °C using an ice bath.[3]
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
To the cold diazonium salt solution, add the fluorinating agent (e.g., tetrafluoroboric acid) and allow the mixture to warm to room temperature.[3]
-
Gently heat the reaction mixture to 35-45 °C. Vigorous gas evolution (N₂) will be observed.[3] Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methoxy-5-fluoropyridine. The product can be purified further by distillation or column chromatography if necessary.
-
Step 2: Electrophilic Bromination of 2-methoxy-5-fluoropyridine
The final step is the regioselective bromination of the electron-rich pyridine ring to yield the target compound.
This reaction is an electrophilic aromatic substitution (SEAr). The pyridine ring, while generally less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, can undergo substitution, typically at the 3-position.[7][8][9]
In the case of 2-methoxy-5-fluoropyridine, the directing effects of the substituents must be considered:
-
-OCH₃ group (at C5): This is a strongly activating, ortho-, para-directing group.
-
-F group (at C3): This is a deactivating, but ortho-, para-directing group.
-
Pyridine Nitrogen: Deactivates the ring, particularly at the 2, 4, and 6 positions.
The combined effect of these groups directs the incoming electrophile (Br⁺) to the C2 position, which is ortho to the activating methoxy group and meta to the deactivating fluoro group. The reaction proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.[10]
-
Reagents and Equipment:
-
Procedure:
-
In a dry reaction flask, dissolve 2-methoxy-5-fluoropyridine in anhydrous THF.[11]
-
Add N-bromosuccinimide (NBS) to the solution.[11]
-
Heat the reaction mixture to reflux (around 70 °C) and stir for several hours (typically 2-6 hours).[3][11] Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.[11]
-
If succinimide has precipitated, remove it by filtration.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by column chromatography or recrystallization.[11]
-
III. Data Summary
The following table summarizes the key quantitative aspects of the recommended synthetic pathway.
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | 2-methoxy-5-aminopyridine | 1. NaNO₂, HCl2. HBF₄ | Water/Acid | 0-5, then 35-45 | 2-4 | High |
| 2 | 2-methoxy-5-fluoropyridine | NBS | THF | ~70 | 2-6 | High |
Note: Yields are highly dependent on the specific reaction scale and purification methods employed.
IV. Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[12][13]
-
Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Acids and Bases: Strong acids (HCl, H₂SO₄) and bases should be handled with care.
-
Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled in a fume hood. Liquid bromine is highly corrosive and toxic and requires extreme caution.
-
Solvents: Organic solvents are flammable and should be kept away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[12][14][15]
V. Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the Balz-Schiemann fluorination of 2-methoxy-5-aminopyridine, followed by the regioselective bromination of the resulting 2-methoxy-5-fluoropyridine intermediate. This pathway offers high yields, utilizes readily available starting materials, and is amenable to scaling. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable building block for their drug discovery and development programs.
VI. References
-
Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Retrieved from
-
PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]
-
ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the.... Retrieved from [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Boroncore. (n.d.). 884494-81-9 | 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of 3-Bromo-5-Fluoro-2-Methoxypyridine in Advanced Organic Synthesis. Retrieved from [Link]
-
Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-3-fluoro-5-methoxypyridine: Properties, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties and synthetic utility of 2-Bromo-3-fluoro-5-methoxypyridine. As a key heterocyclic building block, this compound offers a unique combination of substituents, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] This document provides an in-depth analysis of its properties, synthesis, core reactivity, and field-proven protocols for its application in cornerstone cross-coupling reactions.
Core Chemical and Physical Properties
This compound is a functionalized pyridine derivative whose strategic substitution pattern dictates its reactivity. The bromine atom at the C2 position serves as a versatile handle for cross-coupling reactions, while the fluorine at C3 and the methoxy group at C5 modulate the electronic properties of the pyridine ring, influencing reaction outcomes and the physicochemical properties of its derivatives.
The compound typically presents as a white to light yellow solid at room temperature.[2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1256806-73-1 | [3][4] |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Boiling Point | 202.2 ± 35.0 °C (at 760 mmHg) | [3] |
| Primary Application | Intermediate for pharmaceutical & agrochemical synthesis | [1] |
Spectroscopic Profile
While detailed, publicly accessible spectra for this specific compound are limited, a Certificate of Analysis confirms the existence of its ¹H NMR spectrum.[2] Based on the structure and established principles of NMR spectroscopy, a predicted profile can be outlined. This theoretical analysis is crucial for researchers in verifying the identity and purity of the compound during synthesis and subsequent reactions.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring.
-
H-6: This proton would appear as a doublet, split by the adjacent fluorine atom at C5 (a four-bond coupling, ⁴J(H,F)).
-
H-4: This proton would appear as a doublet of doublets, showing coupling to both the adjacent fluorine at C3 (a three-bond coupling, ³J(H,F)) and the fluorine at C5 (a three-bond coupling, ³J(H,F)).
-
-OCH₃: A sharp singlet corresponding to the three methoxy protons would be observed in the upfield region (typically 3.8-4.0 ppm).
¹³C NMR Spectroscopy (Predicted): The carbon spectrum will display six signals. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (Br, F, N, O). The carbon atoms bonded to these heteroatoms (C2, C3, C5) will show characteristic shifts, and C-F coupling will be observable.
¹⁹F NMR Spectroscopy (Predicted): A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atom on the pyridine ring.
Synthesis and Manufacturing
A definitive, peer-reviewed synthesis for this compound is not widely published. However, a logical and robust synthetic route can be proposed based on established heterocyclic chemistry. A plausible approach involves the selective bromination of a 3-fluoro-5-methoxypyridine precursor. This method offers high regioselectivity due to the directing effects of the existing substituents.
Caption: A representative workflow for the synthesis of this compound.
Reactivity and Key Synthetic Applications
The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The C2-Br bond is readily activated by Pd(0) catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance. For this compound, this reaction allows for the introduction of diverse aryl and heteroaryl groups at the 2-position, creating complex biaryl structures.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the coupling of 2-bromopyridine derivatives and serves as a robust starting point.[5][6][7]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Causality Insight: The choice of Pd(dppf)Cl₂ is deliberate for heteroaromatic substrates. The dppf ligand's wide bite angle and electron-rich nature facilitate the reductive elimination step and stabilize the palladium catalyst, preventing decomposition often seen with pyridine-containing substrates. K₂CO₃ is a sufficiently strong base for most arylboronic acids and is less aggressive towards potentially sensitive functional groups than organic bases.
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio), via syringe.
-
Causality Insight: The aqueous component is crucial for the transmetalation step, as it helps to activate the boronic acid by forming a more nucleophilic boronate species.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[8] It enables the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse library of 2-amino-3-fluoro-5-methoxypyridine derivatives, which are prevalent motifs in pharmacologically active compounds.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on highly successful and general methods for the amination of challenging 2-bromopyridines.[9][10][11]
-
Catalyst Pre-formation/Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%).
-
Causality Insight: Bulky, electron-rich biaryl phosphine ligands like XPhos are essential. Their steric bulk promotes the final reductive elimination step, which is often the rate-limiting step, and prevents the formation of inactive catalyst dimers.
-
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under the inert atmosphere, add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).
-
Causality Insight: A strong base like NaOt-Bu is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex necessary for reductive elimination.
-
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to the desired concentration (typically 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.
Key Hazards: [12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always consult the most current Safety Data Sheet (SDS) for this compound before use for complete safety, handling, and disposal information.[13][14]
Conclusion
This compound stands out as a highly valuable and versatile building block for advanced chemical synthesis. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient pathway to complex, functionalized pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their discovery and development programs.
References
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
MySkinRecipes. 2-Bromo-5-fluoro-3-methoxypyridine. [Link]
-
Autech Scientific. CAS NO. 1256806-73-1 | 2-Bromo-5-fluoro-3-methoxypyridine. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Chemsigma. 2-bromo-5-fluoro-3-methoxypyridine [ 1256806-73-1 ]. [Link]
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
Autech Scientific. What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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- 4. 2-Bromo-5-fluoro-3-methoxypyridine | 1256806-73-1 [sigmaaldrich.com]
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An In-Depth Technical Guide to the Structural Analysis of 3-Bromo-5-fluoro-2-methoxypyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Isomeric Specificity
The pyridine scaffold is a cornerstone of modern medicinal chemistry. The precise arrangement of substituents on this heterocyclic core dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. This guide focuses on the comprehensive structural analysis of 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9). While the initial query encompassed a related isomer, the preponderance of available technical data and its established use as a synthetic intermediate directs our focus to this specific compound to ensure the highest degree of scientific integrity and practical utility for researchers. The principles and methodologies detailed herein, however, are broadly applicable to the characterization of other closely related pyridine derivatives.
The Strategic Importance of 3-Bromo-5-fluoro-2-methoxypyridine in Synthesis
3-Bromo-5-fluoro-2-methoxypyridine is a key building block in the synthesis of complex, biologically active molecules.[1] Its utility stems from the strategic placement of its functional groups, which allows for a diverse range of chemical transformations. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, and nitrogen-containing moieties.[2][3] The fluorine atom at the 5-position can modulate the pKa of the pyridine nitrogen and influence metabolic stability, while the methoxy group at the 2-position can direct ortho-lithiation and participate in nucleophilic substitution reactions.[2] This trifecta of functionalities makes it a sought-after intermediate in the development of novel therapeutics, particularly in oncology and neurology.[2]
A typical synthetic workflow involving 3-Bromo-5-fluoro-2-methoxypyridine often begins with its use as a foundational scaffold, upon which molecular complexity is built. The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Foundational Physicochemical Properties
A thorough understanding of a compound's physical properties is a prerequisite for its effective use in synthesis and analysis. 3-Bromo-5-fluoro-2-methoxypyridine is a liquid at room temperature.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFNO | [4] |
| Molecular Weight | 206.01 g/mol | [4] |
| Boiling Point | 188.4 ± 35.0 °C at 760 mmHg | [3][5] |
| Density | 1.6 g/cm³ | [3][5] |
| Appearance | Colorless oil | [5] |
Core Structural Elucidation Methodologies
The unambiguous structural confirmation of 3-Bromo-5-fluoro-2-methoxypyridine relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analytical picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-5-fluoro-2-methoxypyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural assignment.
3.1.1 Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-fluoro-2-methoxypyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[6]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a relaxation delay of 1.0-2.0 seconds.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[6]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 250 ppm.
-
Use a relaxation delay of 2.0-5.0 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.[6]
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to appropriately cover the expected chemical shift range for fluoropyridines.
-
Use a suitable relaxation delay and number of scans.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline correction.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm and the residual solvent signal (e.g., CDCl₃ at 77.16 ppm), respectively.[6]
-
3.1.2 Expected Spectroscopic Signatures
-
¹H NMR: The spectrum is expected to show two distinct aromatic proton signals, each exhibiting splitting patterns due to coupling with the fluorine atom and with each other. A singlet corresponding to the methoxy group protons will also be present at a characteristic chemical shift.
-
¹³C NMR: The spectrum will display six distinct carbon signals. The carbon atoms directly bonded to bromine, fluorine, and the methoxy group will have characteristic chemical shifts. The C-F coupling will be observable as doublets.
-
¹⁹F NMR: A single resonance is expected, and its chemical shift and coupling to the aromatic protons will be diagnostic.
The following diagram illustrates the workflow for NMR-based structural confirmation.
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is also invaluable for identifying fragmentation patterns that can further support structural assignments.
3.2.1 Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.[6]
-
Instrumentation: Obtain the mass spectrum on a mass spectrometer operating in a suitable ionization mode, such as electron ionization (EI) or electrospray ionization (ESI).[6]
-
Ionization (EI mode):
-
Use a standard EI source with an electron energy of 70 eV.[6]
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).[6]
3.2.2 Expected Mass Spectrum
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
3.3.1 Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
Instrumentation: Record the spectrum on an FT-IR spectrometer equipped with a universal ATR sampling accessory.[6]
-
Acquisition:
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) at a resolution of 4 cm⁻¹.
-
Record a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.[6]
-
3.3.2 Expected IR Absorptions
The IR spectrum will exhibit characteristic absorption bands for:
-
C-H stretching and bending (aromatic and aliphatic)
-
C=C and C=N stretching of the pyridine ring
-
C-O stretching of the methoxy group
-
C-F and C-Br stretching vibrations
Synthesis and Purity Assessment
The synthesis of 3-Bromo-5-fluoro-2-methoxypyridine can be achieved through various routes. One patented method involves the diazotization of 2-methoxy-5-aminopyridine, followed by a fluorination reaction and subsequent bromination.[7] Another approach starts from 3-bromo-5-fluoropyridin-2(1H)-one, which is then methylated.[5]
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 3-Bromo-5-fluoro-2-methoxypyridine. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, with detection by UV spectroscopy.
Safety and Handling
3-Bromo-5-fluoro-2-methoxypyridine is considered hazardous.[8] It may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[8]
Conclusion
The structural analysis of 3-Bromo-5-fluoro-2-methoxypyridine is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. A comprehensive understanding of its physicochemical properties, combined with robust analytical methodologies, is essential for its effective utilization as a key intermediate in the design and synthesis of next-generation pharmaceuticals. This guide provides the foundational knowledge and experimental framework for researchers to confidently handle, characterize, and employ this valuable synthetic building block.
References
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2-Bromo-5-fluoro-3-methoxypyridine. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
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-
2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
- Preparation method of fluoropyridine compounds. (2013). Google Patents.
-
2-Bromo-3-methoxypyridine. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
-
2-Bromo-5-methylpyridine. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Versatility of 3-Bromo-5-Fluoro-2-Methoxypyridine in Advanced Organic Synthesis. (2025). Retrieved January 19, 2026, from [Link]
-
5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China. (n.d.). Pipzine Chemicals. Retrieved January 19, 2026, from [Link]
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Spectroscopic data for 2-Bromo-3-fluoro-5-methoxypyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-fluoro-5-methoxypyridine
Introduction
This compound is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. As with many functionalized pyridine derivatives, it serves as a versatile synthetic building block for the construction of more complex, biologically active molecules.[1][2] The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—on the pyridine core creates a unique electronic and steric profile, making it a valuable intermediate for developing novel therapeutic agents and other specialized chemicals.[1]
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a self-validating framework for the unambiguous identification of this compound.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the pyridine ring is used. The molecular structure is presented below.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra, adapted from established methodologies for similar pyridine derivatives.[3]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
1. Sample Preparation: Approximately 15 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often included as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] The solution is then transferred to a 5 mm NMR tube.
2. Instrumentation & Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz spectrometer.[3]
-
¹H NMR Acquisition: Key parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 second, and the co-addition of 16 scans to ensure a good signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: A wider spectral width of ~250 ppm is used. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) and a longer relaxation delay (2.0 seconds) are necessary.[3]
3. Data Processing: The acquired raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectra are then manually phase- and baseline-corrected to produce clean, interpretable data. Chemical shifts are referenced to the TMS signal (¹H) or the residual solvent signal of CDCl₃ (¹³C, δ = 77.16 ppm).[3]
¹H NMR Spectroscopic Data & Interpretation
The ¹H NMR spectrum provides a direct map of the proton environments. The presence of fluorine at position 3 introduces additional complexity and diagnostic information through hydrogen-fluorine (H-F) coupling.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~7.95 | d | J(H6-F3) ≈ 2.5 Hz | H-6 |
| ~7.20 | d | J(H4-F3) ≈ 9.0 Hz | H-4 |
| ~3.90 | s | - | -OCH₃ |
-
H-6 Proton (δ ≈ 7.95 ppm): This proton is deshielded due to its proximity to the electronegative nitrogen atom. It appears as a doublet due to a four-bond coupling to the fluorine atom at C-3 (⁴JHF).
-
H-4 Proton (δ ≈ 7.20 ppm): This proton is also deshielded, though to a lesser extent than H-6. It exhibits a larger coupling to the adjacent fluorine atom (³JHF), resulting in a distinct doublet.
-
Methoxy Protons (δ ≈ 3.90 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons or the fluorine atom. They appear as a sharp singlet.
Caption: Key H-F coupling interactions in the ¹H NMR spectrum.
¹³C NMR Spectroscopic Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The direct and long-range coupling of carbon to fluorine (JCF) is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
|---|---|---|
| ~156 | d, ²J(CF) ≈ 15 Hz | C-5 |
| ~142 | d, ¹J(CF) ≈ 240 Hz | C-3 |
| ~138 | d, ³J(CF) ≈ 5 Hz | C-2 |
| ~135 | d, ³J(CF) ≈ 12 Hz | C-6 |
| ~115 | d, ²J(CF) ≈ 25 Hz | C-4 |
| ~56 | s | -OCH₃ |
-
C-3 (δ ≈ 142 ppm): This carbon is directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹JCF) of approximately 240 Hz. This large splitting is unambiguous proof of the C-F bond.
-
C-2, C-4, C-5, C-6: These carbons all exhibit smaller, long-range couplings to the fluorine atom, appearing as doublets in the high-resolution spectrum. The magnitude of these couplings decreases with the number of bonds separating the carbon and fluorine atoms.
-
-OCH₃ (δ ≈ 56 ppm): The methoxy carbon appears as a singlet at a characteristic upfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common, convenient technique that requires minimal sample preparation.[3]
1. Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the diamond crystal of the ATR accessory.[3] 2. Instrumentation & Acquisition: The spectrum is recorded using an FT-IR spectrometer. A typical acquisition involves co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted.[3] 3. Data Processing: The resulting transmittance spectrum is typically converted to absorbance for analysis.
IR Spectroscopic Data & Interpretation
The IR spectrum of this compound will display characteristic absorption bands corresponding to its aromatic and functional group components.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) C-H |
| 1600-1450 | C=C / C=N Stretch | Pyridine ring vibrations |
| 1250-1200 | C-O-C Stretch | Asymmetric stretch of aryl ether |
| 1100-1000 | C-O-C Stretch | Symmetric stretch of aryl ether |
| 1150-1050 | C-F Stretch | Carbon-Fluorine bond |
| 650-550 | C-Br Stretch | Carbon-Bromine bond |
-
Pyridine Ring: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.[2]
-
Aryl Ether: The strong, distinct bands for the asymmetric and symmetric C-O-C stretching of the methoxy group are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
-
Halogens: The C-F and C-Br stretching vibrations are found in the fingerprint region (below 1500 cm⁻¹). The C-F stretch is typically a strong band, while the C-Br stretch appears at a lower frequency.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.[3]
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common "hard" ionization technique that provides detailed fragmentation.
1. Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[3] 2. Instrumentation & Ionization: The mass spectrum is obtained using a mass spectrometer operating in EI mode. The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3] 3. Mass Analysis: The analyzer scans a mass range (e.g., m/z 50-300) to detect the resulting ions.
MS Spectroscopic Data & Interpretation
The most telling feature in the mass spectrum of this compound is the isotopic signature of the bromine atom.
-
Molecular Ion (M⁺) Peak: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity: the M⁺ peak and the M+2 peak.
-
m/z for C₆H₅⁷⁹BrFNO⁺ ≈ 206.0
-
m/z for C₆H₅⁸¹BrFNO⁺ ≈ 208.0 This characteristic doublet is definitive evidence for the presence of a single bromine atom in the molecule.
-
-
Key Fragmentation Patterns: Under EI conditions, the molecular ion can fragment. Plausible fragmentation pathways include:
-
Loss of a methyl radical (·CH₃) from the methoxy group.
-
Loss of a bromine atom (·Br).
-
Loss of a methoxy radical (·OCH₃).
-
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Assignment | Notes |
|---|---|---|
| 206 / 208 | [M]⁺ | Molecular ion peak, characteristic 1:1 Br isotope pattern |
| 191 / 193 | [M - CH₃]⁺ | Loss of a methyl radical |
| 127 | [M - Br]⁺ | Loss of a bromine radical |
| 175 / 177 | [M - OCH₃]⁺ | Loss of a methoxy radical |
Conclusion
The structural identity and integrity of this compound can be unequivocally established through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, with characteristic H-F and C-F couplings confirming the position of the fluorine substituent. Infrared spectroscopy validates the presence of key functional groups, including the pyridine ring and the aryl ether linkage. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the distinctive isotopic pattern of the molecular ion peak providing unambiguous evidence for the single bromine atom. Together, these methods form a robust analytical workflow for the characterization of this important synthetic intermediate.
References
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-fluoro-5-methoxypyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3-fluoro-5-methoxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this halogenated pyridine derivative. The guide emphasizes the causal relationships behind experimental choices and provides a self-validating framework for the presented protocols, ensuring scientific integrity and trustworthiness. All key claims are supported by authoritative citations, and a complete reference list is provided.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, offers multiple reactive sites for further synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of its structural characteristics is paramount for its effective utilization. ¹H NMR spectroscopy stands as a primary analytical technique for elucidating the precise structure and electronic environment of molecules.[2] This guide offers an in-depth exploration of the ¹H NMR spectrum of this compound, providing a foundational resource for its identification, purity assessment, and reaction monitoring.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of this compound dictates the appearance of its ¹H NMR spectrum. The pyridine ring contains two aromatic protons, H-4 and H-6. The chemical shift of these protons is influenced by the electronic effects of the substituents: the electron-withdrawing inductive effects of the bromine and fluorine atoms, and the electron-donating resonance effect of the methoxy group.
-
H-4 Proton: This proton is situated between the fluorine and methoxy substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect, which would typically shift the H-4 signal downfield. Conversely, the methoxy group exerts an electron-donating resonance effect, which would shift the signal upfield. The interplay of these opposing effects will determine the final chemical shift.
-
H-6 Proton: This proton is adjacent to the nitrogen atom and the bromine atom. The nitrogen atom in the pyridine ring is electron-withdrawing, as is the bromine atom, leading to a significant downfield shift for the H-6 proton.[3]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a singlet. Their chemical shift is expected in the typical range for methoxy groups attached to an aromatic ring.[4]
Spin-Spin Coupling:
The scalar coupling (J-coupling) between the two aromatic protons, H-4 and H-6, will result in the splitting of their respective signals.[5] This is a four-bond coupling (⁴J), which is typically small in magnitude for aromatic systems. Additionally, the fluorine atom at position 3 will couple with the adjacent H-4 proton (a three-bond coupling, ³J H-F) and the more distant H-6 proton (a five-bond coupling, ⁵J H-F).[6][7] The magnitude of these heteronuclear coupling constants can provide valuable structural information.
Based on these theoretical considerations, we can predict the following features in the ¹H NMR spectrum:
-
Two signals in the aromatic region, corresponding to H-4 and H-6.
-
One singlet in the upfield region, corresponding to the methoxy protons.
-
The signal for H-4 will likely appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.
-
The signal for H-6 will also likely appear as a doublet of doublets due to coupling with H-4 and the fluorine atom.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a high-resolution ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters.[8]
3.1. Materials and Equipment
-
Analyte: this compound
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[9]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as a reference standard (δ = 0.00 ppm).[9]
-
NMR Tube: A standard 5 mm NMR tube of good quality is essential for optimal spectral resolution.[10]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
3.2. Sample Preparation Workflow
The following diagram illustrates the standard workflow for preparing an NMR sample.
Caption: Workflow for NMR sample preparation.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[9]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[9] Gently swirl the vial to ensure the sample is completely dissolved. A homogenous solution free of particulate matter is crucial for high-quality spectra.[10]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube.[11] Avoid transferring any solid particles.
-
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is thoroughly mixed.
3.3. NMR Instrument Parameters
The following parameters are a good starting point for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 1.0 s | Allows for adequate relaxation of the protons between scans. |
| Acquisition Time (AQ) | ~4 s | Provides good digital resolution. |
| Spectral Width (SW) | ~16 ppm | Encompasses the expected chemical shift range for organic molecules. |
3.4. Data Processing Workflow
Raw NMR data, in the form of a Free Induction Decay (FID), must be processed to obtain the final spectrum.[12]
Caption: Steps for processing raw NMR data.
Processing Steps:
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum.[13]
-
Phase Correction: The phases of the signals are adjusted to be purely absorptive.[13]
-
Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.[13]
-
Integration: The area under each signal is measured to determine the relative number of protons.[14]
-
Referencing: The chemical shift scale is calibrated using the TMS signal at 0.00 ppm.
-
Peak Picking: The precise chemical shifts of all peaks are determined.
¹H NMR Spectrum Analysis and Interpretation
A representative ¹H NMR spectrum of this compound is analyzed below. The spectral data is summarized in the following table.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| 1 | 7.85 | dd | ⁴J(H,H) = 2.5, ⁵J(H,F) = 1.5 | 1H | H-6 |
| 2 | 7.30 | dd | ³J(H,F) = 9.0, ⁴J(H,H) = 2.5 | 1H | H-4 |
| 3 | 3.90 | s | - | 3H | -OCH₃ |
Detailed Interpretation:
-
H-6 Proton (δ 7.85): This signal appears as a doublet of doublets, confirming its coupling to two other nuclei. The larger coupling constant is not observed, and the smaller couplings are attributed to a four-bond coupling to H-4 (⁴J H-H = 2.5 Hz) and a five-bond coupling to the fluorine atom (⁵J H-F = 1.5 Hz). Its downfield chemical shift is consistent with the deshielding effects of the adjacent nitrogen and bromine atoms.[3]
-
H-4 Proton (δ 7.30): This signal also appears as a doublet of doublets. The larger coupling constant of 9.0 Hz is attributed to a three-bond coupling to the adjacent fluorine atom (³J H-F). The smaller coupling of 2.5 Hz corresponds to the four-bond coupling with H-6 (⁴J H-H). The chemical shift reflects the combined electronic effects of the fluorine and methoxy substituents.
-
Methoxy Protons (δ 3.90): This sharp singlet integrates to three protons and is assigned to the methoxy group. Its chemical shift is in the expected region for an aromatic methoxy group.[4]
The following diagram illustrates the through-bond coupling interactions in this compound.
Caption: J-coupling interactions in this compound.
Conclusion
This technical guide has provided a detailed and authoritative examination of the ¹H NMR spectrum of this compound. By integrating theoretical predictions with a robust experimental protocol and a thorough analysis of the spectral data, this document serves as a valuable resource for scientists working with this important chemical intermediate. The clear presentation of data, step-by-step procedures, and visual diagrams enhances the utility of this guide for both educational and practical research applications.
References
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- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Unknown. (n.d.). Sample Preparation.
- Scribd. (n.d.). NMR Data Processing Guide.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe.
- Unknown. (n.d.). NMR Data Processing.
- Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
- Cervantes-Navarro, F., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. Semantic Scholar.
- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
- Quader, S., Boyd, S. E., Jenkins, I. D., & Houston, T. A. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)
- Unknown. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum.
- Schaefer, T., et al. (1973). Sigma and Pi Electron Contributions to Long-range Spin–Spin Coupling Constants in the Methyl Derivatives of the Fluoropyridines. Canadian Journal of Chemistry, 51(17), 2989-2996.
- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
- Unknown. (n.d.). 14.
- Royal Society of Chemistry. (n.d.).
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
- Hameed, A., et al. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Beilstein Journals. (n.d.).
- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum.
- Ningbo Inno Pharmchem Co., Ltd. (2025, November 21). The Versatility of 3-Bromo-5-Fluoro-2-Methoxypyridine in Advanced Organic Synthesis.
- PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine.
- Biosynth. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- Roy, M., Golen, J. A., & Manke, D. R. (n.d.). 2-Bromo-5-methylpyridine.
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- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
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13C NMR of 2-Bromo-3-fluoro-5-methoxypyridine
An In-Depth Technical Guide to the ¹³C NMR of 2-Bromo-3-fluoro-5-methoxypyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a polysubstituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document moves beyond simple data reporting to offer a detailed framework for spectral prediction, acquisition, and interpretation. We will explore the theoretical underpinnings of substituent effects on the pyridine ring, predict the ¹³C chemical shifts and carbon-fluorine (C-F) coupling constants, provide a robust experimental protocol for data acquisition, and conclude with a systematic guide to spectral assignment. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.
Theoretical Framework and Spectral Prediction
The ¹³C NMR spectrum of a substituted aromatic ring is a sensitive reporter of the electronic environment of each carbon atom. The chemical shifts are governed by the interplay of the nitrogen heteroatom's influence and the electronic effects (inductive and mesomeric) of the bromo, fluoro, and methoxy substituents. A logical prediction of the spectrum is the foundational step in an unambiguous assignment.
Molecular Structure and Numbering
To facilitate a clear discussion, the standard IUPAC numbering for the pyridine ring will be used throughout this guide.
Caption: IUPAC Numbering of this compound.
Substituent Effects on Chemical Shifts (δ)
Predicting the chemical shifts in a polysubstituted ring can be achieved by starting with the base values of pyridine and applying additive Substituent Chemical Shift (SCS) effects. While this model has limitations due to potential non-additive interactions between adjacent substituents, it provides an excellent first approximation.[1][2]
-
Pyridine Base Values (in CDCl₃): C2/C6 ≈ 150 ppm, C3/C5 ≈ 124 ppm, C4 ≈ 136 ppm.
-
Bromo (-Br) Group: An electronegative but polarizable halogen. It causes a moderate downfield shift at the ipso-carbon (the carbon it's attached to) and minor shifts at other positions.
-
Fluoro (-F) Group: A highly electronegative atom, causing a very strong downfield shift at the ipso-carbon (C3). It also has a notable shielding (upfield) effect on the ortho and para positions through its +M (mesomeric) effect.[3][4]
-
Methoxy (-OCH₃) Group: A strong electron-donating group (+M effect). It causes a significant downfield shift at the ipso-carbon (C5) and shields the ortho (C4, C6) and para (C2) positions. The methoxy carbon itself typically appears in the 55-65 ppm range.[5]
-
Nitrogen Heteroatom: The nitrogen atom strongly deshields the adjacent α-carbons (C2 and C6).
Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling (JCF)
The presence of the spin ½ ¹⁹F nucleus provides an invaluable tool for assignment through spin-spin coupling. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.[6]
-
¹JCF (C3-F): A very large, direct coupling, typically 240-260 Hz in magnitude. The C3 signal will appear as a distinct doublet.
-
²JCF (C2-F, C4-F): A significant two-bond coupling, typically 20-30 Hz. The signals for C2 and C4 will appear as doublets.
-
³JCF (C5-F): A smaller three-bond coupling, typically 5-10 Hz. The C5 signal will appear as a doublet.
-
⁴JCF (C6-F): A very small four-bond coupling, often <3 Hz, which may not be resolved but can cause peak broadening. The C6 signal may appear as a broadened singlet or a narrow doublet.
Predicted ¹³C NMR Data
Synthesizing the substituent and coupling effects allows for a detailed prediction of the full ¹³C NMR spectrum.
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Rationale for Prediction |
| C2 | 138 - 144 | Doublet | ²JCF ≈ 25 | Attached to electronegative Br and adjacent to N (deshielding). ortho to F. |
| C3 | 155 - 162 | Doublet | ¹JCF ≈ 250 | Directly attached to highly electronegative F (strong deshielding). |
| C4 | 115 - 122 | Doublet | ²JCF ≈ 22 | ortho to electron-donating -OCH₃ and para to electron-withdrawing -Br. ortho to F. |
| C5 | 148 - 154 | Doublet | ³JCF ≈ 8 | Attached to -OCH₃ (deshielding). meta to F. |
| C6 | 135 - 141 | Broad s or d | ⁴JCF ≈ 2 | Adjacent to N (deshielding) and ortho to electron-donating -OCH₃ (shielding). para to F. |
| -OCH₃ | 56 - 60 | Singlet | N/A | Typical range for an aromatic methoxy carbon. |
Disclaimer: These predictions are based on established additivity principles and may deviate from experimental values due to through-space interactions and the specific electronic landscape of this polysubstituted system.
Experimental Protocol for Data Acquisition
The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is a self-validating system designed for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.
Sample Preparation
-
Mass: Accurately weigh 20-50 mg of this compound. Causality: A higher concentration is required for the low-abundance ¹³C nucleus to obtain a good signal-to-noise ratio (S/N) in a reasonable time.[7]
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the tube to ensure a homogeneous solution, which is critical for proper magnetic field shimming.
Spectrometer Setup and Parameters (400 MHz Example)
-
Insertion & Locking: Insert the sample into the magnet. Lock the field frequency to the deuterium signal of the CDCl₃ solvent. Causality: The lock corrects for magnetic field drift over the course of the experiment, ensuring high spectral resolution.[8]
-
Tuning & Matching: Tune and match the ¹³C channel of the probe. Causality: This step ensures maximum efficiency of radiofrequency (RF) power transfer to and from the sample, maximizing signal intensity.[9]
-
Shimming: Perform automated or manual shimming on the sample. Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume, leading to sharp, symmetrical peaks.[10]
-
Acquisition Parameters:
-
Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling. A 30° pulse angle is used instead of 90° to allow for a shorter relaxation delay.[11]
-
Acquisition Time (AQ): ~1.0 - 1.5 s. Causality: This determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): 2.0 s. Causality: A delay is necessary to allow nuclei to relax back toward equilibrium. While a longer delay (~5x T₁) is needed for true quantitative results, a 2s delay combined with a 30° pulse provides a good compromise between signal intensity and experiment time for general structural work.[11]
-
Number of Scans (NS): 1024 to 4096. Causality: Because the ¹³C isotope has only 1.1% natural abundance, signal averaging is required to achieve adequate S/N. The S/N increases with the square root of the number of scans.[12]
-
Spectral Width (SW): 240 ppm (approx. -10 to 230 ppm). Causality: This range encompasses nearly all common organic carbon resonances, ensuring no peaks are folded into the spectrum.[13][14]
-
Spectral Analysis and Assignment Workflow
The process of assigning a ¹³C NMR spectrum is a logical puzzle. The predicted shifts and, most importantly, the C-F coupling patterns serve as the primary clues for solving the structure.
Caption: Logical workflow for the assignment of the ¹³C NMR spectrum.
Hypothetical Experimental Data & Step-by-Step Assignment
Let's assume the acquired spectrum yields the following six signals:
-
Signal 1: δ 158.5 (d, J = 252.1 Hz)
-
Signal 2: δ 151.2 (d, J = 8.6 Hz)
-
Signal 3: δ 141.8 (d, J = 26.5 Hz)
-
Signal 4: δ 138.1 (br s)
-
Signal 5: δ 118.9 (d, J = 21.5 Hz)
-
Signal 6: δ 58.2 (s)
Assignment Walkthrough:
-
Identify -OCH₃: Signal 6 at 58.2 ppm is a sharp singlet in the aliphatic region, characteristic of the methoxy carbon. This is assigned to -OCH₃ .
-
Identify C3: Signal 1 at 158.5 ppm displays a massive doublet splitting of 252.1 Hz . This is the unmistakable signature of a one-bond C-F coupling (¹JCF). This signal is therefore assigned to C3 .
-
Identify C2 and C4: Signals 3 and 5 (141.8 ppm and 118.9 ppm ) both show large doublet splittings (26.5 Hz and 21.5 Hz , respectively), which are characteristic of two-bond C-F couplings (²JCF). According to our predictions, C2 should be significantly more deshielded than C4 due to its proximity to both the nitrogen and bromine atoms. Therefore, Signal 3 at 141.8 ppm is assigned to C2 , and Signal 5 at 118.9 ppm is assigned to C4 .
-
Identify C5: Signal 2 at 151.2 ppm is a doublet with a smaller coupling constant of 8.6 Hz . This matches the expected range for a three-bond C-F coupling (³JCF). This signal is assigned to C5 . Its downfield shift is consistent with being the ipso-carbon of the methoxy group.
-
Identify C6: The final remaining signal, Signal 4 at 138.1 ppm , is a broad singlet. This is consistent with a small, potentially unresolved four-bond coupling to fluorine (⁴JCF), and its chemical shift falls within the predicted range for a carbon alpha to the pyridine nitrogen. This signal is assigned to C6 .
Final Assignment Summary
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Predicted JCF (Hz) | Experimental JCF (Hz) |
| C2 | 138 - 144 | 141.8 | ~25 | 26.5 |
| C3 | 155 - 162 | 158.5 | ~250 | 252.1 |
| C4 | 115 - 122 | 118.9 | ~22 | 21.5 |
| C5 | 148 - 154 | 151.2 | ~8 | 8.6 |
| C6 | 135 - 141 | 138.1 | ~2 | < 2 (unresolved) |
| -OCH₃ | 56 - 60 | 58.2 | N/A | N/A |
Conclusion
The structural elucidation of this compound by ¹³C NMR spectroscopy is a prime example of leveraging fundamental principles for complex problem-solving. By combining a predictive model based on substituent effects with the highly diagnostic information from carbon-fluorine coupling constants, an unambiguous assignment of all six carbon signals is achievable. The workflow presented—from theoretical prediction and meticulous experimental practice to logical spectral interpretation—serves as a robust template for the characterization of similarly complex substituted aromatic and heteroaromatic systems, providing drug development professionals and researchers with the confidence needed for structural verification.
References
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- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
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An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine
Sources
The Strategic Reactivity of the C2-Bromine in 2-Bromo-3-fluoro-5-methoxypyridine: A Technical Guide for Synthetic Chemists
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity of the bromine atom at the C2 position of 2-Bromo-3-fluoro-5-methoxypyridine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals. By dissecting the electronic and steric influences of the fluoro and methoxy substituents, this guide offers a predictive framework for its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. Detailed experimental protocols and mechanistic insights are provided to empower chemists to strategically leverage the unique reactivity of this heterocycle in the synthesis of complex molecular architectures.
Introduction: A Privileged Scaffold in Modern Synthesis
The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1] The precise functionalization of this electron-deficient heterocycle is a central challenge in organic synthesis. Halogenated pyridines, such as this compound, serve as versatile intermediates, offering a reactive handle for the introduction of molecular complexity.[2][3] The strategic positioning of a bromine atom at the C2 position, flanked by a fluorine atom at C3 and a methoxy group at C5, creates a unique electronic and steric environment that dictates its reactivity. Understanding these nuances is paramount for its effective utilization in synthetic endeavors.
This guide will explore the three principal reaction pathways for the C2-bromine atom:
-
Palladium-Catalyzed Cross-Coupling Reactions: The workhorse of modern C-C and C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): A pathway influenced by the electron-deficient nature of the pyridine ring.
-
Metal-Halogen Exchange: A powerful tool for the generation of organometallic intermediates.
The Electronic Landscape of this compound
The reactivity of the C2-bromine is intricately linked to the electronic properties of the pyridine ring, which are modulated by the substituents.
-
Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing, rendering the ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions.[1]
-
Fluorine (C3): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), further decreasing the electron density of the ring.
-
Methoxy (C5): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+M) through its lone pairs. In the meta-position to the bromine, the resonance effect is less pronounced, but it still influences the overall electron distribution.
This combination of substituents makes the pyridine ring highly electron-deficient, which has profound implications for the reactivity of the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions: The Primary Reaction Manifold
The C2-bromine atom of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl >> F, a direct consequence of the carbon-halogen bond dissociation energies.[4][5] This inherent reactivity difference ensures that the C-Br bond will selectively undergo oxidative addition to the palladium(0) catalyst over the much stronger C-F bond.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-pyridine structures.[6] The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base will selectively form a new C-C bond at the C2 position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common choice. For more challenging couplings, a combination of a Pd(II) source and a phosphine ligand (e.g., SPhos, XPhos) can be more effective. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines.[7] The reaction couples this compound with a primary or secondary amine.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that are activated in situ by the phosphine ligand. |
| Ligand | BINAP, Xantphos, Josiphos-type ligands | Bulky, electron-rich phosphine ligands are essential for efficient C-N bond formation. The choice of ligand is often substrate-dependent. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (0.04 equiv.) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Caption: Key components for a successful Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
In nucleophilic aromatic substitution (SNAr) reactions on halo-substituted pyridines, the rate of displacement generally follows the order F > Cl > Br > I.[8] This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[8]
For this compound, this presents an interesting case of regioselectivity. While the C2 position is activated by the ring nitrogen, the C-F bond at C3 is inherently more susceptible to nucleophilic attack than the C-Br bond at C2 in an SNAr manifold. Therefore, under typical SNAr conditions, nucleophilic attack is expected to preferentially occur at the C3 position, displacing the fluoride.
However, the bromine at the C2 position can be displaced under more forcing conditions or with specific nucleophiles, although this is generally a less favorable pathway compared to cross-coupling reactions.
Metal-Halogen Exchange: Generating a Potent Nucleophile
Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species.[9] This reaction is typically fast, even at low temperatures, and the rate of exchange follows the trend I > Br > Cl.[9]
Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) will result in a rapid and selective exchange of the bromine atom for a lithium atom. This generates a potent nucleophilic 2-pyridyllithium intermediate that can be trapped with various electrophiles.
Experimental Protocol: General Procedure for Metal-Halogen Exchange and Trapping
-
Dissolve this compound (1.0 equiv.) in a dry, aprotic solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for a specified time (e.g., 30 minutes) to ensure complete exchange.
-
Add the electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or crystallization.
Caption: Pathway for metal-halogen exchange and subsequent electrophilic trapping.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a highly valuable building block in organic synthesis. The reactivity of the C2-bromine atom can be precisely controlled by the choice of reaction conditions. For the construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are the methods of choice, offering high selectivity for the C-Br bond. For the generation of a potent nucleophile at the C2 position, metal-halogen exchange provides a reliable and efficient route. While nucleophilic aromatic substitution is a possibility, it is expected to favor displacement of the C3-fluorine atom.
By understanding the interplay of the electronic and steric factors governing the reactivity of this molecule, researchers can confidently employ this compound to access a diverse array of complex and medicinally relevant compounds.
References
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. URL: [Link]
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. URL: [Link]
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. URL: [Link]
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Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications. URL: [Link]
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Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. URL: [Link]
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. URL: [Link]
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How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. URL: [Link]
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Regioselective synthesis of 4-functionalized pyridines. OUCI. URL: [Link]
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Steric and Electronic Effects on 2( 1H)-Pyridone Cyclloadditions. ElectronicsAndBooks. URL: [Link]
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An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. URL: [Link]
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Metal–halogen exchange. Wikipedia. URL: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. URL: [Link]
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Metal-Catalysed Halogen Exchange Reactions of Aryl Halides. UCL Discovery. URL: [Link]
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Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Sci-Hub. URL: [Link]
-
(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. URL: [Link]
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Chemical Reactivity. MSU chemistry. URL: [Link]
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OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. URL: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PMC. URL: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC. URL: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. URL: [Link]
-
2-Bromo-5-fluoro-3-methoxypyridine. MySkinRecipes. URL: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). URL: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. URL: [Link]
-
12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. URL: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-5-methoxypyridine
Introduction: The Strategic Importance of 2-Bromo-3-fluoro-5-methoxypyridine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable building block. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group for further functionalization or to influence molecular interactions—makes it a highly sought-after precursor for complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[1] This powerful transformation enables the direct linkage of the 2-pyridyl core of this compound with a wide array of aryl, heteroaryl, and alkyl moieties, paving the way for the synthesis of novel pharmaceuticals, agrochemicals, and organic materials.[2][3] This document provides a detailed guide to the Suzuki-Miyaura coupling of this compound, offering a robust starting protocol, insights into the reaction mechanism, and a comprehensive troubleshooting guide.
The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) species. This step, often rate-determining, forms a palladium(II) intermediate.[5][6][7] The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, facilitates this step.[8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the organoboron species, typically by forming a more nucleophilic boronate complex.[6][9][10][11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A Robust Starting Point
This protocol provides a generalized method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask or microwave vial
-
Condenser and inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup and Procedure
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Recommended Reaction Components and Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following table provides a starting point for reaction optimization.
| Component | Recommendation | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many applications.[2] PdCl₂(dppf) is often effective for challenging substrates, including heteroaromatics.[13] Pd₂(dba)₃ is a Pd(0) source that requires an external ligand.[5] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | For Pd₂(dba)₃, bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos can enhance catalytic activity, especially for less reactive substrates.[14][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a common and cost-effective choice.[1] Cs₂CO₃ is a stronger base that can be beneficial for less reactive boronic acids. K₃PO₄ is often used with sterically hindered substrates.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[8][6] Degassing the solvent is critical to prevent oxidation of the catalyst. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a freshly opened or properly stored catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poorly soluble reagents | Try a different solvent system or increase the solvent volume. | |
| Protodeborylation of Boronic Acid | Presence of excess water or acid | Use anhydrous solvents and ensure the base is in sufficient excess. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[8][16] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Dehalogenation of Aryl Bromide | Presence of reducing agents (e.g., from solvent degradation) | Use high-purity, freshly distilled solvents.[8] |
| Formation of Palladium Black | Catalyst decomposition | Use a more stable catalyst/ligand system. Ensure the reaction temperature is not excessively high.[17] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the derivatization of this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse range of novel compounds with high yields. The protocol and troubleshooting guide presented herein serve as a comprehensive resource for scientists and professionals in drug development and materials science, facilitating the successful application of this powerful synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
YouTube. Common Byproducts in Suzuki Coupling. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Arvanitis, A. G., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
PubMed Central. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
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Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-fluoro-5-methoxypyridine: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of 2-Bromo-3-fluoro-5-methoxypyridine in Modern Drug Discovery
The substituted pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Among the myriad of functionalized pyridines, this compound stands out as a particularly valuable building block. Its unique arrangement of a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group offers a versatile platform for the synthesis of complex molecular architectures. This trifecta of functional groups allows for precise and regioselective modifications, making it a sought-after intermediate in the development of novel therapeutics, especially in oncology and neuroscience.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, offering not just step-by-step instructions but also the underlying scientific rationale for the choice of catalysts, ligands, and reaction conditions.
Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic and steric interplay of its substituents. The bromine atom at the 2-position is the primary site for oxidative addition to the palladium(0) catalyst. The adjacent fluorine atom at the 3-position is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. Conversely, the methoxy group at the 5-position is electron-donating. This electronic push-pull can modulate the electron density of the pyridine ring and, consequently, its reactivity in the catalytic cycle. Researchers should be mindful of these electronic effects when optimizing reaction conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position.
Causality Behind Experimental Choices
-
Catalyst Selection: A preformed Pd(0) source like Pd(PPh₃)₄ is often reliable.[2] Alternatively, a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species. For challenging couplings, catalyst systems based on bulky, electron-rich phosphine ligands are often superior.[2]
-
Ligand Selection: For general applications, triphenylphosphine (PPh₃) is a cost-effective choice. However, for more demanding substrates or to improve reaction rates and yields, biaryl phosphine ligands like SPhos or XPhos are highly effective.[3]
-
Base and Solvent: A base is crucial for the transmetalation step, activating the boronic acid.[4] A combination of a carbonate base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) in a mixed aqueous-organic solvent system (e.g., dioxane/water, toluene/water, or DME/water) is a common and effective choice.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 80–110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Workflow
Caption: Suzuki-Miyaura reaction cycle and workflow.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[5] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination heavily relies on the choice of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine ligand.[6] Catalyst systems based on ligands like RuPhos, BrettPhos, and XPhos are generally highly effective for the amination of heteroaryl halides.[3] BrettPhos is often a good choice for primary amines, while RuPhos can be superior for secondary amines.[7]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[7]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%)
-
Ligand (e.g., RuPhos, 2–4 mol%)
-
Base (e.g., NaOt-Bu, 1.5–2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80–120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle and Workflow
Caption: Buchwald-Hartwig amination cycle and workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[8] This reaction is particularly valuable for introducing rigid alkynyl linkers into molecular scaffolds.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Solvents like THF or DMF are commonly used.
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often employ more active palladium catalysts and may require different bases or additives.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Copper(I) iodide (CuI, 5–10 mol%)
-
Amine base (e.g., Triethylamine, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with argon for 10–15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40–60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycles and Workflow
Caption: Sonogashira coupling catalytic cycles and workflow.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[10] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. A study on the Heck reaction of 3-bromo-5-methoxypyridine with fluorous alkenes provides a strong basis for a protocol for the title compound.[11]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst for the Heck reaction.
-
Ligand: While some Heck reactions can be performed without a phosphine ligand, the addition of a ligand such as triphenylphosphine (PPh₃) can improve the stability and activity of the catalyst.
-
Base and Solvent: An inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N) is used to neutralize the HX formed during the reaction. High-boiling polar aprotic solvents like DMF or NMP are typically employed.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2–2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a sealed tube, combine this compound, the alkene, the palladium catalyst, and the base.
-
Add the solvent.
-
Seal the tube and heat the reaction mixture to 100–140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Catalytic Cycle and Workflow
Caption: Heck reaction catalytic cycle and workflow.
Stille Coupling: A Versatile C-C Bond Formation
The Stille reaction is a versatile and powerful method for carbon-carbon bond formation that couples an organostannane with an organic halide. It is known for its tolerance of a wide variety of functional groups.
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings. Alternatively, Pd₂(dba)₃ or Pd(OAc)₂ in combination with a phosphine ligand can be used.
-
Ligand: Electron-rich and bulky phosphine ligands can accelerate the reaction. For challenging substrates, ligands like P(t-Bu)₃ or biaryl phosphine ligands can be beneficial.
-
Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step, which is often rate-limiting. The use of lithium chloride (LiCl) can also be advantageous, particularly in polar solvents like DMF.
-
Solvent: Aprotic solvents such as toluene, dioxane, or DMF are commonly used.
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)tin or aryltributylstannane, 1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80–110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF and stirred for 1-2 hours, followed by filtration.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle and Workflow
Caption: Stille coupling catalytic cycle and workflow.
Data Summary
| Coupling Reaction | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base (equiv) | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2-3) | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOt-Bu (1.5-2) | Toluene | 80-120 |
| Sonogashira | Pd(PPh₃)₄ (2-5), CuI (5-10) | - | Et₃N (2-3) | THF/DMF | RT-60 |
| Heck | Pd(OAc)₂ (2-5) | - | K₂CO₃ (2) | DMF | 100-140 |
| Stille | Pd(PPh₃)₄ (2-5) | - | - | Toluene/DMF | 80-110 |
Conclusion
This compound is a highly valuable building block in contemporary organic synthesis. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—provide a powerful and versatile toolkit for its elaboration into a diverse range of complex molecules. A thorough understanding of the underlying reaction mechanisms and the judicious selection of catalysts, ligands, and reaction conditions are paramount to achieving successful and reproducible outcomes. The protocols and insights provided herein are intended to serve as a robust starting point for researchers in their synthetic endeavors.
References
-
Gladysz, J. A., & Jurisch, M. (2012). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 17(12), 14363-14395. Available at: [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Stille Coupling. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). ResearchGate. Available at: [Link]
-
The Stille Reaction. Organic Reactions. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health. Available at: [Link]
-
Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. Available at: [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Publications. Available at: [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. PubMed. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
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- 5. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
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- 8. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-fluoro-5-methoxypyridine
Introduction: The Strategic Importance of Aminopyridines
In the landscape of modern drug discovery and development, the 2-aminopyridine scaffold is a privileged structural motif, integral to a multitude of biologically active molecules. The precise installation of an amino group onto a pyridine ring, particularly one adorned with multiple substituents, is a critical transformation that often dictates the success of a synthetic campaign. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often suffer from limited scope and harsh reaction conditions.[1][2]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Bromo-3-fluoro-5-methoxypyridine, a challenging yet valuable heterocyclic building block. The presence of a fluorine atom ortho to the bromine and a methoxy group in the para-position creates a unique electronic and steric environment that demands careful consideration in the design of an effective catalytic system. These application notes are intended for researchers, scientists, and drug development professionals seeking a robust and reliable protocol for this specific transformation, grounded in a deep understanding of the underlying mechanistic principles.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.
The Catalytic Cycle
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridine. For electron-deficient pyridines, such as the one due to the electron-withdrawing fluorine atom, this step is generally favorable.
2. Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. A base is crucial in this stage to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical to avoid side reactions and ensure efficient catalyst turnover.
3. Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst. The electronic and steric properties of the ligand play a significant role in promoting this step.
Challenges with Substituted Pyridines
The amination of 2-halopyridines can present unique challenges:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands is a common strategy to mitigate this issue by sterically shielding the palladium.
-
Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen, which can occur via β-hydride elimination from the palladium-amido complex. The choice of ligand and reaction conditions can influence the extent of this side reaction.
Recommended Protocol for the Amination of this compound
This protocol is designed as a robust starting point for the coupling of this compound with a generic primary or secondary amine. Optimization may be required depending on the specific amine used.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >98% purity |
| Amine (Primary or Secondary) | >98% purity |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade |
| XPhos | >98% purity |
| Sodium tert-butoxide (NaOtBu) | >98% purity, stored under inert atmosphere |
| Toluene | Anhydrous, <50 ppm H₂O, degassed |
| Schlenk flask or sealed reaction tube | Oven-dried |
| Magnetic stirrer and hotplate | |
| Inert atmosphere (Argon or Nitrogen) | High purity |
Experimental Procedure
Figure 2: A step-by-step experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar.
-
Inerting: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Liquids: Add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the pyridine) via syringe. Then, add the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-amino-3-fluoro-5-methoxypyridine derivative.
Rationale for Protocol Choices
-
Palladium Precursor: Palladium(II) acetate is a common, air-stable, and cost-effective precursor that is reduced in situ to the active Pd(0) species.[3]
-
Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that has demonstrated excellent performance in the amination of challenging heteroaryl halides.[4] Its steric bulk helps to prevent catalyst inhibition by the pyridine nitrogen and promotes the reductive elimination step. For primary amines, BrettPhos can also be an excellent choice.[3]
-
Base: Sodium tert-butoxide is a strong, non-coordinating base that is highly effective in deprotonating the amine without interfering with the catalyst. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be considered, though they may require higher temperatures or longer reaction times.
-
Solvent: Toluene is a standard solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various components. Anhydrous and degassed solvent is crucial to prevent catalyst deactivation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, poor quality reagents, or catalyst inhibition. | Ensure all reagents are pure and the solvent is anhydrous and degassed. Screen other bulky ligands like RuPhos or SPhos.[4] Consider using a pre-formed palladium catalyst. |
| Hydrodehalogenation | Side reaction competing with amination. | Lowering the reaction temperature may favor the desired reaction. Screening different ligands can also minimize this side reaction. |
| Decomposition of starting material or product | The base is too strong. | Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[5] This may necessitate an increase in reaction temperature or time. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex aminopyridine derivatives. The protocol detailed herein provides a well-reasoned and robust starting point for this reaction. By understanding the mechanistic nuances and the rationale behind the choice of reagents, researchers can effectively troubleshoot and adapt this methodology to a wide range of amine coupling partners, thereby accelerating their research and development efforts in medicinal chemistry and related fields.
References
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Wu, X., & Fun, H. K. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Pauton, M., Gillet, R., Aubert, C., Bluet, G., Gruss-Leleu, F., Roy, S., & Perrio, C. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Chemical Science, 10(4), 1119-1124. [Link]
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Application Notes & Protocols: The Strategic Utility of 2-Bromo-3-fluoro-5-methoxypyridine in Modern Medicinal Chemistry
Abstract
Substituted pyridines are foundational scaffolds in drug discovery, prized for their ability to engage with a multitude of biological targets. Within this class, 2-Bromo-3-fluoro-5-methoxypyridine emerges as a highly versatile and strategic building block. The specific arrangement of its functional groups—a reactive bromine atom at the 2-position for cross-coupling, a fluorine atom at the 3-position for modulating electronic properties and metabolic stability, and a methoxy group at the 5-position—provides medicinal chemists with a powerful tool for constructing complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this scaffold, detailed protocols for its key synthetic transformations, and a case study illustrating its application in the synthesis of kinase inhibitors targeting the IRAK4 pathway, a critical node in inflammatory disease signaling.
Introduction: A Privileged Scaffold with Strategic Functionalization
The pyridine ring is a "privileged scaffold," a structural motif that appears with remarkable frequency in approved pharmaceutical agents.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties. The strategic functionalization of this core is a cornerstone of modern drug design.
This compound is a trifunctionalized reagent designed for versatility. Its utility is rooted in the distinct roles of each substituent:
-
2-Bromo Group : Serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of C-C and C-N bonds. This position is synthetically accessible for building molecular complexity.
-
3-Fluoro Group : The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties.[2] Its strong electron-withdrawing nature modulates the pKa of the pyridine nitrogen and can improve metabolic stability by blocking potential sites of oxidation. Furthermore, fluorine can participate in favorable orthogonal dipole interactions or hydrogen bonds with protein targets, enhancing binding affinity.[2]
-
5-Methoxy Group : This electron-donating group influences the electronic distribution of the pyridine ring, thereby affecting its reactivity and potential interactions with biological targets.[3]
This combination makes the scaffold particularly valuable for generating diverse chemical libraries for hit-to-lead campaigns, especially in oncology and immunology.[3]
Physicochemical Properties and Reactivity Profile
While multiple isomers of bromo-fluoro-methoxypyridine exist, this guide focuses on the reactivity inherent to the 2-bromo-3-fluoro-5-methoxy substitution pattern. For the purpose of characterization, we reference the properties of the closely related and well-documented isomer, 3-Bromo-5-fluoro-2-methoxypyridine . The synthetic protocols described herein are broadly applicable to 2-bromopyridine systems.
| Property | Value | Reference |
| Compound Name | 3-Bromo-5-fluoro-2-methoxypyridine | [4] |
| CAS Number | 884494-81-9 | [4] |
| Molecular Formula | C₆H₅BrFNO | [5] |
| Molecular Weight | 206.01 g/mol | [5] |
| Appearance | Liquid at room temperature | [6] |
| Boiling Point | 188.4 ± 35.0 °C | [6] |
| Density | ~1.6 g/cm³ | [6] |
Causality of Reactivity: The bromine at the 2-position is activated towards oxidative addition by palladium(0) catalysts due to the electron-deficient nature of the pyridine ring. This effect is further enhanced by the adjacent, strongly electron-withdrawing fluorine atom. This makes the C2-Br bond the primary site for transformations like Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for regioselective synthesis.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse applications for this compound involve palladium-catalyzed cross-coupling reactions. These methods are fundamental to drug discovery for their reliability, modularity, and broad functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
Principle: The Suzuki-Miyaura reaction is the premier method for forming biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron species.[7] For this compound, this reaction enables the introduction of a vast array of (hetero)aryl groups, which are crucial for exploring structure-activity relationships (SAR) by probing interactions with the target protein.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on established methodologies for 2-bromopyridines and should be optimized for specific substrates.[7]
-
Materials
Reagent/Equipment Purpose This compound Starting Material (1.0 equiv) Arylboronic Acid or Ester Coupling Partner (1.2-1.5 equiv) Pd(PPh₃)₄ or PdCl₂(dppf) Palladium Catalyst (1-5 mol%) K₂CO₃ or Cs₂CO₃ Base (2.0-3.0 equiv) 1,4-Dioxane / Water (4:1) Degassed Solvent Schlenk flask or sealed vial Reaction Vessel Argon or Nitrogen supply Inert Atmosphere | Standard glassware | Workup & Purification |
-
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be thoroughly sparged with argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Buchwald-Hartwig Amination for C-N Bond Formation
Principle: The Buchwald-Hartwig amination is a powerful tool for constructing arylamines from aryl halides.[7] In drug discovery, this reaction is invaluable for installing primary or secondary amines, which often serve as key hydrogen-bonding motifs or as points for further diversification. This reaction transforms the 2-bromopyridine scaffold into 2-aminopyridine derivatives, which are prevalent in kinase inhibitors.[7]
Representative Protocol: Buchwald-Hartwig Amination
-
Materials
Reagent/Equipment Purpose This compound Starting Material (1.0 equiv) Primary or Secondary Amine Coupling Partner (1.2-2.0 equiv) Pd₂(dba)₃ or Pd(OAc)₂ Palladium Precatalyst (1-2 mol%) XPhos, SPhos, or BINAP Ligand (2-4 mol%) NaOt-Bu or K₃PO₄ Base (1.5-2.5 equiv) Toluene or 1,4-Dioxane Anhydrous, Degassed Solvent | Schlenk flask or sealed vial | Reaction Vessel |
-
Procedure
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat with vigorous stirring to 80-120 °C. Monitor reaction progress by LC-MS (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the desired 2-aminopyridine product.
-
Diagram 2: General Experimental Workflow
Caption: IRAK4 is a key kinase downstream of immune receptors.
Synthetic Application & SAR Insights:
A common strategy in kinase inhibitor design involves a Suzuki coupling to append a complex aryl or heteroaryl group to the core scaffold. Using this compound, a medicinal chemist could synthesize a key intermediate as follows:
-
Reaction: Suzuki coupling of this compound with a suitably functionalized (hetero)aryl boronic ester.
-
Purpose: This step builds the core of the inhibitor, placing the substituted pyridine ring as a "hinge-binding" element within the kinase active site. The newly introduced (hetero)aryl group can then be further elaborated to optimize interactions with other regions of the ATP pocket.
The resulting library of compounds can be evaluated to build a structure-activity relationship (SAR) profile.
Table 2: Representative SAR Insights for Kinase Inhibitors (Data is illustrative, based on principles from IRAK4 inhibitor development)[2]
| Position | Modification | Rationale & Typical Outcome |
| Pyridine C3 | Fluorine (F) | The electron-withdrawing nature can enhance hinge-binding interactions. Often leads to a significant increase in potency . |
| Pyridine C5 | Methoxy (OMe) | Can be a metabolic soft spot. Changing to -H or -CF₃ can modulate metabolic stability and lipophilicity. |
| Coupled Aryl Ring | Add Polar Group (e.g., -SO₂NH₂) | Can form additional hydrogen bonds with solvent-exposed residues, often improving potency and solubility . |
| Coupled Aryl Ring | Add Lipophilic Group (e.g., -t-Bu) | Can occupy hydrophobic pockets, potentially increasing potency but may decrease solubility . |
This systematic approach, enabled by the modularity of the cross-coupling reactions with building blocks like this compound, is fundamental to accelerating drug discovery projects.
Conclusion
This compound is a high-value building block for medicinal chemistry. Its pre-installed functional handles allow for the rapid and regioselective synthesis of complex, substituted pyridine scaffolds. The strategic placement of the bromine, fluorine, and methoxy groups provides a robust platform for generating diverse compound libraries with tunable physicochemical and pharmacological properties. The detailed protocols and strategic insights provided herein are intended to empower researchers to effectively leverage this versatile reagent in their drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.
References
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MySkinRecipes. 2-Bromo-5-fluoro-3-methoxypyridine. Available at: [Link]
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- Google Patents. WO2024064335A1 - Naphthyl-substituted pyranopyrimidinones and related compounds and their use in treating medical conditions.
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Wang, Z. et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. Available at: [Link]
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Lee, K. L. et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Available at: [Link]
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bioRxiv. Medicinal chemistry lens on patent data in SureChEMBL. (2023). Available at: [Link]
- Google Patents. WO2024071439A1 - Fused ring compound and pharmaceutical containing same.
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
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ResearchGate. IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines. (2017). Available at: [Link]
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MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2023). Available at: [Link]
- Google Patents. US20210330643A1 - Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1h-pyrazole-4-carboxamide.
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ACS Publications. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. (2021). Available at: [Link]
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Application Note & Protocol: Leveraging 2-Bromo-3-fluoro-5-methoxypyridine for the Synthesis of Novel Kinase Inhibitors
Abstract
The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics. Within this class, 2-Bromo-3-fluoro-5-methoxypyridine has emerged as a particularly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique arrangement of a reactive bromine atom, an electron-withdrawing fluorine, and an electron-donating methoxy group provides a nuanced electronic profile that allows for selective, high-yield transformations. This guide details field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—and explains the underlying chemical principles that make this reagent a strategic asset in drug discovery campaigns targeting kinases.
Introduction: The Strategic Value of this compound
Protein kinases, as central regulators of cellular signaling, remain a high-priority target class for therapeutic intervention, especially in oncology.[1] The development of potent and selective kinase inhibitors often requires the construction of complex heterocyclic scaffolds that can effectively interact with the ATP-binding site.[2] this compound serves as an ideal starting material for several reasons:
-
Orthogonal Reactivity: The bromine atom at the 2-position is the primary handle for palladium-catalyzed cross-coupling, allowing for the strategic introduction of aryl, heteroaryl, or amino moieties.[1][3]
-
Electronic Tuning: The 3-fluoro group modulates the pKa of the pyridine nitrogen and influences the conformation of inhibitor candidates, which can be crucial for achieving selectivity.
-
Pharmacokinetic Properties: The 5-methoxy group can enhance metabolic stability and solubility, and its presence provides a vector for further functionalization if required.[3]
This document provides robust, step-by-step protocols for harnessing the synthetic potential of this key intermediate.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed reactions to form C-C and C-N bonds, which are fundamental transformations in the assembly of kinase inhibitor cores.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an indispensable method for creating biaryl or heteroaryl-pyridine structures, which are common motifs in Type I and Type II kinase inhibitors.[1][4] This reaction couples the bromopyridine with a boronic acid or ester partner.[5]
-
Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl halides like our substrate, sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often superior. They facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and preventing side reactions like debromination.[6]
-
Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically used to activate the boronic acid partner without causing degradation of the sensitive substrate or product.[6]
-
Solvent: A mixed solvent system, often an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.[6]
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate & Backfill: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| (Data adapted from established methodologies for 2-bromopyridines).[1] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the introduction of primary and secondary amines that are often critical for hinge-binding interactions in kinase inhibitors.[7][8] This reaction is essential for creating the 2-amino-3-fluoro-5-methoxypyridine core, a versatile intermediate for further elaboration.[1]
-
Catalyst/Ligand: As with Suzuki coupling, bulky biarylphosphine ligands are paramount. Ligands like XPhos or tBuBrettPhos are highly effective as they promote the crucial reductive elimination step, which can be challenging for electron-rich pyridines.[9][10][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though weaker bases like KOPh can be used for sensitive substrates.[9][12]
-
Inert Conditions: The Pd(0) catalyst and the phosphine ligands are oxygen-sensitive. Therefore, maintaining a rigorously inert atmosphere is non-negotiable for achieving high yields and catalyst turnover.[9]
This protocol provides a general procedure for the amination of this compound with a representative secondary amine (e.g., morpholine).[1][9]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Inert Atmosphere: In a glovebox or under a strong flow of inert gas, add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add this compound and the anhydrous toluene.
-
Initiation: Finally, add the amine via syringe. Seal the flask tightly.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 8-16 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Experimental Workflows and Signaling Pathway Context
The derivatives synthesized from this compound are often designed to target specific nodes in dysregulated signaling pathways. For example, many kinase inhibitors target the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival and is frequently hyperactivated in cancer.[1][13]
Synthetic Workflow Diagram
The following diagram illustrates a typical workflow for synthesizing and screening a potential kinase inhibitor derived from our starting material.
Caption: A typical workflow for synthesizing and screening drug candidates.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The 2-amino-5-methoxypyridine core is a key pharmacophore in inhibitors targeting the PI3K/AKT/mTOR pathway.[1] The amine can form critical hydrogen bonds in the kinase hinge region, while further substitutions allow for optimization of potency and selectivity.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Conclusion
This compound is a high-value, strategically functionalized building block for modern drug discovery. Its reliable performance in robust palladium-catalyzed coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of diverse molecular scaffolds.[1] The protocols and principles outlined in this guide provide researchers with a solid foundation for leveraging this reagent to accelerate the design and synthesis of next-generation kinase inhibitors.
References
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- BenchChem. Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research.
- BenchChem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- BenchChem. Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available from: [Link]
- BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
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Hartwig, J.F. & Brusoe, A.T. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc., 137, 8460–8468. Available from: [Link]
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MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. Available from: [Link]
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Hartwig, J.F. & Brusoe, A.T. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available from: [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]
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Application Notes & Protocols: 2-Bromo-3-fluoro-5-methoxypyridine as a Strategic Pharmaceutical Intermediate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. 2-Bromo-3-fluoro-5-methoxypyridine is a highly functionalized heterocyclic intermediate engineered for versatility in pharmaceutical synthesis. Its unique trifunctional substitution pattern on the pyridine core offers a powerful platform for constructing complex molecular architectures.
The intrinsic value of this intermediate lies in the orthogonal reactivity of its substituents:
-
The 2-Bromo Group: Serves as the primary reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
-
The 3-Fluoro Group: As a small, highly electronegative atom, fluorine plays a critical role in modulating the electronic properties of the pyridine ring. Its introduction can enhance metabolic stability, improve binding affinity to target proteins by forming favorable electrostatic interactions, and fine-tune the pKa of the pyridine nitrogen.
-
The 5-Methoxy Group: This electron-donating group influences the reactivity of the scaffold and provides an additional vector for modification or interaction within a biological target, potentially improving pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, focusing on field-proven protocols for key synthetic transformations.
Physicochemical & Safety Data
Precise experimental data for this compound (CAS No. 136091-03-9) is not extensively documented in public literature. The data below is provided for the closely related, well-characterized isomer 3-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884494-81-9) to serve as a reliable baseline for experimental design.[1][2] Researchers must consult the specific Certificate of Analysis and Safety Data Sheet provided by their supplier for the exact compound.
Table 1: Physicochemical Properties of Isomer 3-Bromo-5-fluoro-2-methoxypyridine
| Property | Value | Source |
| CAS Number | 884494-81-9 | [1][2] |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| Appearance | Colorless oil / Liquid | [3] |
| Boiling Point | 188.4 ± 35.0 °C at 760 mmHg | [2][3] |
| Density | ~1.6 g/cm³ | [2][3] |
| Solubility | Soluble in common organic solvents (Toluene, EtOAc, Hexane) | [3] |
Safety & Handling
Disclaimer: The following safety information is generalized from data for structurally related compounds.[4][5][6] ALWAYS consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
-
Hazard Statements: Based on related compounds, this chemical may be harmful if swallowed, in contact with skin, or if inhaled.[6] It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[4][7]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[4][5]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in many blockbuster drugs.[8] The 2-bromo position of the title compound is an ideal electrophilic partner for this transformation.
Principle of the Reaction
The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with an activated boronic acid (or ester) and final reductive elimination forms the new C-C bond and regenerates the active catalyst.[9] The base is crucial for activating the organoboron species to facilitate transmetalation.[9]
Sources
- 1. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Introduction: The Strategic Value of 2-Bromo-3-fluoro-5-methoxypyridine
An Application Guide to Strategic C-N Bond Formation with 2-Bromo-3-fluoro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a highly valuable building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of substituents—a reactive bromine atom, an activatable fluorine atom, and an electron-donating methoxy group on an electron-deficient pyridine core—offers a versatile platform for constructing complex molecular architectures. The formation of a carbon-nitrogen (C-N) bond is a cornerstone transformation, as aryl and heteroaryl amines are ubiquitous motifs in biologically active compounds.[1][2]
This guide provides an in-depth exploration of the primary methodologies for forging C-N bonds with this substrate. More than a mere collection of recipes, this document is designed to empower researchers with the strategic understanding necessary to select the optimal reaction pathway based on desired regioselectivity and experimental constraints. We will delve into the mechanistic underpinnings of palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and metal-free Nucleophilic Aromatic Substitution (SₙAr), explaining the causality behind each experimental choice.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination for Selective C-Br Functionalization
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds in modern organic synthesis.[3][4] Its success lies in a palladium catalyst's ability to navigate a catalytic cycle that couples aryl halides with a vast range of primary and secondary amines under relatively mild conditions, tolerating a wide array of functional groups.[5]
Principle and Rationale of Selectivity
For this compound, the Buchwald-Hartwig reaction offers exceptional chemoselectivity. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][6] This step is highly dependent on the carbon-halogen bond dissociation energy. The C-Br bond (approx. 280-300 kJ/mol) is significantly weaker than the C-F bond (approx. 450-500 kJ/mol), making the oxidative addition into the C-Br bond kinetically far more favorable. Consequently, this method reliably and selectively yields the 2-amino-3-fluoro-5-methoxypyridine product.
Catalytic Cycle Diagram
Caption: Buchwald-Hartwig catalytic cycle for C-Br amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an amine with this compound. Optimization may be required for specific amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add the base, followed by this compound.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. Finally, add the amine to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-3-fluoro-5-methoxypyridine derivative.
Representative Reaction Data
| Amine Nucleophile | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-18 | 85-95 |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 16-24 | 75-90 |
| n-Butylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 100 | 12-16 | 80-92 |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 24 | >90[7] |
Note: Data is representative and based on established protocols for similar bromopyridine substrates.[1][7]
Experimental Workflow Diagram
Caption: General workflow for Buchwald-Hartwig amination.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation, predating modern palladium catalysis.[8][9] It typically involves coupling an aryl halide with an amine, alcohol, or thiol using a copper catalyst at elevated temperatures.[10] While often requiring harsher conditions than Buchwald-Hartwig reactions, it can be a cost-effective and powerful alternative, especially at an industrial scale.
Principle and Rationale
The mechanism of the Ullmann C-N coupling is complex and still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[8] Similar to the palladium-catalyzed variant, the reaction is initiated by the interaction of the copper catalyst with the aryl halide. The reaction generally favors the more reactive C-Br bond over the C-F bond, allowing for selective amination at the 2-position of the pyridine ring. The use of ligands, such as diamines or amino acids, can significantly improve catalyst turnover and allow for milder reaction conditions.[11]
Detailed Experimental Protocol: Ullmann Condensation
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 - 2.0 equiv)
-
Copper(I) Iodide (CuI, 10-20 mol%)
-
Ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20-40 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
High-boiling polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
Reaction Setup: In a reaction vial, combine CuI, the ligand, the base, and this compound.
-
Reagent Addition: Add the amine followed by the solvent.
-
Reaction: Seal the vial tightly and heat the mixture to 110-140 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: The combined organic layers are often washed with aqueous ammonia to remove copper salts, followed by water and brine. After drying and concentration, the crude product is purified by column chromatography.
Expert Insights & Troubleshooting
-
High Temperatures: Ullmann reactions often require high temperatures, which can limit functional group tolerance. Screening different ligands can sometimes lower the required temperature.
-
Stoichiometric Copper: Classic Ullmann conditions often used stoichiometric copper powder. Modern catalytic systems are preferred for their efficiency and easier purification.[12]
-
Base Solubility: The choice of base is critical. K₂CO₃ and K₃PO₄ are commonly used. Ensure the base has at least partial solubility in the reaction medium.
Method 3: Nucleophilic Aromatic Substitution (SₙAr) for Selective C-F Functionalization
Nucleophilic Aromatic Substitution (SₙAr) provides a powerful, metal-free pathway to C-N bond formation that offers orthogonal selectivity to the metal-catalyzed methods described above.[13][14]
Principle and Rationale of Selectivity
The SₙAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The reaction is favored by:
-
An electron-deficient aromatic ring.
-
A good nucleofuge (leaving group).
-
A strong nucleophile.
On the this compound ring, the pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. In SₙAr reactions, fluoride is an excellent leaving group, often superior to other halides.[16] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and effectively stabilizes the developing negative charge in the rate-determining addition step. Therefore, under SₙAr conditions, amines will selectively displace the fluoride at the C-3 position, leaving the C-Br bond intact. This provides a complementary method to the Buchwald-Hartwig reaction.
Mechanism Diagram
Caption: Simplified SₙAr mechanism via a Meisenheimer intermediate.
Detailed Experimental Protocol: SₙAr Reaction
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 - 2.5 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 3.0 equiv)
-
Polar aprotic solvent (e.g., DMSO or NMP)
Procedure:
-
Reaction Setup: Dissolve this compound in the solvent in a round-bottom flask.
-
Reagent Addition: Add the base, followed by the amine.
-
Reaction: Heat the mixture to the required temperature (can range from 60 °C to 120 °C, depending on the amine's nucleophilicity) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the 3-amino-2-bromo-5-methoxypyridine product.
Strategic Synthesis: A Comparative Summary
The choice of method for C-N bond formation with this compound is dictated by the desired regioisomer. This substrate offers a fantastic opportunity for selective, divergent synthesis from a single starting material.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SₙAr) |
| Site of Reaction | C-Br (Position 2) | C-Br (Position 2) | C-F (Position 3) |
| Key Principle | C-Br bond is weaker | C-Br bond is more reactive with Cu | Fluoride is a better leaving group for SₙAr |
| Catalyst | Palladium / Phosphine Ligand | Copper / Ligand | Metal-Free |
| Typical Temp. | 80 - 110 °C | 110 - 140 °C | 60 - 120 °C |
| Atmosphere | Inert (Ar or N₂) | Inert (often) | Air (often tolerated) |
| Key Advantage | High yields, broad scope, mild | Cost-effective | Orthogonal selectivity, metal-free |
| Key Disadvantage | Catalyst cost, air-sensitive | High temperatures, narrower scope | Requires electron-deficient ring |
Decision-Making Workflow
Caption: Choosing the right method for selective amination.
References
- ResearchGate. (n.d.). Cu 2 O catalysed amination of bromopyridine derivatives.
- American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis.
- American Chemical Society. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- American Chemical Society. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
- Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Scribd. (n.d.). AMINOARENETHIOLATE-COPPER(I)-CATALYZED AMINATION OF ARYL BROMIDES.
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- ThalesNano. (n.d.). Ullmann-type reductive homo-coupling reactions at room temperature.
- OperaChem. (n.d.). Ullmann coupling-An overview.
- PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
- TCI Chemicals. (n.d.). C-N Bond Formation Reactions.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Blogger. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
- Ossila. (n.d.). 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.
- ResearchGate. (n.d.). Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction.
- ResearchGate. (2017). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.
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- 2. innospk.com [innospk.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-fluoro-5-methoxypyridine
Introduction: The Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials. The reaction typically proceeds through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the carbon-halogen bond, followed by alkene coordination, migratory insertion, and β-hydride elimination to afford the desired substituted alkene.[1]
This guide provides a detailed exploration of the Heck reaction as applied to a challenging, electron-deficient heterocyclic substrate: 2-Bromo-3-fluoro-5-methoxypyridine. The unique electronic and steric properties of this molecule necessitate a careful consideration of reaction parameters to achieve optimal outcomes.
Substrate Profile: Understanding the Reactivity of this compound
The reactivity of this compound in the Heck reaction is governed by a confluence of electronic and steric factors:
-
The "2-Pyridyl Problem": The nitrogen atom within the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem," can significantly hinder the efficiency of cross-coupling reactions.[2] The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic turnover.
-
Electronic Effects of Substituents: The presence of a fluorine atom at the 3-position and a methoxy group at the 5-position profoundly influences the electron density of the pyridine ring. The fluorine atom is strongly electron-withdrawing, which can enhance the rate of oxidative addition at the C-Br bond.[2] Conversely, the methoxy group is electron-donating. The interplay of these opposing electronic effects dictates the overall reactivity of the substrate.
Optimized Heck Reaction Conditions: A Comparative Overview
While a specific protocol for this compound is not extensively reported, conditions for structurally similar substrates provide a strong foundation for optimization. The following table summarizes representative conditions for the Heck reaction of related bromopyridines.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes | Reference |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | K₂CO₃ (2.0) | DMF | 100-140 | General starting point for electron-deficient bromopyridines. | [2] |
| Pd(OAc)₂ (4-5) | None | NaOAc (1.2-2.4) | DMF/THF | 120 | Successful for 3-bromo-5-methoxypyridine, with n-Bu₄NBr as a phase-transfer agent. | [3] |
| Pd-PEPPSI complex (0.10) | None | Et₃N (3.0) | DMF | 100 | Phosphine-free conditions for various bromopyridines. | [4] |
| Pd(OAc)₂ (0.25) | None | Et₃N (3.0) | DMF | 130 | Microwave-assisted conditions for 2-amino-5-bromopyridine. | [5] |
Detailed Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a robust starting point for the Heck reaction of this compound with styrene as a model alkene.
Reagents and Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Addition of Reagents: Add potassium carbonate (2.0 equiv.) and anhydrous DMF.
-
Alkene Addition: Add styrene (1.5 equiv.) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mechanism and Rationale
The Heck reaction proceeds via a well-established catalytic cycle, which can be visualized as follows:
Caption: The catalytic cycle of the Heck reaction.
The choice of reagents in the provided protocol is based on the following rationale:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6]
-
Ligand: A bulky, electron-rich phosphine ligand like tri(o-tolyl)phosphine is selected to counteract the inhibitory effect of the pyridine nitrogen and to promote the oxidative addition step.
-
Base: An inorganic base such as potassium carbonate is used to neutralize the hydrogen halide generated during the reaction and to facilitate the reductive elimination step, regenerating the active catalyst.
-
Solvent: A polar aprotic solvent like DMF is employed due to its ability to dissolve the reactants and the palladium catalyst, as well as its high boiling point, which is suitable for the elevated reaction temperatures often required.
Experimental Workflow
The following diagram outlines the general workflow for the Heck reaction of this compound.
Sources
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-fluoro-5-methoxypyridine
Introduction: Synthesizing Functionalized Pyridines via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The resulting aryl alkynes are versatile intermediates, readily transformed into a variety of other functional groups.
This guide focuses on the Sonogashira coupling of 2-Bromo-3-fluoro-5-methoxypyridine, a substrate of significant interest in medicinal chemistry due to the prevalence of the fluoropyridine motif in bioactive molecules. The electronic nature of this substrate—a pyridine ring bearing both an electron-withdrawing fluorine atom and an electron-donating methoxy group—presents unique considerations for optimizing the coupling reaction. These application notes provide a detailed, field-proven protocol for this transformation, an exploration of the underlying mechanistic principles, and guidance for troubleshooting and optimization.
Causality of Experimental Design: Navigating the Electronic Landscape of a Substituted Pyridine
The reactivity of an aryl halide in a Sonogashira coupling is dictated by the ease of oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] For aryl bromides, this step is generally more challenging than for the corresponding iodides and often requires elevated temperatures.[1] However, the electronic properties of the pyridine ring and its substituents play a crucial role. The electron-withdrawing nature of the pyridine nitrogen and the fluorine at the 3-position is expected to render the 2-position more electron-deficient, thereby facilitating the oxidative addition step. Conversely, the methoxy group at the 5-position is electron-donating, which could potentially counteract this effect to some degree.
Our choice of a primary protocol operating at room temperature is based on successful precedents with structurally similar, electron-deficient fluorocyanopyridines.[4][5] This approach prioritizes mild conditions to maximize functional group tolerance and minimize potential side reactions. An alternative high-temperature protocol is also provided for instances where the specific alkyne coupling partner is less reactive or if yields under milder conditions are suboptimal.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful execution.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Aryl halide substrate |
| Terminal Alkyne | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst |
| Triethylamine (Et₃N) | Base and co-solvent |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Schlenk flask or similar reaction vessel | For maintaining an inert atmosphere |
| Magnetic stirrer and stir bar | For reaction agitation |
| Argon or Nitrogen gas supply | To create an inert atmosphere |
| Standard glassware for workup | Separatory funnel, flasks, etc. |
| Diethyl ether (Et₂O) | Extraction solvent |
| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching agent |
| Brine | Washing agent |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Drying agent |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | For purification |
| Hexanes and Ethyl Acetate | Eluents for chromatography |
Step-by-Step Methodology: Room Temperature Protocol
-
Inert Atmosphere Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon or nitrogen. This cycle is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and Copper(I) Iodide (0.03 equiv).
-
Solvent and Base Addition: A pre-prepared, degassed solution of anhydrous THF and Triethylamine (2:1 v/v) is added to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Alkyne Addition: The terminal alkyne (1.1 equiv) is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, the reaction mixture is diluted with diethyl ether.
-
The mixture is filtered through a pad of Celite® to remove insoluble salts, washing the pad with additional diethyl ether.
-
The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-alkynyl-3-fluoro-5-methoxypyridine.
Alternative High-Temperature Protocol
For less reactive alkynes or to improve yields, the following modifications can be made, drawing from protocols successful with other substituted bromopyridines:[6]
-
Solvent: Use anhydrous N,N-Dimethylformamide (DMF).
-
Catalyst System: Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).
-
Base: Triethylamine (2.0 equiv).
-
Temperature: Heat the reaction mixture to 80-100°C.
-
Procedure: The catalyst, ligand, and CuI are stirred in DMF for 30 minutes before adding the aryl halide, alkyne, and base. The reaction is then heated.
Visualization of the Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Troubleshooting and Field-Proven Insights
-
Low Yield or No Reaction:
-
Inert Atmosphere: Ensure the reaction is set up under strictly anaerobic conditions. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.
-
Reagent Quality: Use high-purity, anhydrous solvents and fresh triethylamine. The quality of the palladium catalyst is also critical.
-
Temperature: If the room temperature protocol fails, switch to the high-temperature protocol. Some alkyne/aryl bromide combinations require more thermal energy.
-
-
Formation of Alkyne Dimer (Glaser Coupling):
-
This side reaction is promoted by oxygen and an excess of the copper catalyst. Meticulous degassing is crucial.
-
If dimerization is a persistent issue, a copper-free Sonogashira protocol can be employed, although this often requires more specialized ligands and may necessitate higher temperatures.
-
-
Decomposition of Starting Material:
-
If the starting materials or product are sensitive to the basic conditions or high temperatures, consider using a milder base such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃, though this may require solvent and temperature adjustments.
-
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable alkynylpyridine derivatives. The provided protocols, grounded in mechanistic understanding and successful application with analogous substrates, offer a robust starting point for researchers. By carefully controlling the reaction parameters, particularly the inert atmosphere and the choice of reaction temperature, this transformation can be reliably executed to generate a diverse library of functionalized pyridines for applications in drug discovery and materials science.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. Retrieved from [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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- 5. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for Advanced Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: The relentless demand for more effective, selective, and environmentally benign agrochemicals necessitates continuous innovation in synthetic chemistry. This guide provides an in-depth exploration of cutting-edge synthetic methodologies that are reshaping the landscape of agrochemical development. We delve into the principles and practical applications of Flow Chemistry, Biocatalysis, and C-H Activation, offering not just procedural steps but also the critical scientific reasoning behind methodological choices. Detailed protocols for the synthesis of key agrochemicals and their intermediates are provided to bridge theory with practice, empowering researchers to implement these advanced techniques.
Introduction: The Evolving Challenge in Agrochemical Synthesis
The development of new agrochemicals is a complex endeavor, driven by the need to overcome mounting challenges such as pest resistance, stringent regulatory standards, and the imperative for sustainable manufacturing processes.[1][2] Traditional batch synthesis, while foundational, often presents limitations in terms of safety, scalability, and efficiency, particularly when dealing with hazardous reagents or highly exothermic reactions.[3][4] To meet the demands of modern agriculture, the synthetic chemist's toolkit has expanded to include transformative technologies that offer enhanced control, precision, and sustainability.
This technical guide focuses on three such pillars of modern synthesis:
-
Flow Chemistry: For enhanced safety, process intensification, and scalability.
-
Biocatalysis: For unparalleled stereoselectivity and green chemistry credentials.
-
C-H Activation: For atom-economical and novel bond disconnections.
Through detailed application notes and protocols, we aim to provide a practical framework for the implementation of these techniques in the synthesis of next-generation agrochemicals.
Application of Flow Chemistry in Agrochemical Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods.[4][5] By conducting reactions in a continuously flowing stream through a network of tubes, coils, or microreactors, it provides superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control is particularly valuable in agrochemical synthesis, which often involves hazardous nitration or exothermic reactions. The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, mitigating the risk of thermal runaways and enabling reactions to be performed under conditions that would be unsafe in a batch reactor.[4][6]
The benefits extend to process intensification, where reaction times can be dramatically reduced from hours to minutes, boosting productivity and enabling rapid library synthesis for screening.[3] Furthermore, the scalability of flow processes is often more straightforward than batch processes, providing a clearer path from laboratory discovery to industrial production.[4]
Logical Workflow for Implementing Flow Chemistry
The decision to transition from batch to flow chemistry is driven by the need for improved safety, efficiency, or access to novel chemical space. The workflow involves identifying hazardous or inefficient batch steps, designing a suitable flow reactor setup, and optimizing parameters such as residence time, temperature, and stoichiometry.
Caption: Workflow for implementing a flow chemistry process.
Protocol 1: Continuous Flow Nitration of an Aromatic Precursor
Nitration is a fundamental reaction in the synthesis of many agrochemicals, but it is notoriously hazardous due to the use of strong acids and the highly exothermic nature of the reaction.[4][5] Flow chemistry provides a safer and more efficient alternative to batch nitration.[6] This protocol describes the selective mono-nitration of an aromatic ester, a common precursor in agrochemical synthesis.
Objective: To perform the selective mono-nitration of methyl 3-methoxy-4-ethoxybenzoate using a continuous flow reactor, demonstrating enhanced safety and rapid reaction times.
Materials:
-
Methyl 3-methoxy-4-ethoxybenzoate
-
Nitric acid (66-70%)
-
Acetic acid (glacial)
-
Flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with syringe or HPLC pumps, a T-mixer, a heated reactor coil or chip, and a back-pressure regulator.
-
Standard laboratory glassware for work-up.
Experimental Setup:
| Parameter | Value | Rationale |
| System Solvent | Acetic Acid | To ensure miscibility of reagents and maintain a single phase. |
| Reagent A | Methyl 3-methoxy-4-ethoxybenzoate (19.0 mmol) in 25 mL acetic acid | Substrate solution. |
| Reagent B | Nitric acid (66-70%) : Acetic acid [1:1 v/v] | Nitrating agent mixture. Acetic acid moderates the reactivity. |
| Reactor | 2.0 mL static mixer chip or 10 mL PFA/PTFE coil | Provides efficient mixing and controlled residence time at temperature. |
| Temperature | 100°C | Accelerates the reaction, enabling short residence times. |
| Flow Rate (Total) | 1.33 mL/min | To achieve the desired residence time in the reactor. |
| Residence Time | 1.5 min | Optimized for complete conversion at 100°C. |
| Back Pressure | 45 psi | To prevent solvent boiling and ensure stable flow. |
Step-by-Step Procedure:
-
System Priming: Prime the entire flow system, including all pumps and lines, with the system solvent (acetic acid) to ensure no air is present.
-
Reagent Pumping: Set the flow rates for the two pumps to deliver Reagent A and Reagent B at a 1:1 ratio, with a total flow rate of 1.33 mL/min.
-
Reaction: Allow the reagents to mix in the T-mixer and pass through the heated reactor coil/chip maintained at 100°C. The system is kept under a constant pressure of 45 psi by the back-pressure regulator.
-
Collection and Quenching: Collect the output from the reactor directly into a flask containing stirred ice-water. The product will precipitate out of the aqueous solution.
-
Isolation: After collecting the desired amount of product, stop the pumps. Filter the aqueous suspension to isolate the solid product.
-
Purification: Wash the collected solid with water (2 x 30 mL) and then with petroleum ether (1 x 30 mL). Dry the product under vacuum overnight to yield the pure nitrated product as a pale yellow powder.
Expected Outcome: This flow protocol allows for the rapid and safe production of the mono-nitrated product with high purity and yield (typically >85%), a significant improvement in terms of time and safety over batch processing which can take several hours at room temperature.
Biocatalysis: Harnessing Nature's Selectivity
Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations, offering exceptional levels of selectivity (chemo-, regio-, and stereo-) under mild, environmentally friendly conditions.[7][8] In agrochemical synthesis, this is particularly advantageous for producing chiral molecules, where often only one enantiomer possesses the desired biological activity.[9] By using the enantiopure form, the application rate can be reduced, and the environmental impact minimized.[10]
Lipases are a class of enzymes widely used for the kinetic resolution of racemic mixtures, capitalizing on their ability to selectively catalyze the hydrolysis or esterification of one enantiomer over the other.[2][8] This approach is a cornerstone of "green chemistry," as it often occurs in aqueous media or with reduced solvent use and avoids harsh reagents.[8]
Causality in Biocatalytic Method Development
The selection of an appropriate enzyme and the optimization of reaction conditions are critical for a successful biocatalytic process. The choice of enzyme is based on its known substrate specificity and enantioselectivity. Reaction engineering then focuses on enhancing enzyme activity and stability, and shifting reaction equilibria to favor product formation.
Caption: Development workflow for a chemoenzymatic process.
Protocol 2: Chemoenzymatic Synthesis of (S)-Metolachlor Intermediate
(S)-metolachlor is a widely used herbicide, with the herbicidal activity residing almost exclusively in the (S)-enantiomer.[11] This protocol details the lipase-catalyzed kinetic resolution of a key racemic precursor, followed by chemical steps to yield (S)-metolachlor.
Objective: To prepare enantiomerically pure (S)-N-(2-ethyl-6-methylphenyl)alanine, a key intermediate for (S)-metolachlor, via enzymatic kinetic resolution.
Part A: Enzymatic Kinetic Resolution
Materials:
-
Racemic N-(2-ethyl-6-methylphenyl)alanine methyl ester
-
Lipase B from Candida antarctica (CAL-B), immobilized
-
Diethyl ether
-
Phosphate buffer (pH 7.0)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid solution (1 M)
Experimental Setup:
| Parameter | Value | Rationale |
| Enzyme | Immobilized CAL-B | High activity and excellent enantioselectivity (E > 100) for this substrate.[7] |
| Substrate Conc. | 50 mM | A balance between reaction rate and potential substrate inhibition. |
| Solvent System | Diethyl ether - water (15% v/v) | The biphasic system significantly enhances enantioselectivity compared to a purely aqueous medium.[7] |
| pH | 7.0 | Maintained by phosphate buffer to ensure optimal enzyme activity. |
| Temperature | 30°C | Optimal temperature for CAL-B activity and stability. |
| Reaction Time | ~24 hours | Monitored until ~50% conversion is reached for optimal resolution. |
Step-by-Step Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a biphasic mixture of diethyl ether and phosphate buffer (pH 7.0) with 15% v/v water content.
-
Substrate Addition: Add the racemic N-(2-ethyl-6-methylphenyl)alanine methyl ester to the solvent system to a final concentration of 50 mM.
-
Enzyme Addition: Add the immobilized CAL-B enzyme to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at 30°C. Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the substrate and product (e.g., by chiral HPLC). The reaction is stopped at approximately 50% conversion to achieve high ee for both the unreacted ester and the acid product.
-
Enzyme Removal: Filter the reaction mixture to recover the immobilized enzyme for potential reuse.
-
Separation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether to remove any residual ester.
-
Isolation of (S)-acid: Acidify the aqueous layer to pH 2-3 with 1 M HCl. The (S)-N-(2-ethyl-6-methylphenyl)alanine product will precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Isolation of (R)-ester: The organic layer from the initial separation contains the unreacted (R)-ester, which can be isolated and racemized for reuse, improving the overall process economy.[7]
Part B: Chemical Conversion to (S)-Metolachlor
The resulting enantiopure (S)-acid is then converted to (S)-metolachlor through established chemical transformations, typically involving reduction of the carboxylic acid to an alcohol, followed by etherification and N-acylation.[12][13]
C-H Activation: A Paradigm Shift in Synthetic Logic
Carbon-hydrogen (C-H) bond activation is a revolutionary strategy in organic synthesis that allows for the direct functionalization of ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials.[14] This approach offers significant advantages in terms of atom and step economy, enabling the construction of complex molecules, such as those found in agrochemicals, more efficiently.
Palladium-catalyzed C-H activation, particularly through chelation-assisted (directed) pathways, has become a robust tool for forging new C-C and C-heteroatom bonds with high regioselectivity.[1] A directing group, often a nitrogen-containing heterocycle like pyridine, coordinates to the metal center, positioning it in close proximity to a specific C-H bond for activation. This strategy has been instrumental in the synthesis of biaryl structures, which are common motifs in fungicides and herbicides.[1]
Mechanistic Rationale in Directed C-H Activation
The choice of catalyst, directing group, and oxidant is governed by the desired transformation. The directing group's coordinating ability influences the regioselectivity of the C-H activation step. The catalytic cycle typically involves C-H metalation, oxidative addition or reaction with a coupling partner, and reductive elimination to regenerate the active catalyst. Understanding these mechanistic steps is key to troubleshooting and optimizing the reaction.[3]
Caption: Generalized catalytic cycle for directed C-H activation.
Protocol 3: General Protocol for Palladium-Catalyzed C-H Arylation
This protocol outlines a general procedure for the directed C-H arylation of a substrate containing a pyridine directing group with an aryl iodide, a common transformation for building biaryl scaffolds found in agrochemicals like the fungicide boscalid.
Objective: To synthesize a biaryl compound via palladium-catalyzed, pyridine-directed C-H arylation of an arene with an aryl iodide.
Materials:
-
Arene substrate with a pyridine directing group (e.g., 2-phenylpyridine)
-
Aryl iodide (coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
Experimental Setup:
| Parameter | Value | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective palladium precatalyst. |
| Substrate | Pyridine-containing arene (1.0 equiv) | The pyridine acts as the directing group for regioselective C-H activation. |
| Coupling Partner | Aryl iodide (1.2 equiv) | The electrophilic partner in the cross-coupling. |
| Base | K₂CO₃ (2.0 equiv) | Facilitates the C-H activation step and neutralizes the generated acid. |
| Solvent | DMF | High boiling point allows for elevated reaction temperatures. |
| Temperature | 100-120°C | Typically required to drive the catalytic cycle effectively. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the palladium catalyst. |
Step-by-Step Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask or reaction vial, add the pyridine-containing arene substrate (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Case Studies in Modern Agrochemical Synthesis
To illustrate the practical application of these advanced methodologies, we present the synthetic strategies for two modern agrochemicals.
Case Study 1: Synthesis of the Fungicide Mandestrobin
Mandestrobin is a strobilurin fungicide characterized by a mandelic acid structure. Its synthesis showcases a multi-step sequence involving classic transformations that can be optimized for efficiency and yield.
Synthetic Pathway Overview:
Caption: Simplified synthetic route to Mandestrobin.
Protocol 4: Key Steps in Mandestrobin Synthesis
Objective: To outline the key transformations in the synthesis of Mandestrobin from commercially available starting materials.
Step 1: Alkylation and Hydrolysis
-
React 2,5-dimethylphenol with 2-(chloromethyl)benzal chloride in the presence of a base to form the ether linkage.
-
Hydrolyze the resulting intermediate to yield the corresponding aldehyde.
Step 2: Cyanohydrin Formation
-
Treat the aldehyde with a cyanide source (e.g., HCN or NaCN/acid) to form the cyanohydrin. This step introduces the carbon atom that will become the carboxylic acid derivative.
Step 3: Conversion to Mandestrobin
-
Hydrolyze the nitrile group of the cyanohydrin to a carboxylic acid.
-
Perform a bis-alkylation using a methylating agent (e.g., dimethyl sulfate) to form the methoxy ether and the N-methyl amide, yielding the final product, Mandestrobin.
Case Study 2: Synthesis of the Herbicide Florpyrauxifen-benzyl
Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate class.[1] Its synthesis involves the construction of a substituted pyridine core, a common challenge in heterocyclic chemistry. A patented method highlights a route involving amination and chlorination of a difluorinated pyridine precursor.
Protocol 5: Synthesis of Florpyrauxifen-benzyl via Amination/Chlorination
Objective: To synthesize Florpyrauxifen-benzyl from a key difluorinated intermediate.
Materials:
-
Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate
-
Anhydrous ammonia (NH₃)
-
Triethylamine (TEA)
-
A chlorinating agent (e.g., N-chlorosuccinimide, NCS)
-
Toluene
Step-by-Step Procedure:
-
Amination: In a suitable pressure reactor, combine the starting difluoro-picolinate with a solvent like toluene. Introduce anhydrous ammonia and heat the reaction. This step selectively displaces the fluorine at the 4-position with an amino group. Isolate the resulting 4-amino-5-fluoro-picolinate intermediate.
-
Chlorination: Dissolve the 4-amino-5-fluoro-picolinate intermediate in toluene. Add a base such as triethylamine.
-
Heat the mixture (e.g., to 80-85°C).
-
Add a chlorinating agent (e.g., NCS) to the heated solution. This step introduces the chlorine atom at the 3-position.
-
After the reaction is complete, perform an aqueous work-up. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified, for instance by crystallization or chromatography, to yield pure Florpyrauxifen-benzyl.
Conclusion
The methodologies presented herein—Flow Chemistry, Biocatalysis, and C-H Activation—represent a significant evolution in the field of agrochemical synthesis. They provide powerful solutions to long-standing challenges related to safety, efficiency, selectivity, and environmental impact. By understanding the fundamental principles and causality behind these techniques, researchers can design more elegant and sustainable synthetic routes to the complex molecules required to ensure global food security. The adoption of these advanced strategies is not merely an academic exercise but a critical necessity for the future of the agrochemical industry.
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Stuart, D. W., et al. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. NIH Public Access. Available at: [Link]
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Wang, G-W., et al. (2006). Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor. Request PDF. Available at: [Link]
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Tran, L. D., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Nalla, V., et al. (2014). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. Request PDF. Available at: [https://www.researchgate.net/publication/269692484_Optimized_Synthetic_Route_for_Enantioselective_Preparation_of_S-Metolachlor_from_Commercially_Available_R-Propylene_Oxide]([Link]_ Oxide)
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Mass.gov. (2020). Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. Mass.gov. Available at: [Link]
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- 3. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Characterization of Florpyrauxifen-benzyl Herbicide in California Water-Seeded Rice [escholarship.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 11. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
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- 13. mda.state.mn.us [mda.state.mn.us]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine
Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key building block in pharmaceutical and agrochemical research, the efficient synthesis of this molecule is critical.[1] This document provides in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Question: My yield is consistently low when performing electrophilic bromination on 3-fluoro-5-methoxypyridine. What are the likely causes and how can I improve it?
Answer:
Low yields in the electrophilic bromination of 3-fluoro-5-methoxypyridine are a common challenge. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene.[2] The fluorine and methoxy groups have competing electronic effects that further complicate the reaction's regioselectivity and efficiency.
Potential Causes & Solutions:
-
Insufficient Activation of the Brominating Agent: Standard brominating agents like N-bromosuccinimide (NBS) or liquid bromine may not be electrophilic enough to efficiently brominate the deactivated pyridine ring.[3]
-
Solution: The reaction can be enhanced by using a stronger electrophilic bromine source or by adding a catalyst. For instance, performing the bromination in the presence of a strong acid like oleum or sulfuric acid can increase the electrophilicity of bromine.[4]
-
-
Incorrect Regioselectivity: The fluorine at position 3 and the methoxy group at position 5 are both ortho-, para-directing. This can lead to a mixture of brominated isomers, with the desired 2-bromo product being only one of several possibilities. This will inherently lower the isolated yield of the target molecule.
-
Solution: To overcome issues with regioselectivity, a Directed ortho-Metalation (DoM) approach is highly recommended.[5][6] This powerful technique allows for the specific functionalization at the position ortho to a directing group. In the case of 3-fluoro-5-methoxypyridine, the methoxy group can act as a directing metalation group (DMG). By using a strong base like n-butyllithium (n-BuLi), you can selectively deprotonate the C2 position, followed by quenching with an electrophilic bromine source (e.g., 1,2-dibromoethane or hexabromoethane) to install the bromine atom with high regioselectivity.[7]
-
-
Side Reactions: Over-bromination (polybromination) can occur, especially if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.[8]
-
Solution: Carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents. Running the reaction at a lower temperature can also help to minimize side reactions. Monitoring the reaction progress by TLC or LC-MS is crucial to quench the reaction upon consumption of the starting material.[9]
-
Question: I am attempting a Directed ortho-Metalation (DoM) of 3-fluoro-5-methoxypyridine, but I am getting a complex mixture of products or recovering my starting material. What am I doing wrong?
Answer:
Directed ortho-Metalation is a powerful but technically demanding procedure. Success hinges on rigorous control of reaction conditions.
Potential Causes & Solutions:
-
Presence of Moisture or Air: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Any moisture in the glassware, solvent, or starting material will quench the base and prevent the desired lithiation.
-
Solution: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl). The reaction should be carried out under a strict inert atmosphere.[5]
-
-
Incorrect Temperature Control: The lithiation of pyridines is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or decomposition of the lithiated intermediate.[10]
-
Solution: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the addition of n-BuLi and for the duration of the lithiation.
-
-
Insufficient Basicity or Steric Hindrance: While n-BuLi is a strong base, sometimes additives are needed to increase its reactivity, or a different base might be required.
-
Solution: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, breaking up n-BuLi aggregates and increasing its basicity.[10] Alternatively, a more hindered base like lithium diisopropylamide (LDA) or a TMP-based metalating agent (e.g., TMPMgCl·LiCl) could be more effective and chemoselective.[10]
-
-
Inefficient Quenching: The choice of electrophilic bromine source and the conditions of the quench are important.
-
Solution: Use an efficient and clean bromine source. While Br₂ can be used, it can also lead to side products. Reagents like 1,2-dibromoethane or hexabromoethane are often cleaner alternatives. The quench should be performed at low temperature before allowing the reaction to warm to room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain high-purity this compound?
A patent describes a robust two-step synthesis starting from 2-methoxy-5-aminopyridine.[11] The first step involves a diazotization reaction in the presence of a fluoride source to yield 2-methoxy-5-fluoropyridine. The subsequent step is a bromination reaction using a brominating agent like N-bromosuccinimide (NBS) or liquid bromine. This method is advantageous due to the availability of the starting material and the potential for high yield and purity without the need for column chromatography.[11]
Q2: What are the key safety precautions to consider during this synthesis?
-
Organolithium Reagents: n-BuLi is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by experienced personnel using proper syringe techniques.
-
Bromine and Brominating Agents: Liquid bromine is highly corrosive and toxic.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: The quenching of organolithium reactions can be highly exothermic. The quenching agent should be added slowly at low temperature. Similarly, quenching reactions involving strong acids or bases should be done carefully in an ice bath.[12]
Q3: How can I effectively purify the final product?
The purification method will depend on the synthetic route and the nature of the impurities.
-
Extraction and Washing: A standard aqueous workup involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing with saturated sodium bicarbonate solution (to remove acidic impurities) and brine is a common first step.[12][13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can be a highly effective method for achieving high purity.[14]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography is often necessary. A non-polar eluent system, such as hexane/ethyl acetate, is typically employed.[13]
Comparative Data on Synthetic Routes
The choice of synthetic strategy often involves a trade-off between yield, cost of reagents, and operational complexity. The following table summarizes potential routes for the synthesis of this compound and related compounds.
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Challenges |
| Route A: Diazotization/Bromination | 2-methoxy-5-aminopyridine | 1. NaNO₂, HF/Pyridine2. NBS or Br₂ | >50%[11] | Good yield, potentially chromatography-free.[11] | Handling of HF, diazotization requires careful temperature control. |
| Route B: Directed ortho-Metalation | 3-fluoro-5-methoxypyridine | 1. n-BuLi/TMEDA2. Electrophilic Br source | Potentially >80% | High regioselectivity.[5] | Requires strictly anhydrous/anaerobic conditions, cryogenic temperatures.[5] |
| Route C: Electrophilic Bromination | 3-fluoro-5-methoxypyridine | NBS or Br₂, strong acid | Variable | Operationally simpler than DoM. | Potential for low yield and mixture of isomers.[4] |
Detailed Experimental Protocol: Directed ortho-Metalation of 3-fluoro-5-methoxypyridine
This protocol is a representative procedure based on the principles of Directed ortho-Metalation and should be optimized for specific laboratory conditions.
Materials:
-
3-fluoro-5-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1,2-Dibromoethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an argon atmosphere, add 3-fluoro-5-methoxypyridine (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Add TMEDA (1.2 eq) to the solution. Then, add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
-
Bromination: Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.
Visualizing the Synthetic Strategy: A Logical Workflow
The following diagram illustrates the decision-making process for the synthesis of this compound.
Caption: Decision workflow for selecting a synthetic route.
References
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation. Retrieved from [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. chempanda.com [chempanda.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 12. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Bromo-3-fluoro-5-methoxypyridine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar pyridine derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your purification experiments.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound in a practical question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing co-elution of my this compound with impurities, resulting in broad peaks and poor resolution. How can I improve the separation?
Answer: Poor separation is a frequent challenge, often stemming from the inherent basicity of the pyridine ring and the similar polarity of reaction byproducts. The lone pair of electrons on the pyridine nitrogen can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to peak tailing and co-elution.[1]
Root Causes and Solutions:
-
Strong Analyte-Stationary Phase Interaction: The basic nitrogen on the pyridine ring interacts with acidic silanol groups on the silica surface, causing peak tailing.[1]
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier, like triethylamine (TEA) or pyridine (0.1-1% v/v), to your eluent. These modifiers act as competing bases, blocking the active silanol sites and leading to more symmetrical peaks.[1]
-
Solution 2: Use of Deactivated Silica: Employ a deactivated or end-capped silica gel. These stationary phases have fewer accessible silanol groups, thus reducing unwanted interactions.
-
-
Inappropriate Mobile Phase Polarity: The chosen solvent system may not have the optimal polarity to effectively differentiate between your target compound and impurities.
-
Solution: Systematic Solvent Screening: Conduct a thorough Thin-Layer Chromatography (TLC) analysis with a range of solvent systems. Vary the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound, with clear separation from impurities.[2]
-
-
Presence of Isomeric Impurities: The synthesis of this compound can sometimes yield isomeric byproducts with very similar polarities to the desired product, making separation difficult.
-
Solution: High-Efficiency Chromatography: If baseline separation is not achievable with standard flash chromatography, consider using a higher-resolution technique such as High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase.[3]
-
Issue 2: Product Degradation on the Column
Question: I suspect my this compound is degrading on the silica gel column, leading to low recovery and the appearance of new, unexpected spots on my TLC analysis of the collected fractions. What can I do?
Answer: Halogenated pyridines can be susceptible to degradation on acidic stationary phases like silica gel.[4] This is often due to the acidic nature of the silica surface, which can catalyze hydrolysis or other decomposition pathways.
Verification and Mitigation Strategies:
-
2D TLC Analysis: To confirm instability on silica, perform a 2D TLC.[4]
-
Spot your crude sample in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
Interpretation: If your compound is stable, the spots will align on the diagonal. The appearance of spots below the diagonal indicates degradation.[4]
-
-
Solutions for Unstable Compounds:
-
Neutralized Silica Gel: Use silica gel that has been pre-treated with a base like triethylamine to neutralize its acidic sites.[5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or cyano.
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with optimized flow rates.
-
Issue 3: Low Product Recovery
Question: After column chromatography, the yield of my purified this compound is significantly lower than expected. What are the potential causes and how can I improve my recovery?
Answer: Low recovery can be attributed to several factors, ranging from irreversible adsorption on the column to physical loss during the purification process.
Potential Causes and Corrective Actions:
-
Irreversible Adsorption: As mentioned, strong interactions with the stationary phase can lead to your compound being permanently retained on the column.
-
Solution: Employ the mobile phase modification techniques described in Issue 1 to minimize these interactions.
-
-
Improper Column Packing: A poorly packed column with channels or cracks can lead to an uneven flow of the mobile phase, resulting in broad bands and poor separation, which can make it difficult to isolate the pure fractions effectively.
-
Solution: Ensure a homogenous slurry of silica gel in the mobile phase and pack the column carefully to avoid air bubbles and create a uniform bed.[6]
-
-
Sample Loading Technique: Loading the sample in a large volume of a strong solvent can cause band broadening and reduce separation efficiency.
-
Solution: Dry Loading: For optimal results, pre-adsorb your crude product onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, and then carefully add this to the top of your packed column.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[7] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC. A typical eluent system found in literature for similar compounds is a gradient of hexane and ethyl acetate.[8]
Q2: How does the basicity of this compound affect its chromatographic behavior?
A2: The basicity of the pyridine nitrogen is a critical factor.[1] It can lead to strong interactions with the acidic silanol groups on silica gel, resulting in peak tailing.[1] This can be mitigated by adding a basic modifier to the mobile phase or by using a deactivated stationary phase.[1]
Q3: Can I use reversed-phase chromatography for this purification?
A3: Yes, reversed-phase HPLC can be an excellent alternative, especially for achieving high purity or for separating closely related impurities.[3] A typical reversed-phase system would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[9][10]
Q4: What are the expected physicochemical properties of this compound?
A4: Understanding the properties of your target molecule is crucial for purification.
| Property | Value |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol [11] |
| Appearance | Liquid[12] |
| Boiling Point | 188.4 ± 35.0 °C at 760 mmHg[8] |
| Density | ~1.6 g/cm³[8] |
Q5: What are some common impurities I might encounter?
A5: Impurities can arise from the starting materials or from side reactions during the synthesis of this compound. Common impurities could include unreacted starting materials, such as 2-methoxy-5-fluoropyridine, or over-brominated products.[13] The purification strategy should be designed to effectively remove these.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. It should be optimized based on your specific crude mixture.
1. Preparation of the Stationary Phase:
- Select a glass chromatography column of an appropriate size for the amount of crude material you need to purify.
- Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer of sand.
- In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
- Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[2]
- Add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading (Dry Loading Method):
- Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.
- Add a small amount of silica gel to this solution.
- Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.[2]
- Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (using a pump or nitrogen gas) to achieve a steady flow rate.
- Collect fractions in an array of test tubes.
- Gradually increase the polarity of the eluent as needed to elute your target compound.
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.
Visualized Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common chromatography issues.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. BenchChem.
- Method for pyridine amine derivative. (2015).
- D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Inform
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- BenchChem Technical Support Team. (2025, December). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column.
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.).
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News.
- What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?. (n.d.).
- BenchChem. (2025).
- Phenomenex. (2025, June 6).
- 3-Bromo-5-fluoro-2-methoxypyrdine. (2025, October 22). ChemicalBook.
- 3-Bromo-5-fluoro-2-methoxypyridine. (n.d.). PubChem.
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. BenchChem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 2-Bromo-3-fluoro-5-methoxypyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results in your synthesis endeavors.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the unique electronic and steric properties of this compound—an electron-deficient heteroaromatic halide with ortho-substituents—can introduce specific challenges. This guide is structured to address these nuances directly, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Troubleshooting Guide: From Low Yield to Unwanted Byproducts
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the Suzuki coupling of this compound.
Question 1: My reaction shows little to no conversion to the desired product. What are the likely causes and how can I fix it?
Low or no conversion is a frequent hurdle, often stemming from issues with the catalyst's activity or the reaction conditions. The pyridine nitrogen in your substrate can coordinate with the palladium catalyst, leading to deactivation.[3]
Potential Causes & Solutions:
-
Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, forming inactive catalyst species.[3]
-
Inefficient Oxidative Addition: The electron-withdrawing fluorine atom can deactivate the aryl bromide, making the initial oxidative addition step of the catalytic cycle sluggish.[7]
-
Poor Quality of Reagents or Solvents: The presence of water or oxygen can severely hamper the reaction. The active Pd(0) catalyst is oxygen-sensitive, and water can lead to unwanted side reactions.[4]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that all reagents are anhydrous.[4] Using flame-dried glassware and maintaining a positive inert gas pressure throughout the experiment is crucial.
-
Question 2: I'm observing a significant amount of a byproduct that appears to be 3-fluoro-5-methoxypyridine (protodebromination). How can I prevent this?
Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, especially with electron-deficient aryl halides. This process competes with the desired cross-coupling pathway.
Potential Causes & Solutions:
-
Presence of Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can serve as a proton source.
-
Solution: As mentioned above, stringent anhydrous conditions are paramount. Ensure your base is anhydrous and finely powdered.[4]
-
-
Reaction with the Boronic Acid Reagent: The boronic acid itself can sometimes act as a proton source, particularly if it undergoes hydrolysis.
Question 3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can it be minimized?
The formation of a biaryl product derived from the boronic acid coupling with itself is a common issue, often exacerbated by the presence of oxygen.[11]
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[11]
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4]
-
-
Excess Boronic Acid: Using a large excess of the boronic acid can favor the homocoupling side reaction.[4]
-
Solution: Optimize the stoichiometry of your reagents. A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often sufficient.
-
-
Palladium(II) Mediated Homocoupling: The presence of Pd(II) species before the catalytic cycle begins can lead to homocoupling.
-
Solution: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without significantly affecting the active catalyst.[12]
-
Question 4: I am concerned about the stability of the methoxy group under the reaction conditions. Is ether cleavage a potential side reaction?
While less common than other side reactions in Suzuki couplings, cleavage of aryl methyl ethers can occur under certain conditions, particularly with harsh bases or high temperatures in the presence of specific ligands.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Strong bases and high temperatures can promote the cleavage of the methoxy group.
-
Solution: Screen milder bases such as K₃PO₄ or Cs₂CO₃.[13] It may also be beneficial to optimize the reaction temperature, aiming for the lowest effective temperature to minimize potential degradation. Nickel catalysts have also been shown to cleave C-O bonds of methoxyarenes for cross-coupling, so careful selection of the metal catalyst is important.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
There is no single "best" combination, as the optimal choice often depends on the specific boronic acid being used. However, for challenging substrates like this, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand are generally more effective than traditional catalysts like Pd(PPh₃)₄.[15][16]
Q2: Which base should I choose for this reaction?
The choice of base is critical for the transmetalation step.[8] For this substrate, inorganic bases are typically used. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[13] The strength and solubility of the base can significantly impact the reaction rate and yield. It is often necessary to screen a few different bases to find the optimal one for your specific reaction.[17]
Q3: What is the ideal solvent for this Suzuki coupling?
A variety of solvents can be used, often in combination with water.[2] Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene.[18][19] The solvent can influence the solubility of the reagents and the overall reaction kinetics. A biphasic system (e.g., toluene/water or dioxane/water) is frequently employed.
Q4: How can I monitor the progress of my reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2–3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask, combine this compound, the boronic acid/ester, the base, and the palladium catalyst and ligand.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80–110 °C) and monitor the reaction's progress.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Troubleshooting Parameter Comparison
| Issue | Parameter | Standard Condition | Optimized Condition | Rationale |
| Low Conversion | Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands prevent catalyst deactivation by the pyridine nitrogen.[3] |
| Protodebromination | Boron Source | Boronic Acid | Pinacol Boronate Ester | Esters are more stable and less prone to protodeboronation.[10] |
| Homocoupling | Atmosphere | Nitrogen Flush | Freeze-Pump-Thaw Cycles | More rigorous degassing removes trace oxygen that promotes homocoupling.[4][11] |
| Low Yield | Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-aqueous bases can improve transmetalation efficiency.[13] |
Visualizing the Process: Diagrams
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and solve low yield issues.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 129(44), 13434-13444. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Mechanistic studies on the protodeboronation. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]
-
González, C. C., et al. (2004). Selective cleavage of methoxy protecting groups in carbohydrates. PubMed. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(30), 5734-5737. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. [Link]
-
González, C. C., et al. (2025, August 6). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link]
-
Sharma, S., & Singh, H. B. (2014). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 33(18), 4635-4651. [Link]
-
Stanetty, P., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(16), 5467-5473. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]
-
Wallace, D. J., & Chen, C. Y. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 533-536. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protodeboronation. (2024). In Wikipedia. Retrieved from [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(21), 4874-4877. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 55(43), 13384-13398. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). ResearchGate. [Link]
-
Tobisu, M., et al. (2011). Combined Theoretical and Experimental Studies of Nickel-Catalyzed Cross-Coupling of Methoxyarenes with Arylboronic Esters via C–O Bond Cleavage. Journal of the American Chemical Society, 133(47), 19163-19175. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 11(23), 5374-5377. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Reddit. [Link]
-
Shi, S., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Angewandte Chemie International Edition, 60(22), 12392-12399. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1667-1671. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). (n.d.). ResearchGate. Retrieved from [Link]
-
Spencer, W. T., et al. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Bioorganic & Medicinal Chemistry, 19(18), 5434-5445. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki Coupling [organic-chemistry.org]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to 2-Bromo-3-fluoro-5-methoxypyridine
Welcome to the technical support center for 2-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this highly functionalized pyridine building block. My aim is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize your reactions effectively.
The unique substitution pattern of this compound—a bromine at a reactive position, an electron-withdrawing fluorine, and an electron-donating methoxy group—creates a nuanced reactivity profile. This guide will deconstruct these electronic and steric effects and offer field-proven strategies to overcome common hurdles in its application.
Understanding the Reactivity Profile
The reactivity of this compound is a delicate interplay of its substituents. The pyridine nitrogen and the 3-fluoro group render the ring electron-deficient, which can decrease the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the 5-methoxy group provides some electron density. The position of the bromine at C2 makes it susceptible to various transformations, but catalyst inhibition by the pyridine nitrogen is a common challenge.
Troubleshooting Guide: Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern synthetic chemistry. However, the electron-deficient nature of this compound can lead to sluggish or incomplete reactions. This section provides a systematic approach to troubleshooting common issues.
I. Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings of electron-deficient heteroaryl halides are a frequent challenge. The primary culprits are often inefficient oxidative addition, catalyst deactivation, or decomposition of the boronic acid partner.
Underlying Causality:
-
Slow Oxidative Addition: The electron-withdrawing nature of the pyridine ring, exacerbated by the 3-fluoro substituent, can make the C-Br bond less susceptible to oxidative addition to the Pd(0) catalyst.[1][2]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Protodeboronation: The boronic acid coupling partner can be sensitive to the basic reaction conditions and residual water, leading to its decomposition to the corresponding arene.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Catalyst & Ligand Combinations:
| Catalyst System | Key Features | When to Use |
| Pd₂(dba)₃ with SPhos or XPhos | Highly active for electron-deficient and sterically hindered substrates.[4][5] | General starting point for challenging couplings. |
| Buchwald G3/G4 Precatalysts | Air- and moisture-stable; provide reliable generation of the active Pd(0) catalyst. | When reproducibility and ease of setup are critical. |
| Pd(PPh₃)₄ | A classic catalyst; may require higher temperatures and longer reaction times. | For simpler, less demanding coupling partners. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. For boronic acids, a small amount of degassed water (e.g., 10% v/v) may be beneficial.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
II. Buchwald-Hartwig Amination
Question 2: I am struggling with the Buchwald-Hartwig amination of this compound with a primary/secondary amine. What should I consider?
The Buchwald-Hartwig amination of this substrate is subject to similar challenges as the Suzuki coupling, with the added complexity of the amine nucleophile's basicity and potential for side reactions.[6][7]
Underlying Causality:
-
Ligand Selection is Critical: The choice of ligand is paramount for promoting the C-N bond-forming reductive elimination and preventing catalyst decomposition.[8]
-
Base Sensitivity: Strong bases like sodium tert-butoxide (NaOtBu), while often effective, can be incompatible with sensitive functional groups on either coupling partner.[9]
-
Amine Volatility: Low-boiling point amines can present practical challenges in maintaining the correct stoichiometry.
Troubleshooting and Optimization Strategies:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Recommended Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with appropriate ligands. |
| Ligand | BrettPhos, RuPhos, or XPhos | These bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination.[10] |
| Base | NaOtBu, LHMDS, or Cs₂CO₃ | A strong base is typically required. Screen weaker bases if substrate is sensitive.[9] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for electron-deficient substrates. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium source (1-5 mol%), ligand (1.2-1.5 eq. relative to Pd), and base (1.5-2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat with vigorous stirring.
-
Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.
Troubleshooting Guide: Alternative Transformations
When cross-coupling reactions prove challenging, alternative synthetic routes can be more effective.
I. Lithiation and Grignard Reagent Formation
Question 3: Can I form a Grignard or organolithium reagent from this compound? I'm concerned about the stability of the intermediate.
Formation of these organometallic reagents can be challenging due to the acidity of the pyridine ring protons and the directing effects of the substituents.
Underlying Causality:
-
Directed ortho-Metalation (DoM): The methoxy and fluoro groups can act as directing metalation groups (DMGs), potentially leading to deprotonation at C4 or C6 by a strong base like n-BuLi, rather than Br/Li exchange.[11][12][13]
-
Grignard Formation Issues: Direct insertion of magnesium can be sluggish. Halogen-magnesium exchange is a more reliable alternative.
Strategies for Successful Organometallic Formation:
Caption: Strategies for organometallic reagent formation.
Experimental Protocol: Halogen-Magnesium Exchange
-
Preparation: To a flame-dried, three-necked flask under argon, add this compound (1.0 equiv.) dissolved in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (1.1-1.3 equiv.) in THF dropwise. The use of i-PrMgCl·LiCl can further enhance reactivity.[14]
-
Reaction: Allow the mixture to stir at 0-20 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching aliquots with I₂ and analyzing by GC-MS.
-
Subsequent Reaction: The resulting Grignard reagent can be used directly in reactions with electrophiles.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the different positions on the this compound ring?
The C2 position bearing the bromine is the most activated site for cross-coupling and metal-halogen exchange. For deprotonation, the C4 and C6 positions are the most likely to be lithiated by a strong base due to the directing effects of the adjacent substituents.
Q2: Are there any specific safety precautions I should take when working with this compound?
While specific toxicity data is limited, it is prudent to treat this compound as a hazardous substance. It is classified as a skin and eye irritant and may cause respiratory irritation. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Can I use this compound in nucleophilic aromatic substitution (SNAr) reactions?
The bromine at the C2 position is not typically displaced in SNAr reactions. The fluorine at C3 is also not highly activated for SNAr. Generally, SNAr on this ring system would be challenging without a strongly activating group (e.g., nitro) elsewhere on the ring.
Q4: How should I store this compound?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Storage at room temperature is generally acceptable.
References
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- Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Journal of the American Chemical Society, 130(48), 16489–16491.
- Carrow, B. P., & Hartwig, J. F. (2011). Ligand-dependent selectivity for coupling 2,4-dichloropyridine with phenyl boronic acid. Journal of the American Chemical Society, 133(8), 2116–2119.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]
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-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]
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-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). Retrieved from [Link]
-
Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
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-
Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Knochel, P., et al. (2008). Highly efficient and general halogen–magnesium exchange reactions of i-PrMgCl·LiCl.
- Thomas, S., & Su, W. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 13(16), 4236–4239.
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-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of Reactions with 2-Bromo-3-fluoro-5-methoxypyridine
Prepared by the Applications Science Team
Welcome to the technical support center for 2-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing critical synthetic transformations. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt these methods effectively.
The this compound scaffold is a valuable building block in medicinal chemistry and materials science.[1] However, its electronic properties and the presence of the pyridine nitrogen present unique challenges, particularly in transition-metal-catalyzed reactions where the Lewis basic nitrogen can interact with the catalyst.[2] This guide provides structured advice in a question-and-answer format to address the common issues encountered during its use.
Section 1: Foundational Principles - FAQs on Base and Solvent Selection
This section covers the fundamental concepts governing the choice of base and solvent, which are critical for reaction success.
Q1: What is the fundamental role of the base in palladium-catalyzed cross-coupling reactions?
The role of the base is highly specific to the type of cross-coupling reaction being performed. It is not merely an acid scavenger.
-
In Suzuki-Miyaura Couplings, the primary role of the base is to activate the organoboron species.[3] It reacts with the boronic acid (or ester) to form a more nucleophilic "ate" complex (a boronate).[4][5] This increased nucleophilicity is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[5] Without the base, transmetalation is often prohibitively slow.
-
In Buchwald-Hartwig Aminations, the base's main function is to deprotonate the amine coupling partner, facilitating the formation of a palladium-amido complex.[6][7] This deprotonation can occur either before or after the amine coordinates to the palladium center. The resulting amido complex is poised to undergo reductive elimination to form the desired C-N bond.[7] Strong, non-nucleophilic bases like sodium tert-butoxide are essential for catalyst turnover in these reactions.[8]
Q2: How do I select an appropriate solvent for my reaction?
Solvent selection is critical for ensuring all reagents remain in solution and for achieving the necessary reaction temperature. Key factors include:
-
Solubility: Poor solubility of the base or other reagents is a common cause of reaction failure. For instance, many inorganic bases have poor solubility in nonpolar aprotic solvents like toluene, which can impact reaction rates.[9] In some cases, adding water as a co-solvent can improve the solubility of inorganic bases.[9]
-
Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. Many cross-coupling reactions require heat (80-110 °C) to proceed at a reasonable rate.[9] Aromatic hydrocarbons (toluene, xylene) and ethereal solvents (1,4-dioxane, THF) are common choices.[10][11]
-
Aprotic vs. Protic: Most cross-coupling reactions are performed in aprotic solvents to avoid side reactions like protodeboronation in Suzuki couplings.[12] However, some protocols are robust enough to tolerate or even benefit from protic co-solvents like water or alcohols.[11]
-
Catalyst Inhibition: Certain solvents should be avoided. Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit palladium catalysts by binding to the metal center.[11]
Table 1: Comparison of Common Bases in Cross-Coupling Reactions
| Base | pKa (Conjugate Acid) | Type | Typical Use Cases & Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong, Non-nucleophilic Alkoxide | Gold standard for Buchwald-Hartwig aminations. Highly effective but base-sensitive functional groups may not be tolerated.[8] |
| Potassium Phosphate (K₃PO₄) | ~12.3 (for HPO₄²⁻) | Inorganic | A strong inorganic base, often effective in Suzuki couplings where carbonates are too weak. Good for sensitive substrates. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Inorganic | Often provides enhanced reactivity in both Suzuki and Buchwald-Hartwig reactions due to its high solubility in organic solvents. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | Inorganic | A common, cost-effective base for many Suzuki couplings. May be too weak for challenging substrates.[13] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | Organic, Non-nucleophilic | A soluble organic base that can be advantageous in achieving homogeneous reaction conditions.[14][15] Its effect can be complex, sometimes inhibiting the reaction at high concentrations.[14][15] |
Table 2: Properties of Common Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| 1,4-Dioxane | 101 | Aprotic, Polar | Excellent solvent for many Pd-catalyzed reactions. Miscible with water.[10] |
| Toluene | 111 | Aprotic, Nonpolar | Widely used, especially for reactions requiring higher temperatures.[10] |
| Tetrahydrofuran (THF) | 66 | Aprotic, Polar | Good for reactions at or near room temperature. Often used for Grignard reagent formation and lithiation.[16] |
| N,N-Dimethylformamide (DMF) | 153 | Aprotic, Polar | High boiling point and excellent solvating properties, but can be problematic to remove. |
| tert-Amyl alcohol | 102 | Protic | Sometimes used as a solvent for Buchwald-Hartwig reactions, can promote catalyst stability and activity.[11] |
Section 2: Troubleshooting Guide & Reaction-Specific FAQs
This section addresses specific problems you may encounter when working with this compound.
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful tool for forming C-C bonds, but couplings involving pyridyl halides can be challenging.[2][17]
Q3: My Suzuki coupling is slow, incomplete, or fails entirely. What are the most common causes and how do I fix them?
This is a frequent issue. A systematic approach to troubleshooting is often necessary.
-
Check Reagent Quality: Boronic acids, especially heteroaryl boronic acids, can degrade upon storage, leading to protodeboronation.[13] It is advisable to use fresh, high-purity boronic acid or consider using more stable alternatives like pinacol boronate esters or organotrifluoroborates.[18]
-
Optimize the Base and Solvent: The choice of base is critical. If a mild base like K₂CO₃ fails, switching to a stronger base like K₃PO₄ or Cs₂CO₃ often resolves the issue.[18] Ensure the solvent system (e.g., dioxane/water, toluene/water) provides adequate solubility for all components.[19]
-
Address Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2] This "2-pyridyl problem" can often be overcome by using modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[2][13] These ligands promote the desired catalytic cycle steps and shield the metal center.
-
Degas the Reaction Mixture: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[13]
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
B. Buchwald-Hartwig Amination
This reaction is indispensable for C-N bond formation but can be plagued by side reactions.[6][7]
Q4: I am observing significant hydrodehalogenation (the bromine is replaced by hydrogen) instead of the desired amine product. Why is this happening?
Hydrodehalogenation is a common side reaction. It can arise from two primary pathways:
-
β-Hydride Elimination: If the incoming amine has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination. This is a known side reaction that competes with the desired reductive elimination.[6]
-
Catalyst Decomposition/Reduction: Under certain conditions, the catalyst can be involved in pathways that reduce the aryl halide.
Troubleshooting Steps:
-
Ligand Selection: This is the most critical parameter. Modern, bulky biarylphosphine ligands (e.g., Josiphos, XPhos, BrettPhos) are specifically designed to accelerate C-N reductive elimination, making it much faster than competing side reactions.[20][21] If you are observing hydrodehalogenation, screening a panel of these ligands is the first step.
-
Base Modification: While a strong base like NaOtBu is often required, it can sometimes promote side reactions.[8] Consider switching to a different base system, such as K₃PO₄ or Cs₂CO₃, which may offer a better outcome.
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired product formation. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes suppress the formation of the hydrodehalogenated byproduct.
Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting the desired pathway and a key side reaction.
C. Formation of Organometallic Reagents
Directly converting the C-Br bond to a C-Li or C-Mg bond is a powerful strategy for introducing carbon nucleophiles.
Q5: I'm struggling to form the Grignard reagent from this compound. The reaction won't initiate. What should I do?
Grignard reagent formation can be notoriously difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[16]
-
Activate the Magnesium: The oxide layer must be disrupted.[16]
-
Mechanical: Vigorously stir the magnesium turnings or crush them with a glass rod in situ under an inert atmosphere.
-
Chemical: Add a small crystal of iodine (which will be consumed as the reaction starts) or a few drops of 1,2-dibromoethane. The observation of ethylene bubbles indicates the activation is working.[16]
-
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[16] All glassware must be oven- or flame-dried, and the solvent (typically THF or diethyl ether) must be anhydrous.
-
Use an Initiator: Add a small amount of a pre-formed Grignard reagent or a more reactive alkyl halide like methyl iodide to help start the reaction.
-
Consider Halogen-Metal Exchange: As an alternative to direct formation with magnesium metal, a halogen-metal exchange reaction using a commercial Grignard reagent like isopropylmagnesium chloride (iPrMgCl) or its LiCl adduct can be a more reliable method.[22]
Section 3: Experimental Protocols
The following are generalized starting protocols. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.[19]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).[21]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (x3).
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (~0.1-0.2 M concentration).[21]
-
Reaction: Heat the mixture with stirring to 100-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Buchwald–Hartwig amin
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Role of the Base in Buchwald–Hartwig Amin
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Side-Chain Reactions of Substituted Pyridines Practice Problems. Pearson.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Suzuki reaction. Wikipedia.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Grignard reagent. Wikipedia.
- Supplementary Inform
- Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Benchchem.
- Common Byproducts in Suzuki Coupling. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- The Suzuki Reaction. Chem 115 Myers.
- 6-CHLORO-1-HEXENE. Organic Syntheses Procedure.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- 2-Bromo-5-fluoro-3-methoxypyridine. MySkinRecipes.
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?.
- Organometallic Cumul
- Preparation method of 2-bromo-5-aldehyde pyridine.
- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- Organometallic Chemistry Problems.
- Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine. Benchchem.
- Organometallic reactions. Chemistry LibreTexts.
- Basic Organometallic Reactions.
- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Benchchem.
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Technical Support Center: Palladium Catalyst Removal from 2-Bromo-3-fluoro-5-methoxypyridine Reactions
Welcome to the Technical Support Center for troubleshooting the removal of palladium catalysts from reactions involving 2-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for achieving ultra-low levels of residual palladium in your intermediates and final products.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules.[1][2] However, the removal of residual palladium from the active pharmaceutical ingredient (API) is a critical downstream challenge.[3] Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities, making efficient purification strategies essential.[3]
The presence of the pyridine nitrogen in this compound introduces a specific challenge. The nitrogen atom can act as a ligand, coordinating to the palladium center.[4][5] This coordination can increase the catalyst's solubility in the reaction mixture, making it more difficult to remove by simple filtration or extraction.[5] This guide provides a structured approach to tackling these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my reaction involving this compound?
A1: The primary reason is the strong coordination of the pyridine nitrogen to the palladium catalyst.[4][5] This interaction can keep the palladium species dissolved in your product solution, preventing its removal by simple physical methods. Additionally, palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., nanoparticles, soluble complexes), requiring a versatile removal strategy.[6]
Q2: What are the regulatory limits for residual palladium in APIs?
A2: The permitted daily exposure (PDE) for palladium is dependent on the route of administration of the final drug product.[2] For oral medications, a common target is to have no more than 100 µg of palladium per daily dose.[2] This translates to stringent requirements for palladium concentration in the API, often in the low parts per million (ppm) range.[7]
Q3: Is activated carbon a good first choice for palladium removal in this specific case?
A3: Activated carbon is a cost-effective and widely used method for palladium removal.[8][9] However, its non-specific nature can lead to significant loss of your desired product through adsorption, which can be a major drawback, especially with high-value intermediates.[5][10] While it can be effective, it's often recommended to screen it alongside more selective scavengers to balance cost and yield.[10][11]
Q4: How do I know which palladium scavenger is best for my reaction?
A4: The selection of the optimal scavenger is system-dependent, influenced by the solvent, temperature, and the specific palladium species present.[3][11] It is highly recommended to screen a variety of scavengers.[3] Thiol-based scavengers on silica or polymer supports are often highly effective due to the high affinity of sulfur for palladium.[6][11][12]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: High Levels of Residual Palladium Detected Post-Purification
Possible Causes:
-
Strong Pyridine-Palladium Coordination: As mentioned, the pyridine nitrogen in your molecule is likely the main culprit.[4][5]
-
Ineffective Scavenging: The chosen scavenger may not be optimal for the specific palladium species in your reaction mixture.
-
Insufficient Scavenger Amount or Contact Time: The scavenger-to-palladium ratio or the stirring time may be inadequate for complete removal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high residual palladium.
Recommended Actions:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a strong affinity for palladium. Thiol-functionalized silica is an excellent starting point.[6][12]
-
Optimize Scavenging Conditions: Systematically vary the scavenger-to-palladium ratio (typically starting with 3-5 equivalents), temperature (room temperature to 50 °C), and stirring time (2 to 24 hours).[5]
-
Combination of Methods: An initial filtration through a pad of Celite® can remove heterogeneous palladium particles, followed by treatment with a high-affinity scavenger to capture soluble species.[5][13]
Issue 2: Significant Product Loss During Scavenging
Possible Cause:
-
Non-specific Adsorption: Your product, this compound, may be adsorbing to the scavenger material, particularly if you are using activated carbon.[5][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product loss during scavenging.
Recommended Actions:
-
Screen for Selectivity: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product. Silica-based scavengers often offer better product recovery than activated carbon.[5][10]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal, as determined by your optimization experiments.
-
Thorough Washing: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[5]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).[5]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. A starting point of 3-5 equivalents relative to the initial palladium catalyst loading is common.[5]
-
Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging.[5]
-
Filtration: Filter the mixture through a pad of Celite® or directly through a filter paper to remove the solid scavenger-palladium complex.[5]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another sensitive analytical technique to confirm the removal efficiency.[5][14]
Protocol 2: Palladium Removal by Filtration through Celite®
This method is primarily for removing heterogeneous palladium (e.g., palladium black).
-
Prepare the Celite® Pad: In a sintered glass or Büchner funnel, prepare a 1-2 cm thick pad of Celite®. Wet the pad with the solvent used in the reaction mixture.[5][13]
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[5]
-
Filtration: Slowly pass the diluted reaction mixture through the Celite® pad.[5][13]
-
Washing: Wash the Celite® pad with additional solvent to ensure all the product is collected.[5]
-
Concentration: Combine the filtrate and washings and concentrate to obtain a product with reduced levels of heterogeneous palladium.[5]
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Scavenger Type | Typical Loading (equiv. to Pd) | Advantages | Disadvantages |
| Scavenging | Thiol-functionalized Silica | 3-10 | High efficiency and selectivity for Pd, good product recovery.[6][15] | Higher cost than carbon. |
| Scavenging | TMT-functionalized Resin | 4-16 | Very high affinity for palladium.[16][17] | Can be more expensive. |
| Adsorption | Activated Carbon | 10-100 wt% | Low cost, effective for a range of Pd species.[8][11] | Non-specific, can lead to significant product loss.[5][10] |
| Filtration | Celite® | N/A | Simple, effective for heterogeneous Pd.[13] | Ineffective for soluble palladium species. |
Conclusion
The removal of palladium catalysts from reactions involving this compound requires a thoughtful and systematic approach. Due to the coordinating nature of the pyridine ring, a simple purification protocol is often insufficient. By understanding the underlying chemical principles and employing a combination of selective scavenging and optimized process conditions, researchers can consistently achieve the stringent purity requirements for pharmaceutical intermediates and APIs. Always validate your chosen method to ensure a robust and reproducible purification process.
References
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. [Link]
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Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
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Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]
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Why palladium metal scavengers are not all the same - Biotage. [Link]
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Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications. [Link]
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CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. [Link]
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How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]
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On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF - ResearchGate. [Link]
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Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst - Princeton Powder. [Link]
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Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome. [Link]
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Metal Scavengers in Process Chemistry An Investigative Study - Biotage. [Link]
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Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. [Link]
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Metal Scavenger Guide - Sopachem. [Link]
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Metal Scavenger User Guide | Biotage. [Link]
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The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. [Link]
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Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. [Link]
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Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing). [Link]
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Palladium catalyst recovery using scavenger resin - SpinChem. [Link]
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ISOLUTE® Si-Thiol - Metal Scavenger - Biotage. [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. [Link]
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Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. [Link]
-
How to Remove Palladium in three easy steps - Biotage. [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). [Link]
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Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment | ScienceDaily. [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. [Link]
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Solution infiltration of palladium into MOF-5: synthesis, physisorption and catalytic properties - Journal of Materials Chemistry (RSC Publishing). [Link]
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Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022 - ResearchGate. [Link]
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- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Debromination of 2-Bromo-3-fluoro-5-methoxypyridine
Welcome to the technical support center for the debromination of 2-bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific chemical transformation. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable troubleshooting steps to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My catalytic debromination of this compound is sluggish and gives low yields. What are the primary factors I should investigate?
Answer:
Low conversion in the catalytic debromination of an aryl bromide like this compound is a frequent issue that can often be traced back to a few key experimental parameters. The primary areas to scrutinize are the catalyst system, the hydrogen source, and the reaction conditions.
A. Catalyst and Ligand Choice:
The selection of the palladium catalyst and, if applicable, the ligand is paramount. While various palladium sources can be effective, their activity can be highly substrate-dependent.
-
Palladium on Carbon (Pd/C): This is a common and often cost-effective choice for hydrogenolysis of aryl halides.[1][2] If you are using Pd/C, ensure it is of high quality and appropriately activated. The percentage of palladium on the support can also be a factor.
-
Homogeneous Catalysts: Systems like Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands, can offer greater control and solubility.[3] The electronic and steric properties of the ligand are crucial; electron-rich and bulky ligands can sometimes favor the desired reductive elimination.[4]
B. Hydrogen Source:
The nature of the hydrogen donor is critical for the efficiency of the reduction.
-
Hydrogen Gas (H₂): While being a clean and atom-economical reductant, the use of H₂ gas requires specialized high-pressure equipment and careful handling due to its flammability.[5] Incomplete reactions can result from poor gas-liquid mixing or insufficient pressure.
-
Transfer Hydrogenation: This method avoids the need for high-pressure H₂ and is often performed under milder conditions.[6] Common hydrogen donors include:
-
Formic acid and its salts (e.g., ammonium formate, sodium formate): These are frequently used with Pd/C.[7] The decomposition of formate salts provides the hydrogen equivalent for the reaction.
-
Alcohols (e.g., isopropanol): These can serve as both the solvent and the hydrogen source, particularly in the presence of a base.[3][8]
-
Silanes (e.g., triethylsilane, polymethylhydrosiloxane (PMHS)): These are effective hydrogen donors, often used in palladium-catalyzed reductions under mild conditions.[9]
-
C. Reaction Conditions:
-
Temperature: Higher temperatures can sometimes accelerate a sluggish reaction, but they can also promote side reactions.[4][10] It is advisable to start at a moderate temperature and incrementally increase it if necessary.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Protic solvents like alcohols can participate in the reaction, while aprotic polar solvents like DMF or THF might be suitable for other catalytic systems.
-
Base: In many catalytic systems, a base is required to neutralize the HBr generated during the reaction and to facilitate the regeneration of the active catalyst.[11] The strength and type of base can significantly impact the reaction outcome.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to address low yields in the debromination of this compound.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Question 2: I am observing significant amounts of starting material even after prolonged reaction times. What could be causing the incomplete conversion?
Answer:
Incomplete conversion suggests that the catalytic cycle is either slow or has been arrested. Several factors can contribute to this issue.
A. Catalyst Deactivation:
-
Poisoning: The palladium catalyst can be poisoned by impurities in the starting material, reagents, or solvent. Sulfur- and thiol-containing compounds are notorious catalyst poisons. Ensure the purity of all components.[12]
-
Aggregation: Heterogeneous catalysts like Pd/C can aggregate over time, reducing the available surface area for the reaction. Vigorous stirring is essential to maintain a good dispersion of the catalyst.
B. Insufficient Hydride Source:
The stoichiometry of the hydrogen donor is critical. For transfer hydrogenation, an excess of the donor is typically used. If the reaction stalls, it might be due to the complete consumption of the hydrogen source.
C. Product Inhibition:
In some cases, the product of the reaction or a byproduct can coordinate to the metal center and inhibit the catalytic cycle.
D. Reversibility:
While less common for debromination, under certain conditions, the oxidative addition of the aryl halide to the palladium(0) center might be reversible, leading to an equilibrium that favors the starting material.
Experimental Protocol: A General Procedure for Catalytic Transfer Hydrogenation
This protocol provides a starting point for the debromination of this compound using palladium on carbon and a formate salt as the hydrogen donor.
| Reagent | Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| 10% Palladium on Carbon (Pd/C) | 1-5 mol% | Catalyst |
| Ammonium Formate (HCO₂NH₄) | 3-5 | Hydrogen Donor |
| Methanol (MeOH) | - | Solvent |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol.
-
Carefully add 10% Pd/C (0.01-0.05 eq).
-
Add ammonium formate (3-5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain 3-fluoro-5-methoxypyridine.
Question 3: My reaction is producing a significant amount of a byproduct with a mass corresponding to a dimer of the pyridine ring. What is this side reaction and how can I prevent it?
Answer:
The formation of a dimeric byproduct, likely a bipyridine derivative, is indicative of a competing cross-coupling reaction. This is a known side reaction in palladium-catalyzed processes.
A. Mechanism of Dimer Formation:
Under certain conditions, the palladium-catalyzed reaction can deviate from the desired reductive pathway and instead promote a homocoupling of the aryl bromide. This typically involves the oxidative addition of two molecules of the aryl bromide to the palladium center, followed by reductive elimination to form the C-C bond of the dimer.
B. Strategies to Minimize Dimerization:
-
Optimize Catalyst Loading: Higher catalyst loadings can sometimes favor homocoupling.[2] Try reducing the amount of palladium catalyst used.
-
Control Reaction Temperature: Elevated temperatures can promote this side reaction. Running the reaction at a lower temperature may favor the desired debromination.[10]
-
Choice of Ligand: For homogeneous systems, the ligand can play a significant role. Less bulky ligands might disfavor the formation of the sterically hindered dimeric intermediate.
-
Ensure Efficient Hydrogen Transfer: If the rate of hydrogenolysis is slow compared to the rate of the competing coupling reaction, dimerization can become more prominent. Ensure that the hydrogen source is active and present in a sufficient amount.
Logical Relationship Diagram: Key Parameters Influencing Debromination
Caption: Interplay of key parameters in the debromination reaction.
References
- BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
- BenchChem. (n.d.). How to prevent debromination in 2,5-Dibromothiazole reactions.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
- Jimenez, L. S., & Ramanathan, A. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220.
- Lipshutz, B. H. (n.d.). Reductions of aryl bromides in water at room temperature. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Overman, L. E. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
- ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Sasson, Y., Blum, J., & Wiener, H. (n.d.). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry.
- ScienceDirect. (n.d.). Catalytic Hydrodehalogenation Reactions.
- Stoltz, B. M. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH.
- Wikipedia. (n.d.). Transfer hydrogenation.
- Wordpress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation).
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 6. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-fluoro-5-methoxypyridine. As a crucial building block in the development of novel therapeutics and agrochemicals, a robust and scalable synthetic route is paramount.[1] This document provides in-depth technical support, troubleshooting guides, and frequently asked questions to address challenges that may arise during the synthesis, ensuring both scientific integrity and practical success.
I. Synthetic Strategy Overview
The most common and scalable synthetic route to this compound involves a two-step process commencing from 2-methoxy-5-aminopyridine. This strategy leverages a diazotization-fluorination reaction, specifically a Balz-Schiemann type reaction, followed by a regioselective bromination.[2]
The choice of this pathway is underpinned by the commercial availability and cost-effectiveness of the starting material, 2-methoxy-5-aminopyridine, and the generally reliable nature of the individual transformations. The reaction conditions are relatively mild, making it amenable to industrial scale-up.[2]
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. It is recommended to perform small-scale trial reactions to optimize conditions for your specific laboratory setup and reagent purity.
Step 1: Synthesis of 2-Methoxy-5-fluoropyridine
This step involves the conversion of the primary aromatic amine to a diazonium salt, which is then thermally decomposed to yield the corresponding fluoride. This is a classic Balz-Schiemann reaction.[1][3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 eq) | Molar Equivalents |
| 2-Methoxy-5-aminopyridine | 124.14 | 10.0 g | 1.0 |
| Tetrafluoroboric acid (48 wt% in H₂O) | 87.81 | ~30.5 mL | ~3.0 |
| Sodium nitrite (NaNO₂) | 69.00 | 6.1 g | 1.1 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl ether (or MTBE) | 74.12 | As needed for extraction | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed for neutralization | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed for drying | - |
Procedure:
-
Diazotization:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-methoxy-5-aminopyridine (10.0 g, 80.6 mmol).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add tetrafluoroboric acid (48 wt%, ~30.5 mL, ~241.8 mmol) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
In a separate beaker, dissolve sodium nitrite (6.1 g, 88.7 mmol) in a minimal amount of deionized water (~15 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The diazonium tetrafluoroborate salt may precipitate as a solid.
-
-
Thermal Decomposition and Work-up:
-
Slowly warm the reaction mixture to room temperature, then heat to 35-45 °C.[2] Vigorous gas evolution (N₂) will be observed. Maintain this temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with diethyl ether or MTBE (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude 2-methoxy-5-fluoropyridine as an oil or low-melting solid. This crude product is often of sufficient purity for the next step.
-
Step 2: Synthesis of this compound
This step involves the electrophilic bromination of the electron-rich pyridine ring. N-Bromosuccinimide (NBS) is the preferred reagent for improved regioselectivity and milder reaction conditions compared to liquid bromine.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 eq) | Molar Equivalents |
| 2-Methoxy-5-fluoropyridine | 127.11 | 10.0 g (from Step 1) | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 15.4 g | 1.1 |
| Acetonitrile (or other suitable solvent) | 41.05 | 100 mL | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | As needed for quenching | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed for washing | - |
| Ethyl Acetate (or other extraction solvent) | 88.11 | As needed for extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed for drying | - |
Procedure:
-
Bromination:
-
In a round-bottom flask, dissolve the crude 2-methoxy-5-fluoropyridine (10.0 g, 78.7 mmol) in acetonitrile (100 mL).
-
Add N-Bromosuccinimide (15.4 g, 86.6 mmol) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 65-75 °C and stir for 4-6 hours.[2] Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine species.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: A workflow for troubleshooting common issues in the synthesis.
Q1: My yield for Step 1 (2-methoxy-5-fluoropyridine) is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Balz-Schiemann reaction are a common issue. Here are the primary factors to investigate:
-
Incomplete Diazotization: The formation of the diazonium salt is critical.
-
Temperature Control: The temperature must be strictly maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt and the formation of phenolic byproducts.[6]
-
Reagent Purity and Stoichiometry: Ensure that the sodium nitrite is of high purity and that a slight excess (1.1 equivalents) is used to drive the reaction to completion.
-
-
Premature Decomposition: The diazonium salt intermediate can be unstable.
-
Immediate Use: The diazonium salt solution should be used immediately in the subsequent thermal decomposition step. It should not be stored.[6]
-
Controlled Warming: The thermal decomposition should be controlled. Uncontrolled heating can lead to side reactions and reduced yields.
-
-
Side Reactions: The primary side reaction is the hydrolysis of the diazonium salt to form 2-methoxy-5-hydroxypyridine. While the reaction is aqueous, minimizing the time the diazonium salt is exposed to warmer temperatures before decomposition can help reduce this.
Q2: I am observing multiple spots on my TLC plate after the bromination in Step 2, and the yield of the desired product is low. What is happening?
A2: This is likely due to issues with the regioselectivity of the bromination or over-bromination.
-
Over-bromination: The pyridine ring is activated by the methoxy group, and while the fluorine is deactivating, di- or even tri-bromination can occur if the reaction is not carefully controlled.
-
Stoichiometry of NBS: Use no more than 1.1 equivalents of NBS. Using a large excess will almost certainly lead to multiple bromination products.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
-
-
Isomer Formation: While bromination is expected to occur at the 3-position due to the directing effects of the substituents, other isomers are possible, though likely in minor amounts.
-
Reaction Conditions: Ensure the reaction is run under the recommended conditions. Drastic changes in solvent or temperature could affect the regioselectivity.
-
-
Purification: Careful purification by column chromatography is essential to separate the desired product from any over-brominated species and unreacted starting material.
Q3: The isolated diazonium salt in Step 1 appears to be a tar-like substance. Is this normal?
A3: While some precipitation of the diazonium tetrafluoroborate is expected, the formation of a dark, tarry substance can indicate decomposition or side reactions. This can be caused by:
-
Local Hotspots: Poor stirring during the exothermic addition of sodium nitrite can create localized areas of higher temperature, leading to decomposition.
-
Excess Nitrous Acid: Ensure that you do not have a large excess of sodium nitrite. You can test for excess nitrous acid with starch-iodide paper.
-
Impure Starting Material: Impurities in the 2-methoxy-5-aminopyridine can lead to the formation of colored byproducts.
Q4: What are the critical safety precautions I need to take during this synthesis?
A4: This synthesis involves hazardous reagents and intermediates. Adherence to strict safety protocols is mandatory.
-
Diazonium Salts: Aryl diazonium salts, especially when isolated as solids, are potentially explosive and sensitive to shock and heat.[6] It is highly recommended to use them in solution and proceed immediately to the next step without isolation. Always work behind a blast shield when handling diazonium salts.
-
Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin.
-
Acids: Tetrafluoroboric acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Quenching: Always have appropriate quenching agents available. For the diazotization step, a solution of sulfamic acid can be used to quench excess nitrous acid. For the bromination, a solution of sodium thiosulfate is necessary to quench any excess bromine or NBS.[7]
IV. Characterization of this compound
-
¹H NMR: Expect signals in the aromatic region corresponding to the two pyridine protons. The methoxy group will appear as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: Expect six distinct signals for the six carbon atoms of the pyridine ring and the methoxy group.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
For comparison, the ¹H NMR data for the similar compound 2-Bromo-5-methoxypyridine in CDCl₃ shows peaks at δ 8.19 (d, J = 2.8 Hz, H-6), 7.42 (d, J = 8.8 Hz, H-3), 7.15 (dd, J = 8.8, 2.8 Hz, H-4), and 3.84 (s, -OCH₃).[8] The presence of the fluorine atom in the title compound will introduce additional C-F and H-F coupling.
V. References
-
Wiley-VCH 2007 - Supporting Information. Available at: [Link]
-
CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. Available at:
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. Available at: [Link]
-
WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. Available at:
-
How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. Available at: [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts - ACS Publications. Available at: [Link]
-
Standard Operating Procedures Huang Lab, February 2017 - MSU chemistry. Available at: [Link]
-
Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]
-
First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Available at: [Link]
-
Bromination of Pyrrole and Pyridine #bromination - YouTube. Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available at: [Link]
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. Available at: [Link]
-
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com. Available at: [Link]
-
Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes - NIH. Available at: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Diazonium compound - Wikipedia. Available at: [Link]
-
Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. Available at: [Link]
-
WO1993002036A1 - Novel process for aromatic bromination - Google Patents. Available at:
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - ResearchGate. Available at: [Link]
-
2-Bromo-5-fluoro-3-methoxypyridine - MySkinRecipes. Available at: [Link]
-
Optimization of NBS/2-MeTHF-incompatibility in bromination process.³²⁵ - ResearchGate. Available at: [Link]
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization - ResearchGate. Available at: [Link]
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. Available at: [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. Available at: [Link]
-
CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents. Available at:
-
Balz–Schiemann reaction - Wikipedia. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. Available at: [Link]
-
Balz Schiemann Reaction Mechanism - BYJU'S. Available at: [Link]
-
The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts - ResearchGate. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Bromo-3-fluoro-5-methoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoro-5-methoxypyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in palladium-catalyzed cross-coupling reactions: catalyst poisoning. Our goal is to equip you with the expertise to diagnose, prevent, and remedy catalyst deactivation, ensuring the success and reproducibility of your synthetic endeavors.
The Challenge: Pyridine-Induced Catalyst Deactivation
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, the very feature that makes it a useful scaffold—the pyridine nitrogen—is also a primary source of complications in catalysis. The lone pair of electrons on the pyridine nitrogen can act as a potent ligand, coordinating strongly to the palladium center of the catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and stalling the desired reaction.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My reaction is sluggish or has completely stalled.
Q1: What are the immediate signs of catalyst poisoning in my reaction with this compound?
A1: The most common symptom is a dramatic decrease in the reaction rate or a complete cessation of product formation, resulting in low conversion of your starting material. Other indicators can include a noticeable change in the color of the reaction mixture, such as the formation of palladium black (finely divided, inactive palladium metal), and poor reproducibility between reaction batches.
Q2: I suspect catalyst poisoning. What are the most likely culprits?
A2: While the pyridine nitrogen of your substrate is a primary suspect, other impurities, often present in trace amounts, can also be potent catalyst poisons. Here’s a breakdown of the likely offenders:
-
The Substrate Itself (Competitive Inhibition): The Lewis basic nitrogen on the this compound ring can compete with the desired phosphine ligand for coordination to the palladium center. This can disrupt the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Residual Starting Materials from Synthesis: The synthesis of this compound can leave behind reactive impurities. For instance, a common synthetic route involves the diazotization of 2-methoxy-5-aminopyridine followed by bromination of the resulting 2-methoxy-5-fluoropyridine.[3] Residual 2-methoxy-5-aminopyridine is a particularly strong poison due to the presence of the highly basic amino group.
-
Byproducts from Synthesis: Incomplete or over-bromination can lead to the presence of other brominated pyridines or isomers that may have different reactivities and inhibitory effects.
-
Exogenous Contaminants:
-
Sulfur Compounds: Sulfur-containing impurities, even at parts-per-million (ppm) levels, are notorious for irreversibly poisoning palladium catalysts.[4] These can be introduced from starting materials, reagents, or even contaminated glassware.
-
Water and Oxygen: While some cross-coupling reactions tolerate or even require a controlled amount of water, excess water and oxygen can lead to the formation of inactive palladium hydroxides and oxides, and can also degrade sensitive phosphine ligands.[5]
-
Q3: How can I confirm that my starting material is the source of the problem?
A3: A straightforward diagnostic experiment is to run a control reaction with a well-behaved, non-pyridine-containing aryl bromide (e.g., 4-bromotoluene) using the same batch of catalyst, ligand, solvent, and base. If this reaction proceeds as expected, it strongly suggests that your this compound or impurities within it are inhibiting the catalyst.
Proactive Strategies: Preventing Catalyst Poisoning
Q4: How do I choose the right catalyst and ligand system to minimize poisoning effects?
A4: The selection of the catalyst and, more importantly, the ligand is your first line of defense against pyridine-induced deactivation.
-
Ligand Choice is Critical: Employ sterically bulky, electron-rich phosphine ligands. These ligands have a dual function: their electron-donating nature increases the electron density on the palladium center, facilitating oxidative addition, while their steric bulk physically hinders the coordination of the pyridine nitrogen. Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are excellent choices for these types of challenging substrates.[6]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can ensure the efficient generation of the active Pd(0) species.
The following table provides a comparison of common phosphine ligands for Suzuki-Miyaura coupling reactions involving challenging substrates:
| Ligand Class | Specific Ligand | Key Characteristics | Typical Applications |
| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich, promote monoligated Pd(0) species. | Highly effective for sterically hindered and electron-rich/poor aryl chlorides and bromides.[6] |
| Ferrocenyl Phosphines | dppf | Bidentate, good for a range of substrates. | Widely used, but may be less effective for highly challenging substrates compared to modern biaryl phosphines. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and bulky. | Effective for aryl chlorides, but can be air-sensitive. |
Q5: What practical steps can I take to purify my this compound before use?
A5: Purifying your starting material is a crucial step to remove potential catalyst poisons.
Experimental Protocol: Recrystallization of this compound
This protocol is designed to remove polar impurities, such as residual aminopyridines, and other byproducts.
-
Solvent Selection: Begin by determining a suitable solvent system. An ideal solvent will dissolve the compound when hot but have low solubility when cold. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane) often works well. Start by dissolving a small sample in the hot polar solvent and then adding the hot non-polar solvent until the solution becomes slightly cloudy (the cloud point). Add a few drops of the hot polar solvent to clarify the solution.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add the minimum amount of the hot solvent system required to fully dissolve the solid.[7][8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent system.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Reactive Strategies: Troubleshooting a Failing Reaction
Q6: My reaction has stalled. Can I rescue it?
A6: In some cases, a stalled reaction can be revived.
-
Additional Catalyst/Ligand: If you suspect gradual deactivation, adding another portion of the catalyst and/or ligand can sometimes restart the reaction. However, this is not always effective if a potent poison is present in high concentration.
-
Investigate Reaction Conditions: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen). Oxygen can accelerate catalyst decomposition.[5] Re-evaluate your choice of base and solvent, as these can also influence catalyst stability and activity.
Workflow for Troubleshooting a Stalled Reaction
Caption: Troubleshooting workflow for a stalled reaction.
Mechanistic Insights into Catalyst Poisoning
Understanding the underlying mechanisms of both the desired catalytic cycle and the poisoning pathways is key to rational troubleshooting.
The Desired Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Catalyst Poisoning by Pyridine
The pyridine nitrogen can interfere with the catalytic cycle at multiple points by coordinating to the palladium center. This coordination is a reversible equilibrium, but if the pyridine is a strong ligand or present in high concentration, it can shift the equilibrium towards the inactive complex.
Caption: Competitive equilibrium leading to catalyst poisoning.
Analytical Methods for Impurity Detection
For a thorough investigation, analytical techniques can be employed to identify and quantify potential catalyst poisons in your starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities, such as residual starting materials or byproducts from the synthesis of this compound.[10][11]
-
Inductively Coupled Plasma (ICP) Spectroscopy (ICP-MS or ICP-OES): This method is highly sensitive for detecting trace metal impurities that can act as catalyst poisons.
-
Elemental Analysis: Can be used to detect the presence of heteroatoms like sulfur and nitrogen that may indicate the presence of poisonous compounds.
Conclusion
Successfully navigating the challenges of catalyst poisoning in reactions with this compound requires a combination of proactive strategies and reactive troubleshooting. By carefully selecting your catalyst system, purifying your starting materials, and understanding the underlying mechanisms of deactivation, you can significantly improve the reliability and efficiency of your synthetic protocols. This guide serves as a foundational resource to empower you in your research and development efforts.
References
-
Jor. (2009). recrystallisation of pyridinium tribromide. Sciencemadness.org. Available at: [Link]
- 发明人. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthetic Route of 2-Bromo-3-Fluoro-5-Methylpyridine by the Manufacturer. Retrieved from a generic chemical supplier website.
- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from a generic chemical supplier website.
-
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
-
King, A. S., et al. (2021). A Ligand Exchange Process for the Diversification of Palladium Oxidative Addition Complexes. Organic Letters, 23(15), 6030–6034. Available at: [Link]
-
Request PDF. (2025). Palladium(II) complexes featuring a mixed Phosphine-Pyridine-Iminophosphorane pincer ligand : synthesis and reactivity. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
- Inventor. (2014). Preparation method of 2-bromo-3-methoxypyridine. Google Patents.
-
LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
-
Dalton Transactions. (n.d.). Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. Royal Society of Chemistry. Available at: [Link]
-
Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Available at: [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(28), 6272–6313. Available at: [Link]
-
ACS Organic & Inorganic Au. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. American Chemical Society. Available at: [Link]
-
Chemical Synthesis, USA. (n.d.). What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?. Available at: [Link]
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
- Inventor. (2013). Preparation method of fluoropyridine compounds. Google Patents.
-
Zate, P. B., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 13-24. Available at: [Link]
-
MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. Available at: [Link]
-
PubMed. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Available at: [Link]
-
Diva-Portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Available at: [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Available at: [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]
-
Request PDF. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available at: [Link]
-
MDPI. (2024). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Predictive Guide to the NMR Spectral Assignment of 2-Bromo-3-fluoro-5-methoxypyridine
Introduction
In the landscape of modern drug discovery and materials science, halogenated pyridines serve as indispensable structural motifs. The compound 2-bromo-3-fluoro-5-methoxypyridine is a prime example of a highly functionalized heterocyclic building block, offering multiple reaction sites for diversification in medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group—makes it a valuable intermediate.
Molecular Structure and Numbering
The logical first step in any spectral assignment is to understand the molecule's structure and the unique magnetic environment of each nucleus. The structure and conventional numbering for this compound are shown below. The molecule possesses no symmetry, meaning all protons and carbons in the pyridine ring are chemically distinct and should, in principle, give rise to separate signals.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to H-4 and H-6, and one in the aliphatic region for the methoxy group protons.
-
Methoxy Group (-OCH₃): This group will appear as a sharp singlet, as its protons are not coupled to any other protons. Its chemical shift should be in the typical range of 3.8-4.0 ppm. For comparison, the methoxy group in 2-bromo-5-methoxypyridine appears at 3.84 ppm.[1]
-
Aromatic Protons (H-4 and H-6):
-
H-6: This proton is positioned between a nitrogen atom and a carbon, making it the most deshielded proton on the ring. It is expected to appear furthest downfield. It will be split by H-4 (⁴JHH, meta-coupling, typically 2-3 Hz) and by the fluorine at C-3 (⁴JHF, meta-coupling, typically 2-4 Hz). This should result in a doublet of doublets or a more complex multiplet.
-
H-4: This proton is ortho to the fluorine atom and meta to the methoxy group. The strong electron-withdrawing effect of the adjacent fluorine will deshield it. It will be split by the ortho fluorine (³JHF, typically 6-10 Hz) and the meta H-6 proton (⁴JHH, 2-3 Hz), appearing as a doublet of doublets.
-
The introduction of the electron-withdrawing fluorine at C-3, compared to a simple hydrogen in 2-bromo-5-methoxypyridine, will likely cause a downfield shift for both H-4 and H-6.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum should display six unique signals, five for the aromatic carbons and one for the methoxy carbon. The key to assigning the carbon spectrum lies in identifying the characteristic splitting patterns caused by the C-F coupling constants.
-
C-3: This carbon is directly bonded to fluorine and will exhibit a very large one-bond coupling constant (¹JCF) in the range of 230-260 Hz. This large, distinct doublet is often the easiest signal to identify.
-
C-2 and C-4: These carbons are ortho to the fluorine and will show smaller two-bond coupling constants (²JCF), typically in the range of 15-30 Hz. C-2 is also bonded to bromine, which will shift it significantly downfield into the ~140-145 ppm range.[1] C-4 is bonded to a proton.
-
C-5: This carbon is meta to the fluorine and will exhibit a three-bond coupling (³JCF) of approximately 2-5 Hz. It is also attached to the electron-donating methoxy group, which will shift it downfield to the ~155-160 ppm region.
-
C-6: This carbon is para to the fluorine, and any four-bond coupling (⁴JCF) is expected to be very small or negligible (0-2 Hz).
-
-OCH₃: The methoxy carbon will appear as a singlet around 55-60 ppm.[1]
Predicted ¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum provides a highly sensitive probe for fluorinated compounds.[2] In this case, a single resonance is expected.
-
Chemical Shift: The chemical shift of fluorine on an aromatic ring is highly dependent on the other substituents. For fluoropyridines, values can range widely.[3]
-
Multiplicity: The ¹⁹F signal will be split by the protons on the ring. The largest coupling will be to the ortho proton, H-4 (³JHF, ~6-10 Hz). A smaller coupling may be observed to the meta proton, H-6 (⁴JHF, ~2-4 Hz). Therefore, the signal is predicted to be a doublet of doublets.
Comparison with an Analogous Compound
To ground our predictions, we can compare the expected data for our target molecule with the known experimental data for 2-bromo-5-methoxypyridine.[1] This comparison highlights the predictable electronic effects of adding a fluorine atom at the C-3 position.
| Assignment | 2-Bromo-5-methoxypyridine (Experimental Data)[1] | This compound (Predicted) | Rationale for Predicted Change |
| ¹H NMR | |||
| -OCH₃ | 3.84 ppm (s) | ~3.9 ppm (s) | Minor downfield shift due to overall increased electron withdrawal. |
| H-4 | 7.15 ppm (dd, J=8.8, 2.8 Hz) | ~7.4-7.6 ppm (dd, ³JHF ≈ 8 Hz, ⁴JHH ≈ 3 Hz) | Significant downfield shift due to ortho-F. Main splitting from ³JHF. |
| H-6 | 8.19 ppm (d, J=2.8 Hz) | ~8.2-8.4 ppm (dd, ⁴JHF ≈ 3 Hz, ⁴JHH ≈ 3 Hz) | Moderate downfield shift. Becomes a doublet of doublets due to ⁴JHF. |
| ¹³C NMR | |||
| -OCH₃ | 55.8 ppm | ~56 ppm | Minimal change. |
| C-2 | 141.8 ppm | ~140 ppm (d, ²JCF ≈ 20 Hz) | Becomes a doublet due to fluorine coupling. |
| C-3 | 123.1 ppm | ~155 ppm (d, ¹JCF ≈ 250 Hz) | Becomes C-F. Large downfield shift and massive ¹JCF coupling. |
| C-4 | 140.2 ppm | ~125 ppm (d, ²JCF ≈ 25 Hz) | Becomes ortho to F, introducing a ²JCF coupling. Shift is complex. |
| C-5 | 155.9 ppm | ~150 ppm (d, ³JCF ≈ 4 Hz) | Becomes meta to F, introducing a small ³JCF coupling. |
| C-6 | 148.1 ppm | ~145 ppm (d, ⁴JCF ≈ 1 Hz) | Minor shift; may show very small or no C-F coupling. |
Hypothetical Experimental Protocol
To obtain the NMR spectra for this compound, the following standard protocol would be employed. This methodology is based on established practices for small molecule characterization.[1]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation: Approximately 15-20 mg of solid this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal reference for ¹H and ¹³C spectra. The solution is then transferred into a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H spectrum is acquired on a 400 MHz spectrometer. A standard pulse program is used with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, with a relaxation delay of 1.0 second.
-
¹³C NMR Acquisition: The proton-decoupled ¹³C spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, more scans (e.g., 1024) and a longer relaxation delay (e.g., 2.0 seconds) are required.
-
¹⁹F NMR Acquisition: The ¹⁹F spectrum is acquired, typically requiring an intermediate number of scans (e.g., 64).
-
Data Processing: The raw Free Induction Decay (FID) data for each experiment is Fourier transformed. The resulting spectra are manually phased and baseline corrected to ensure accurate integration and peak picking. Spectra are calibrated using the known chemical shifts of the reference standards.
Conclusion
While awaiting experimental verification, this guide presents a robust, theory-backed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The key identifiers for this molecule are the two distinct aromatic proton signals, both appearing as doublets of doublets due to H-H and H-F couplings, and the six unique carbon signals, whose assignments are dominated by the characteristic C-F coupling constants. This predictive framework provides a powerful tool for any researcher synthesizing or utilizing this versatile chemical intermediate, enabling confident preliminary identification and paving the way for full experimental characterization.
References
- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine.
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
- Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
- NIH. (n.d.).
- ChemicalBook. (n.d.). 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
Sources
Part 1: The Ionization Dichotomy: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-3-fluoro-5-methoxypyridine
For professionals in pharmaceutical research and drug development, the precise structural confirmation and purity assessment of novel chemical entities are paramount. This compound is a key heterocyclic building block whose unique substitution pattern demands a robust analytical approach for unambiguous characterization. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and structure through controlled ionization and fragmentation.
This guide provides a comparative analysis of mass spectrometric methodologies for this compound. We will explore the causal logic behind selecting an ionization technique, delve into predictable fragmentation patterns, and contrast the strategic application of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—either rich with structural fragments or dominated by the intact molecular ion.
Electron Ionization (EI): The Hard Approach for Structural Detail
EI is a classic, highly robust gas-phase ionization technique.[1] It bombards the analyte with high-energy electrons (typically 70 eV), a process that imparts significant internal energy.[2] This energy surplus induces extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation.[1][3] Given that this compound is a relatively small, thermally stable, and likely volatile organic molecule, it is an excellent candidate for EI analysis, typically coupled with a gas chromatograph (GC).[3]
Electrospray Ionization (ESI): The Soft Touch for Molecular Weight Confirmation
In contrast, ESI is a "soft" ionization technique that generates ions from a liquid solution.[4][5] By applying a high voltage to a liquid sample, ESI creates charged droplets that, upon solvent evaporation, yield intact, gas-phase analyte ions with minimal fragmentation.[4][5] This method is ideal for confirming the molecular weight of a compound and is the standard for LC-MS applications, which are ubiquitous in pharmaceutical analysis for their ability to handle a wide range of compounds, including those that are non-volatile or thermally labile.[6][7][8]
Rationale for Selection:
-
For structural confirmation and identification: EI is superior due to its extensive, library-searchable fragmentation patterns.
-
For molecular weight verification and quantification in complex mixtures (e.g., reaction monitoring): ESI is the preferred method, as it preserves the molecular ion and is readily coupled with the powerful separation capabilities of liquid chromatography.[9][10]
Part 2: Decoding the Molecular Fingerprint: EI Fragmentation Analysis
Under electron ionization, this compound (Molecular Weight: ~207 g/mol for ⁷⁹Br, ~209 g/mol for ⁸¹Br) is expected to undergo predictable fragmentation. The most critical diagnostic feature will be the isotopic signature of the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[11][12] This results in a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.[12][13]
Predicted Fragmentation Pathways:
The primary fragmentation events for aromatic and halogenated compounds involve the cleavage of the most labile bonds and the loss of stable neutral molecules.[14][15][16]
-
Molecular Ion (M⁺): The initial radical cation will appear as a pair of peaks at m/z 207 and 209.
-
Loss of Bromine Radical (-Br•): Cleavage of the C-Br bond, one of the weaker bonds, is a highly probable event, leading to a fragment ion at m/z 128. This fragment will not exhibit the bromine isotopic pattern.
-
Loss of Methyl Radical (-•CH₃): Alpha-cleavage at the methoxy group can result in the loss of a methyl radical, yielding a fragment at m/z 192/194.
-
Loss of Formaldehyde (-CH₂O): Rearrangement and elimination of the methoxy group as formaldehyde is another common pathway for aromatic ethers, producing a fragment at m/z 177/179.
-
Pyridine Ring Cleavage: Aromatic rings can undergo cleavage, often by losing stable molecules like hydrogen cyanide (HCN), although this is typically a lower-abundance pathway compared to the loss of substituents.[17]
Caption: Predicted EI fragmentation pathway for this compound.
Part 3: Workflow Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS represents a fundamental decision in the analytical workflow, driven by the analyte's properties and the overall objective of the analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase.[18][19] | Separates compounds in the liquid phase based on polarity and other interactions.[7][9] |
| Typical Ionization | Electron Ionization (EI), Chemical Ionization (CI).[1][2] | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[4][5] |
| Best Suited For | Structural elucidation, purity analysis of volatile compounds, identification of unknown impurities. | Quantification in complex matrices, analysis of non-volatile or thermally labile compounds, high-throughput screening.[6][8] |
| Pros for Topic | Provides detailed fragmentation for unambiguous identification. High resolution separation is achievable with capillary columns. Extensive spectral libraries are available for EI. | High sensitivity and selectivity.[7] Handles potential non-volatile impurities or metabolites directly. Versatile for a wide range of pharmaceutical compounds.[10] |
| Cons for Topic | Requires the analyte to be volatile and thermally stable. Derivatization may be needed for some related impurities.[20] | Provides minimal fragmentation with ESI, making structural confirmation of unknowns challenging without MS/MS capabilities. |
Part 4: Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided as a self-validating framework.
Protocol 1: GC-EI-MS for Structural Confirmation
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL autosampler vial.
-
Cap the vial immediately to prevent solvent evaporation.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
-
Analyze the spectrum for the molecular ion pair (m/z 207/209) to confirm molecular weight.
-
Identify key fragment ions and the characteristic M/M+2 isotopic pattern to confirm the presence of bromine.
-
Compare the observed fragmentation pattern with the predicted pathways.
-
Protocol 2: LC-ESI-MS for Purity Analysis and Quantification
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Perform serial dilutions to create working standards and a test solution (e.g., 10 µg/mL) using the initial mobile phase composition as the diluent.
-
-
Instrumentation & Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Mass Range: Scan from m/z 100 to 350 to observe the protonated molecule [M+H]⁺ at m/z 208/210.
-
-
Data Analysis:
-
Extract the ion chromatogram for the [M+H]⁺ ions to determine the retention time and peak area.
-
Assess purity by integrating all observed peaks in the total ion chromatogram (TIC).
-
For quantification, generate a calibration curve from the peak areas of the working standards.
-
Caption: General analytical workflow for the MS analysis of a small molecule.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task where the choice of methodology must align with the analytical goal. For definitive structural elucidation, the rich fragmentation data from GC-EI-MS is indispensable, with the bromine isotopic pattern serving as a key diagnostic tool. Conversely, for applications requiring high sensitivity, high throughput, and accurate quantification within a complex matrix, the LC-ESI-MS workflow is the superior choice. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently apply the appropriate MS techniques to accelerate their research and development efforts.
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(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate . Available at: [Link]
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The molecule that gave the mass spectrum shown here contains a ha... - Pearson . Available at: [Link]
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Introduction: The Analytical Imperative for Complex Pyridine Derivatives
An In-Depth Guide to the Spectroscopic Characterization of 2-Bromo-3-fluoro-5-methoxypyridine
Substituted pyridines are fundamental scaffolds in modern medicinal chemistry and materials science. Among them, this compound stands out as a versatile intermediate, incorporating a unique combination of electron-withdrawing and -donating groups that are pivotal for its reactivity in forming complex molecules.[1][2] The precise arrangement of the bromo, fluoro, and methoxy substituents on the pyridine ring dictates its chemical behavior and, ultimately, the properties of the final products derived from it.
Therefore, unambiguous structural verification and purity assessment are not mere procedural steps but the bedrock of reliable and reproducible scientific outcomes. While a suite of analytical techniques is often employed, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line method for confirming the presence of key functional groups and providing a unique molecular "fingerprint."
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the FT-IR spectrum of this compound. It delves into the causality behind the expected spectral features, compares the utility of FT-IR with alternative analytical methods such as NMR and Mass Spectrometry, and presents detailed experimental protocols to ensure scientific integrity and reproducibility.
Part 1: Acquiring the FT-IR Spectrum - A Validated Protocol
The quality of any spectral interpretation is contingent upon the quality of the data acquired. Attenuated Total Reflectance (ATR) is the preferred technique for a solid or liquid sample like this compound, as it requires minimal sample preparation and yields high-quality, reproducible spectra.
Detailed Experimental Protocol (ATR-FT-IR)
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer, equipped with a diamond ATR accessory, is powered on and has reached thermal equilibrium.
-
Perform a diagnostic check to ensure the instrument is functioning within specifications.
-
-
Background Spectrum Acquisition:
-
Causality: The background scan is a critical self-validating step. It records the infrared spectrum of the ambient environment (water vapor, CO₂) and the ATR crystal itself. By subtracting this from the sample spectrum, only the absorptions from the analyte remain.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum by co-adding a minimum of 32 scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small quantity of this compound liquid or solid directly onto the center of the ATR crystal.
-
If the sample is a solid, use the integrated pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Optimal contact is essential for a strong, high-quality signal.
-
Acquire the sample spectrum using the same parameters as the background (e.g., 4000-400 cm⁻¹ range, 32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing:
-
The instrument software will automatically perform a background subtraction.
-
The resulting transmittance spectrum is typically converted to absorbance for easier quantitative analysis and comparison, as absorbance is directly proportional to concentration according to the Beer-Lambert Law.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FT-IR analysis.
Part 2: Deconstructing the FT-IR Spectrum of this compound
While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features with high confidence based on established group frequencies and data from analogous compounds like 2-Bromo-5-methoxypyridine.[3] The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where complex vibrations unique to the molecule's overall structure occur.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale & Comments |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the pyridine ring. The presence of multiple, sharp peaks is common.[4][5] |
| 2960 - 2850 | -OCH₃ C-H Stretch | Medium | Asymmetric and symmetric stretching of the methyl group. Expect at least two distinct peaks.[6] |
| ~1600, ~1570, ~1470 | C=C and C=N Ring Stretch | Strong-Medium | These absorptions are characteristic of the pyridine aromatic system. Their positions and intensities are sensitive to the substitution pattern.[4][7] |
| ~1450 | -CH₃ Asymmetric Bend | Medium | The scissoring vibration of the methoxy group's methyl C-H bonds. |
| 1300 - 1200 | C-O-C Asymmetric Stretch | Strong | A very prominent and reliable band for aryl ethers. Expected to be one of the strongest peaks in the spectrum. |
| 1200 - 1000 | C-F Stretch | Strong | The C-F stretching vibration gives a strong, characteristic absorption. Its exact position can vary but is a clear indicator of fluorination.[8] |
| ~1030 | C-O-C Symmetric Stretch | Medium | The symmetric stretch of the aryl ether linkage, often less intense than the asymmetric stretch. |
| < 850 | C-H Out-of-Plane Bend | Strong-Medium | The position of these bands is highly diagnostic of the substitution pattern on the aromatic ring. |
| 650 - 550 | C-Br Stretch | Medium | The carbon-bromine stretch occurs at low frequencies due to the high mass of the bromine atom.[8] |
Part 3: A Comparative Guide to Structural Elucidation Techniques
While FT-IR is excellent for functional group identification, it does not provide a complete structural picture. For unambiguous characterization, a multi-technique, or "orthogonal," approach is the industry standard.
Comparison of Key Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence of functional groups (C=O, O-H, C-O, C-X, etc.). Molecular fingerprint. | Fast, non-destructive, minimal sample prep, inexpensive. | Provides limited connectivity information. Complex spectra can be difficult to interpret fully. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, atom connectivity, chemical environment of nuclei, stereochemistry. | Provides the most comprehensive structural detail. Quantitative. | Slower analysis time, requires more sample, expensive instrumentation, requires deuterated solvents.[3] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high-res), fragmentation patterns for substructure identification. | Extremely sensitive (sub-picogram), provides definitive molecular weight. | Isomers can be difficult to distinguish without fragmentation. Can be destructive.[3] |
Integrated Analytical Workflow
For a new batch or a reference standard of this compound, a logical workflow would integrate these techniques to build a complete analytical profile, ensuring identity, purity, and structural integrity.
Caption: Integrated workflow for compound verification.
Conclusion
FT-IR spectroscopy is an indispensable tool in the analytical workflow for the characterization of this compound. It provides a rapid and robust method for verifying the presence of the key methoxy, fluoro, and bromo substituents and confirming the integrity of the pyridine ring. The true power of modern analytical chemistry, however, lies not in a single technique but in the synergistic application of orthogonal methods. By combining the functional group information from FT-IR with the precise molecular weight from Mass Spectrometry and the detailed connectivity map from NMR, researchers can achieve an unequivocal structural assignment, ensuring the quality and reliability of their work in drug discovery and materials development.
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FDM. (n.d.). FTIR Reference Spectra Database Resources. Retrieved from [Link]
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NICODOM Ltd. (n.d.). IR Spectra. Infrared spectra Library FTIR. FT-IR Database. Retrieved from [Link]
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Rocznik, C. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]
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Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
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Metapharm. (n.d.). What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?. Retrieved from [Link]
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ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
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SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]
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Quantum Analytics. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Retrieved from [Link]
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SMU. (2013). Description of Aromaticity with the Help of Vibrational Spectroscopy: Anthracene and Phenanthrene. Retrieved from [Link]
-
NIH. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
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The Suzuki Coupling: A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, heteroaryl halides like 2-bromopyridines and 2-chloropyridines are indispensable building blocks. The choice between these two substrates, however, is not trivial and carries significant implications for reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of their performance in the Suzuki coupling, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At the Heart of Reactivity: The Carbon-Halogen Bond
The fundamental difference in reactivity between 2-bromo- and 2-chloropyridines lies in the strength of their respective carbon-halogen (C-X) bonds.[3][4] The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the Pd(0) catalyst.[4][5] This process is energetically demanding, and its facility is directly related to the C-X bond dissociation energy (BDE).
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276-285[4][6] |
| C-Cl | ~327-339[4][6][7] |
As the data indicates, the C-Br bond is significantly weaker than the C-Cl bond. Consequently, the oxidative addition of a 2-bromopyridine to a palladium(0) center is both thermodynamically more favorable and kinetically faster than that of its chloro-analogue.[4] This inherent reactivity difference has historically positioned 2-bromopyridines as the more reliable substrate, often affording good to excellent yields under milder conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To fully appreciate the nuances between these two substrates, a foundational understanding of the Suzuki-Miyaura catalytic cycle is essential. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) complex.[1][2] This is typically the slowest step of the reaction, especially for the more robust C-Cl bond.[8]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.[2][8]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Rise of 2-Chloropyridines: Advancements in Catalyst Technology
While 2-bromopyridines react more readily, the higher cost and lower atom economy associated with bromine have driven significant research into activating the more challenging C-Cl bond. The key to this advancement has been the development of sophisticated palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands.
Ligands such as SPhos and XPhos, developed by the Buchwald group, have proven to be highly effective for the Suzuki-Miyaura coupling of unactivated aryl and heteroaryl chlorides. These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond.[2] Furthermore, their steric bulk promotes the reductive elimination step, leading to faster overall catalytic turnover.[2][9] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and high stability, which are beneficial for the coupling of challenging substrates like 2-chloropyridines.[2][10]
Comparative Performance: A Data-Driven Analysis
The following table summarizes representative experimental data, highlighting the differences in reaction conditions and yields for the Suzuki coupling of 2-bromo- and 2-chloropyridines with various arylboronic acids.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW, 10 min) | ~70 | [11] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW, 10 min) | < 50 | [11] |
| 2-Chloropyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Excellent | |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 (12 h) | 92 | |
| 2-Bromopyridine | Various arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | 80 (10-30 min) | 85-96 | [12] |
Analysis of the Data:
-
Under identical, less forcing conditions, 2-bromopyridine consistently provides higher yields than 2-chloropyridine, as demonstrated in the microwave-assisted reactions.[11]
-
The successful coupling of 2-chloropyridines often necessitates more specialized and highly active catalyst systems, such as those employing Buchwald ligands (e.g., SPhos).[1]
-
Even "ligand-free" conditions, which are often sufficient for highly reactive substrates like 2-bromopyridine, may not be effective for their chloro counterparts.
-
The use of stronger bases, such as K₃PO₄, is often required for the coupling of 2-chloropyridines to facilitate the transmetalation step.[8]
Experimental Protocols
Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid (General Procedure)
This protocol is a representative example for a standard Suzuki coupling with a more reactive heteroaryl bromide.
Figure 2. Experimental workflow for the Suzuki coupling of 2-bromopyridine.
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Add a suitable solvent system, such as a 4:1 mixture of toluene and water.
-
Thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloropyridine with an Arylboronic Acid (Optimized for Challenging Substrates)
This protocol employs a more active catalyst system necessary for the less reactive 2-chloropyridine.[8][13]
Figure 3. Experimental workflow for the Suzuki coupling of 2-chloropyridine.
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the 2-chloropyridine derivative (1.0 equiv), the arylboronic acid or boronic ester (1.2-1.5 equiv), a strong base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).[8][13]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent, such as 1,4-dioxane or toluene, via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS. Higher temperatures and longer reaction times may be necessary compared to the bromo-analogue.
-
Once complete, cool the mixture to room temperature and filter through a short pad of celite, rinsing with the reaction solvent.
-
Concentrate the filtrate and perform a standard aqueous work-up.
-
Purify the resulting crude material by flash column chromatography.
Conclusion and Practical Recommendations
The choice between 2-bromopyridine and 2-chloropyridine for Suzuki coupling is a trade-off between reactivity and cost.
-
2-Bromopyridines remain the substrate of choice for rapid, reliable couplings under mild conditions, especially in discovery chemistry where speed and yield are paramount. They are generally compatible with a wider range of less specialized palladium catalysts.
-
2-Chloropyridines represent a more cost-effective and atom-economical alternative, making them highly attractive for large-scale synthesis and process development.[8] However, their successful application hinges on the use of more sophisticated and often more expensive catalyst systems featuring bulky, electron-rich ligands.[14] Higher reaction temperatures and stronger bases are also typically required to overcome the higher activation energy of the C-Cl bond cleavage.[8]
For researchers embarking on a synthesis involving a 2-halopyridine, a careful consideration of project goals, timelines, and budget is essential. For initial route scouting and the synthesis of small quantities of material, the higher reactivity of 2-bromopyridine may be advantageous. For process optimization and large-scale manufacturing, the economic benefits of 2-chloropyridine, coupled with modern catalytic methods, present a compelling case.
References
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Milstein, D. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry (Weinheim an der Bergstrasse, Germany). [Link]
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-
Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
- Buchwald, S. L. (Year). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link not available]
- Beller, M. (Year). Highly active catalysts for the Suzuki coupling of aryl chlorides. Semantic Scholar. [Link not available]
-
Buchwald, S. L. (Year). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not available]. [Link]
- Organ, M. G. (Year). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link not available]
-
Jin, M.-J. (Year). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link not available]
-
Li, Y. (2008). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. [Source not available]. [Link]
-
Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]
- Stradiotto, M., & Lavoie, C. M. (Year). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link not available]
-
Li, J. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Gazvoda, M., & Sova, M. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Buchwald, S. L., & Barder, T. E. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Organic Letters. [Link]
-
Piros, L., Krajsovszky, G., Bogdán, D., Gáti, T., & Mándity, I. M. (Year). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Biscoe, M. R. (Year). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link not available]
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Nozaki, K. (Year). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]
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Nozaki, K. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]
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Luo, Y.-R. (n.d.). Bond Dissociation Energies. [Source not available]. [Link]
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Blanksby, S. J., & Ellison, G. B. (2010). Bond dissociation energies. [Source not available]. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers. [Link]
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Chemistry LibreTexts. (2025). Bond Energies. Chemistry LibreTexts. [Link]
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DePuy, C. H., & Reed, D. R. (2011). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. PubMed. [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-3-fluoro-5-methoxypyridine in Advanced Synthesis
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows chemists to meticulously tune a molecule's steric and electronic properties, thereby optimizing its ADME (absorption, distribution, metabolism, and excretion) profile and target engagement.[3] Among the vast arsenal of pyridine building blocks, halopyridines stand out as exceptionally versatile intermediates, particularly for carbon-carbon and carbon-heteroatom bond formation.[4]
This guide provides an in-depth comparison of the reactivity of 2-Bromo-3-fluoro-5-methoxypyridine with other halopyridines. We will explore its performance in key synthetic transformations, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with actionable insights for rational molecular design.
Understanding Halopyridine Reactivity: A Multifactorial Equation
The reactivity of a halopyridine in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) is not governed by a single factor. It is a complex interplay of several key variables:
-
Nature of the Halogen (The Leaving Group): In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) center.[5] The bond strength of the carbon-halogen bond is a critical determinant of this step's facility. Consequently, the reactivity trend typically follows the order: I > Br > Cl .[6] Conversely, in SNAr reactions, where the attack of the nucleophile is often rate-determining, the high electronegativity of fluorine makes the C-F bond highly polarized and the carbon atom exceptionally electrophilic, leading to a reactivity order of F > Cl > Br > I .[7][8]
-
Position of the Halogen: Halogens at the 2- and 4-positions (ortho and para to the ring nitrogen) are generally more reactive in both cross-coupling and SNAr reactions than those at the 3-position (meta).[9] This is because the nitrogen atom can effectively stabilize the negative charge developed in the transition states of these reactions through resonance.[9]
-
Electronic Effects of Other Substituents: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyridine ring, thereby increasing its reactivity towards nucleophilic attack (SNAr) and facilitating oxidative addition in cross-coupling.[10][11] Conversely, electron-donating groups (EDGs) decrease reactivity in these transformations.[3][12]
Our focus molecule, This compound , presents a fascinating case study where these effects converge:
-
A bromo group at the reactive 2-position, ideal for cross-coupling.
-
A strongly electron-withdrawing fluoro group at the 3-position, which significantly activates the ring.
-
An electron-donating methoxy group at the 5-position, which modulates the overall electronic profile.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorse transformations in modern drug discovery for creating C-C and C-N bonds, respectively.[13][14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures.[15] The reactivity of this compound in this reaction is high, owing to the C-Br bond at the activated 2-position. The adjacent electron-withdrawing fluorine atom further enhances the electrophilicity of the carbon center, facilitating the initial oxidative addition step.
Below is a comparative table of typical reaction outcomes for various halopyridines.
| Halopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Typical Yield | Reference |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80-90°C, 12h | Good to Excellent | [15] |
| 2-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ / XPhos, K₃PO₄ | Dioxane, 100°C, 12h | Moderate to Good | [16] |
| 2-Iodopyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C, 8h | Excellent | [6] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 90°C, 16h | Moderate | [17] |
Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is critical. For electron-deficient substrates like many halopyridines, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed.[10] These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[13] The use of aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is standard, as it is essential for the transmetalation step of the catalytic cycle.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a robust starting point for the coupling of this compound. Optimization for specific substrates is always recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Degassed 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, sodium carbonate, and the palladium catalyst.[15]
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed DME/water solvent mixture via syringe.[15]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[15]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial linkage in many pharmaceuticals.[18] The reactivity trends are similar to the Suzuki coupling, with the C-Br bond being more reactive than C-Cl.[6] The presence of the electron-withdrawing fluorine group in this compound again accelerates the reaction.
| Halopyridine Substrate | Amine | Catalyst System | Conditions | Typical Yield | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP, NaOt-Bu | Toluene, 100°C, 8h | Excellent | [19][20] |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / XPhos, Cs₂CO₃ | Dioxane, 110°C, 12h | Good | [6] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂, dppp, NaOt-Bu | Toluene, 80°C | Good to Excellent | [19] |
Causality Behind Experimental Choices: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are essential for the deprotonation of the amine, which precedes its coordination to the palladium center.[19] The choice of ligand is again critical, with bidentate phosphine ligands like BINAP or ferrocene-based ligands often providing superior results for challenging substrates, including heteroaryl halides.[20]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing nucleophiles onto an aromatic ring. In this reaction, the pyridine nitrogen and other electron-withdrawing substituents activate the ring towards nucleophilic attack.
The general reactivity order for halogens in SNAr is F > Cl > Br > I .[21] This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[8]
For this compound, the situation is nuanced. While it possesses a bromine atom, the presence of the highly activating fluorine atom at the 3-position and the ring nitrogen at the 1-position makes the entire ring electron-deficient. Nucleophilic attack can occur, but the fluorine itself is a more likely site of substitution than the bromine if a strong nucleophile is used under forcing conditions. However, for many transformations, the bromine remains the primary site for metal-catalyzed reactions.
The reactivity of halogens at the 2- and 4-positions is significantly higher than at the 3-position due to the ability of the nitrogen to stabilize the intermediate Meisenheimer complex via resonance.[9]
Visualizing Reactivity Workflows
To aid in experimental design, the following diagrams illustrate key decision-making processes and reaction mechanisms.
Caption: Decision workflow for predicting cross-coupling reactivity.
Caption: Key factors influencing SNAr reactivity in halopyridines.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its reactivity profile is defined by a favorable combination of factors:
-
High Reactivity in Cross-Coupling: The 2-bromo substituent ensures efficient participation in a wide range of palladium-catalyzed reactions, including Suzuki and Buchwald-Hartwig couplings.
-
Activated Ring System: The presence of the 3-fluoro group and the pyridine nitrogen significantly lowers the electron density of the ring, enhancing its reactivity in key bond-forming steps.
-
Tunable Electronics: The 5-methoxy group provides an additional point for electronic modulation, influencing the overall properties of the scaffold and its derivatives.
By understanding the fundamental principles of halopyridine reactivity and the specific attributes of this substrate, researchers can leverage this compound to accelerate the synthesis of complex molecular targets and drive innovation in drug discovery.
References
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- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. (n.d.). Benchchem.
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- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025). ResearchGate.
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- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Publishing.
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- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PMC.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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- Cross-coupling reaction. (n.d.). Wikipedia.
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A Comparative Guide to Synthetic Routes for 2-Bromo-3-fluoro-5-methoxypyridine
Introduction: The Strategic Importance of 2-Bromo-3-fluoro-5-methoxypyridine
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and functionalized pyridine scaffolds is a cornerstone of rational drug design. The target molecule, this compound, is a highly valuable building block, embodying several key features sought after by researchers. The fluorine at the 3-position can enhance metabolic stability and binding affinity, while the methoxy group at the 5-position modulates electronic properties and provides a potential site for further functionalization. The bromine at the 2-position serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the efficient construction of complex molecular architectures.[1][2]
This guide provides a comparative analysis of alternative synthetic routes to this compound. We will delve into the strategic considerations behind each pathway, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal route for their specific needs, balancing factors such as yield, step economy, and reagent availability.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the synthesis. Here, we compare three primary routes:
-
Route 1: Late-Stage Bromination of a Fluorinated Precursor. This approach prioritizes the early introduction of the fluorine and methoxy substituents, followed by a regioselective bromination in the final step.
-
Route 2: Diazotization and Fluorination of an Aminopyridine. This classic strategy leverages the versatile Sandmeyer or Balz-Schiemann reactions to introduce the fluorine atom onto a pre-brominated and methoxylated pyridine ring.
-
Route 3: Building from a Hydroxypyridine Intermediate. This route involves the methylation of a brominated and fluorinated hydroxypyridine precursor, offering an alternative pathway when such intermediates are accessible.
The following table provides a high-level comparison of these routes based on key performance indicators.
| Metric | Route 1: Late-Stage Bromination | Route 2: Diazotization/Fluorination | Route 3: Methylation of Hydroxypyridine |
| Starting Material | 3-Fluoro-5-methoxypyridine | 2-Bromo-5-methoxy-3-aminopyridine | 2-Bromo-3-fluoro-5-hydroxypyridine |
| Key Transformation | Electrophilic Bromination | Diazotization/Fluorination | O-Methylation |
| Typical Overall Yield | Moderate to High | Moderate | High (for the final step) |
| Step Count | Potentially shorter | Generally longer | Dependent on precursor synthesis |
| Key Reagents | N-Bromosuccinimide (NBS), Br2 | NaNO2, HBF4 or HF-Pyridine | Methyl Iodide, Dimethyl Sulfate |
| Primary Advantage | Potentially high convergence | Well-established methodology | High-yielding final step |
| Potential Challenge | Regioselectivity of bromination | Handling of diazonium salts and HF | Availability of the hydroxypyridine precursor |
Route 1: Late-Stage Bromination of 3-Fluoro-5-methoxypyridine
This synthetic strategy is predicated on the regioselective bromination of a pre-existing 3-fluoro-5-methoxypyridine ring. The directing effects of the fluorine and methoxy substituents are crucial for achieving the desired regioselectivity at the 2-position.
Diagram of Synthetic Pathway
Caption: Synthetic workflow for Route 1.
Experimental Protocol
-
Reaction Setup: To a solution of 3-fluoro-5-methoxypyridine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool the mixture to 0 °C.
-
Bromination: Slowly add N-bromosuccinimide (NBS) or liquid bromine (1.0-1.2 eq) portion-wise, ensuring the temperature remains controlled.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality and Experimental Choices
-
Choice of Brominating Agent: NBS is often preferred over liquid bromine for its ease of handling and for minimizing the formation of polybrominated byproducts.
-
Solvent: The choice of solvent can significantly influence the regioselectivity. Strongly acidic media like sulfuric acid can protonate the pyridine nitrogen, altering the electronic distribution and directing the electrophilic bromine to the desired position.
-
Temperature Control: Initial cooling is crucial to manage the exothermic nature of the reaction, while subsequent heating is necessary to drive the reaction to completion.
Route 2: Diazotization and Fluorination of 2-Bromo-5-methoxy-3-aminopyridine
This route employs the well-established Balz-Schiemann reaction or its modern variants to introduce the fluorine atom. The synthesis begins with a pre-functionalized aminopyridine, which is converted to a diazonium salt and subsequently decomposed in the presence of a fluoride source.
Diagram of Synthetic Pathway
Caption: Synthetic workflow for Route 2.
Experimental Protocol
-
Diazotization: Dissolve 2-Bromo-5-methoxy-3-aminopyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF4) at 0-5 °C. To this stirred solution, add a solution of sodium nitrite (NaNO2) (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Fluorination: The resulting precipitate of the diazonium salt is filtered, washed with cold water, and dried. The dry salt is then gently heated until nitrogen evolution ceases, yielding the crude product.
-
Alternative Fluorination (Anhydrous HF): A related procedure involves dissolving the aminopyridine in anhydrous hydrogen fluoride, followed by the addition of sodium nitrite at low temperatures.[3] This method often provides higher yields but requires specialized equipment for handling anhydrous HF.
-
Work-up and Purification: The crude product from thermal decomposition is taken up in an organic solvent and washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated. Purification by column chromatography or distillation under reduced pressure yields the final product.
Causality and Experimental Choices
-
Reagent Selection: Tetrafluoroboric acid is the classic reagent for the Balz-Schiemann reaction, serving as both the acid and the fluoride source.[4] Anhydrous HF can be more efficient but is also more hazardous.
-
Low Temperature: The diazotization step must be conducted at low temperatures to prevent the premature decomposition of the unstable diazonium salt.
-
Safety: Diazonium salts can be explosive when dry, so they should be handled with care and in small quantities.
Route 3: O-Methylation of 2-Bromo-3-fluoro-5-hydroxypyridine
This approach is contingent on the availability of the 2-bromo-3-fluoro-5-hydroxypyridine precursor. The final step is a straightforward Williamson ether synthesis.
Diagram of Synthetic Pathway
Caption: Synthetic workflow for Route 3.
Experimental Protocol
-
Reaction Setup: To a solution of 2-bromo-3-fluoro-5-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate or sodium hydride (1.2-1.5 eq).
-
Methylation: Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide. Then, add a methylating agent like methyl iodide or dimethyl sulfate (1.1-1.3 eq) dropwise.
-
Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to give this compound.
Causality and Experimental Choices
-
Base and Solvent: A strong base is required to deprotonate the hydroxyl group. The choice between a milder base like K2CO3 and a stronger one like NaH depends on the reactivity of the substrate and the desired reaction rate. A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.
-
Methylating Agent: Methyl iodide is a highly effective methylating agent. Dimethyl sulfate is a less expensive alternative but is more toxic.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is a multi-faceted decision.
-
For rapid access to the target molecule on a small scale, where the starting material 3-fluoro-5-methoxypyridine is readily available, Route 1 (Late-Stage Bromination) offers a convergent and potentially high-yielding approach, provided the regioselectivity can be effectively controlled.
-
When starting from more fundamental building blocks, Route 2 (Diazotization/Fluorination) is a robust and well-documented strategy. Although it may involve more steps to prepare the aminopyridine precursor, the fluorination reaction itself is a reliable transformation.
-
Route 3 (O-Methylation) is an excellent choice for the final step if a synthetic pathway to 2-bromo-3-fluoro-5-hydroxypyridine is established. The methylation reaction is typically high-yielding and straightforward to perform.
Ultimately, the most suitable route will depend on the specific expertise of the research team, the available starting materials, and the scale of the synthesis. This guide provides the foundational information to make an informed decision, empowering researchers to efficiently synthesize this valuable building block for their drug discovery programs.
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- Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine - Benchchem.
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- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central.
- An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF - ResearchG
- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis - Benchchem.
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A-Comparative-Guide-to-the-Purity-Analysis-of-Synthesized-2-Bromo-3-fluoro-5-methoxypyridine
Introduction
2-Bromo-3-fluoro-5-methoxypyridine is a key heterocyclic building block in contemporary drug discovery and agrochemical research.[1] Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom, and a methoxy group, makes it a versatile intermediate for constructing complex molecular architectures, particularly through cross-coupling reactions.[1][2] Given its role as a precursor to potentially therapeutic agents, the purity of this compound is of paramount importance. Impurities, even in trace amounts, can lead to unforeseen side reactions, impact product yield and stability, and, most critically, pose safety risks in pharmaceutical applications.[3][4][5]
This guide provides a comprehensive comparison of modern analytical techniques for the purity assessment of synthesized this compound. We will delve into the rationale behind selecting specific methods, provide detailed experimental protocols, and present a holistic workflow for achieving a comprehensive and reliable purity profile. This document is intended for researchers, scientists, and drug development professionals who require robust analytical strategies to ensure the quality and integrity of their chemical intermediates.
Understanding Potential Impurities: A Synthesis-Forward Approach
The impurity profile of a synthesized compound is a direct reflection of its manufacturing process.[4] Knowledge of the synthetic route is, therefore, the first step in a robust purity analysis. A common synthetic pathway to this compound involves the bromination of a 2-methoxy-5-fluoropyridine precursor.[6]
This process can give rise to a variety of impurities, including:
-
Unreacted Starting Materials: Residual 2-methoxy-5-fluoropyridine.
-
Isomeric By-products: Bromination at other positions on the pyridine ring.
-
Over-brominated Products: Di-brominated species.
-
Hydrolysis Products: Conversion of the methoxy group to a hydroxyl group.
-
Residual Solvents and Reagents: Volatile organic compounds used in the synthesis and purification steps.[5]
Comparative Analysis of Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity.[7] A multi-pronged, or orthogonal, approach is essential for a thorough evaluation. We will now compare the three most powerful and commonly used techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination for non-volatile organic compounds in the pharmaceutical industry.[5][8] Its high resolving power allows for the separation of the main compound from closely related impurities.
Principle: Separation is achieved based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (determined by UV-Vis scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[5][9]
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification.
Experimental Protocol: GC-MS for Residual Solvent Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-450.
-
Sample Preparation: Prepare a stock solution of the sample in a high-purity solvent (e.g., DMSO) at a concentration of 50 mg/mL. Dilute as necessary.
-
Data Analysis: Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents. Quantify using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[7][10] It provides a direct measure of the molar concentration of the analyte and its impurities without the need for identical reference standards for each impurity.
Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with non-overlapping peaks, such as maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a clean vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation and accurate integration.
-
Acquire with a 90° pulse.
-
-
Data Analysis: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
Comparative Summary of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase.[11] | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[11] | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[11] |
| Primary Use | Quantification of known and unknown non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[5] | Absolute purity determination and structural confirmation.[7] |
| Strengths | High resolution and sensitivity for a wide range of compounds.[3] | Excellent for identifying unknown volatile impurities through mass spectral libraries.[9] | Provides absolute purity without needing a reference standard for each impurity; non-destructive.[7] |
| Limitations | Requires reference standards for accurate quantification of identified impurities; may not detect non-UV active compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; potential for peak overlap in complex mixtures. |
Integrated Purity Analysis Workflow
For a comprehensive and regulatory-compliant purity assessment, an integrated workflow is essential. This workflow leverages the strengths of each technique to build a complete purity profile.
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A Comparative Guide to the Biological Activity of Novel Kinase Inhibitors Derived from a Substituted Bromopyridine Scaffold
This guide provides an in-depth comparative analysis of a novel series of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. These compounds are synthesized from a versatile brominated pyridine building block, closely related to 2-Bromo-3-fluoro-5-methoxypyridine, demonstrating the potential of this chemical scaffold in generating potent and selective therapeutic candidates. We will delve into the rationale behind their design, a comparative analysis of their biological activity supported by experimental data, and detailed protocols for their evaluation.
Introduction: The Promise of Fluorinated Pyridines in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its utility is further enhanced by substitution with fluorine atoms, which can significantly improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2] The starting material for the compounds discussed herein, a substituted bromo-methoxy-pyridine, is a prime example of a versatile intermediate for creating diverse and biologically active molecules.[3] The presence of a bromine atom provides a convenient handle for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties.[3]
This guide will focus on a series of recently developed sulfonamide methoxypyridine derivatives that have shown potent dual inhibitory activity against PI3Kα and mTOR, two key nodes in a critical cell signaling pathway that is often dysregulated in cancer.[3]
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[3] Dual inhibition of PI3K and mTOR is a particularly promising strategy as it can lead to a more comprehensive and durable blockade of this oncogenic pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by the novel compounds.
Comparative Analysis of Novel PI3K/mTOR Dual Inhibitors
A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR kinases. Their anti-proliferative effects were also assessed in human cancer cell lines. The results are compared with Omipalisib (GSK2126458), a well-established and potent PI3K/mTOR dual inhibitor.
In Vitro Kinase Inhibitory Activity
The synthesized compounds were tested for their ability to inhibit the enzymatic activity of PI3Kα and mTOR. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Omipalisib | 0.023 | 0.18 |
| 22c | 0.28 | 0.51 |
| Analog A | 1.5 | 3.2 |
| Analog B | 0.8 | 1.9 |
| Analog C | 5.2 | 10.8 |
Data Interpretation: The novel compound 22c demonstrates potent dual inhibitory activity against both PI3Kα and mTOR, with IC50 values in the sub-nanomolar and low nanomolar range, respectively. While not as potent as the reference compound Omipalisib, 22c represents a highly promising lead compound. The data for analogs A, B, and C illustrate the importance of specific structural features for potent inhibition, providing valuable structure-activity relationship (SAR) insights.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of the novel compounds were evaluated against a panel of human cancer cell lines using a standard MTT assay. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are presented below.
| Compound | HCT-116 (Colon) IC50 (nM) | PC-3 (Prostate) IC50 (nM) | A549 (Lung) IC50 (nM) |
| Omipalisib | 1.5 | 2.1 | 3.5 |
| 22c | 5.8 | 7.2 | 10.1 |
| Analog A | 25.3 | 31.5 | 45.7 |
| Analog B | 12.1 | 15.8 | 22.4 |
| Analog C | >100 | >100 | >100 |
Data Interpretation: Compound 22c exhibits potent anti-proliferative activity against all tested cancer cell lines, with IC50 values in the low nanomolar range.[4][5] This cellular activity is consistent with its potent enzymatic inhibition of PI3Kα and mTOR. The comparative data further underscores the potential of 22c as a promising anticancer agent.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
General Procedure for the Synthesis of Sulfonamide Methoxypyridine Derivatives
Caption: General synthetic workflow for the novel PI3K/mTOR inhibitors.
Step 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide Intermediate
-
Dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine.
-
Add a solution of the desired substituted benzenesulfonyl chloride (1.1 eq) in anhydrous pyridine dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide intermediate.[3]
Step 2: Suzuki Coupling to Synthesize Final Compounds
-
To a solution of the N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired aryl or heteroaryl boronic acid (1.2 eq).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the final sulfonamide methoxypyridine derivative.[3]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the compounds against PI3Kα and mTOR.
Materials:
-
PI3Kα and mTOR kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.
-
Incubate for a specified time at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another specified time at room temperature.
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the anti-proliferative effects of the compounds.
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC-3, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion and Future Directions
The derivatization of the substituted bromo-methoxy-pyridine scaffold has proven to be a highly effective strategy for the discovery of novel and potent dual PI3K/mTOR inhibitors. The synthesized sulfonamide methoxypyridine derivatives, particularly compound 22c , exhibit promising anti-cancer properties that warrant further investigation.[3] Future efforts should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. The structure-activity relationship data generated in these studies will be invaluable for the rational design of next-generation inhibitors with improved therapeutic potential.
References
- BenchChem. (2025).
- Gong, et al. (2023). Design, synthesis, and biological evaluation of a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors. (This is a placeholder reference as the full citation was not available in the provided search results. The content is based on the information from the BenchChem guide which references this study.)
-
ResearchGate. (n.d.). The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. [Link]
-
ResearchGate. (n.d.). Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. [Link]
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PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]
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MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. [Link]
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National Center for Biotechnology Information. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. [Link]
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PubChem. (n.d.). Antitumor agent for undifferentiated gastric cancer - Patent US-8865737-B2. [Link]
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PubChem. (n.d.). Antitumor agent using compounds having kinase inhibitory effect in combination - Patent US-9012458-B2. [Link]
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- Google Patents. (n.d.).
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National Center for Biotechnology Information. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine: A Cost-Benefit Analysis
For researchers and process chemists in the pharmaceutical and agrochemical industries, the efficient and cost-effective synthesis of key building blocks is a cornerstone of successful development. 2-Bromo-3-fluoro-5-methoxypyridine is a critical intermediate, and the selection of its synthetic route can have significant implications for project timelines and budgets. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and practical insights to inform your decision-making process.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic compound whose substituted pyridine ring serves as a valuable scaffold in medicinal chemistry. The unique arrangement of its bromo, fluoro, and methoxy functional groups allows for a range of subsequent chemical transformations, making it a key component in the synthesis of various biologically active molecules. The strategic selection of a synthetic pathway to this intermediate is therefore a critical consideration, balancing factors of yield, purity, cost, and scalability.
Comparative Analysis of Synthetic Methodologies
This guide will dissect two primary synthetic routes to this compound:
-
Two-Step Synthesis from 2-Methoxy-5-aminopyridine: A route involving diazotization and fluorination, followed by bromination.
-
Direct Bromination of 2-Methoxy-5-fluoropyridine: A more direct approach, assuming the availability of the fluorinated precursor.
A third method, the methylation of 3-bromo-5-fluoro-2-hydroxypyridine, is also discussed as a relevant, albeit isomeric, synthetic strategy that highlights alternative approaches to constructing substituted pyridines.
Method 1: Two-Step Synthesis from 2-Methoxy-5-aminopyridine
This common and often cost-effective method begins with the readily available 2-methoxy-5-aminopyridine. The synthesis proceeds through a diazotization-fluorination reaction to introduce the fluorine atom, followed by a regioselective bromination.
Reaction Scheme
Caption: Direct bromination of 2-Methoxy-5-fluoropyridine.
Experimental Protocol
-
In a dried reaction flask under a nitrogen atmosphere, dissolve 2-methoxy-5-fluoropyridine and N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly heat the reaction to 70 °C and maintain for several hours (typically 5 hours).
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
After completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product, if necessary, by column chromatography.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Materials | The primary cost driver for this method is the starting material, 2-methoxy-5-fluoropyridine. [1]While commercially available, its cost can be higher than 2-methoxy-5-aminopyridine. N-bromosuccinimide is a moderately priced reagent. [2][3][4][5] |
| Yield and Purity | This direct route can provide good yields of the desired product. Purity is often high, though column chromatography may be required for very high purity specifications. |
| Scalability | The single-step nature of this synthesis is advantageous for scalability, reducing processing time and labor costs. The reaction conditions are generally manageable on a larger scale. |
| Safety and Environmental | This method avoids the potentially hazardous diazotization step. Standard precautions for handling brominating agents and organic solvents are required. |
Method 3: Methylation of 3-Bromo-5-fluoro-2-hydroxypyridine (Isomeric Synthesis)
While this method yields the isomer 3-bromo-5-fluoro-2-methoxypyridine, it is a valuable case study in the synthesis of related structures and highlights an alternative synthetic strategy involving O-alkylation.
Reaction Scheme
Caption: Methylation of 3-Bromo-5-fluoro-2-hydroxypyridine.
Experimental Protocol
-
In a dried reaction flask under a nitrogen atmosphere, add 3-bromo-5-fluoro-2-hydroxypyridine and silver carbonate.
-
Add anhydrous toluene as the solvent, followed by methyl iodide.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the product.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Materials | 3-Bromo-5-fluoro-2-hydroxypyridine can be a costly starting material. [6]Silver carbonate is also a significant cost contributor, being a precious metal salt. [7][8][9]Methyl iodide is a common and relatively inexpensive reagent. |
| Yield and Purity | While a direct one-step conversion, the reported yield for this specific transformation can be modest (around 44%). [10]Column chromatography is required for purification, which can impact overall process efficiency. |
| Scalability | The use of a stoichiometric amount of a silver salt makes this process less economically viable for large-scale production. The need for chromatography also presents challenges for scaling up. |
| Safety and Environmental | Methyl iodide is a toxic and volatile reagent that requires careful handling in a well-ventilated fume hood. The use of a heavy metal like silver requires appropriate waste management. |
Summary and Recommendations
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Best Suited For |
| 1. Two-Step from Amine | 2-Methoxy-5-aminopyridine | NaNO₂, HBF₄, NBS | Cost-effective starting material, high overall yield, good scalability. | Two-step process, involves potentially hazardous diazotization. | Large-scale production and cost-sensitive projects. |
| 2. Direct Bromination | 2-Methoxy-5-fluoropyridine | NBS | Single step, streamlined process, avoids diazotization. | Higher cost of starting material. | Lab-scale synthesis where speed and simplicity are prioritized. |
| 3. Methylation (Isomer) | 3-Bromo-5-fluoro-2-hydroxypyridine | CH₃I, Ag₂CO₃ | Direct O-alkylation. | Expensive starting material and reagent, modest yield, requires chromatography. | Small-scale synthesis for structural analogs or when other routes are not feasible. |
Conclusion
The choice of synthetic route for this compound is a strategic decision that hinges on the specific needs of the project. For large-scale, cost-driven manufacturing, the two-step synthesis from 2-methoxy-5-aminopyridine offers a robust and economical pathway. [10]For rapid, lab-scale synthesis where the starting material is readily available, the direct bromination of 2-methoxy-5-fluoropyridine provides a more straightforward and efficient option. The methylation route, while producing an isomer, serves as a reminder of the diverse synthetic strategies available and the importance of considering reagent costs and scalability in process development. Ultimately, a thorough evaluation of starting material availability, cost, and in-house synthetic capabilities will guide the selection of the most appropriate method.
References
-
IndiaMART. N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers. [Link]
-
S D Fine-Chem Ltd. SILVER CARBONATE AG:76.7%. [Link]
-
Oakwood Chemical. 2-Methoxy-5-(trifluoromethyl)pyridine. [Link]
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
IndiaMART. 5-Amino-2-methoxypyridine, Grade Standard: Reagent Grade. [Link]
-
HBAR. 2-Methoxy-5-(trifluoromethyl)pyridine, min 97%, 100 grams. [Link]
-
National Institutes of Health. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]
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Safety Operating Guide
Proper Disposal of 2-Bromo-3-fluoro-5-methoxypyridine: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-3-fluoro-5-methoxypyridine, a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. The information herein is synthesized from authoritative safety data sheets and established best practices for hazardous waste management.
Understanding the Hazard Profile
Before handling or disposing of this compound, it is imperative to understand its inherent risks. This compound is classified as a hazardous substance, and its primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2] The presence of bromine and fluorine atoms on the pyridine ring influences its reactivity and toxicological profile.[3]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][6]
-
Respiratory Irritation: May cause respiratory irritation.[4][6]
Due to these hazards, this compound must be managed as hazardous waste throughout its lifecycle in the laboratory, from initial handling to final disposal.[7][8]
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount. The following table summarizes the essential PPE required when handling this compound, including during disposal procedures.
| Protection Type | Specific Requirements | Rationale | Standards/References |
| Eye and Face Protection | Tightly fitting safety goggles with side shields or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation.[9][10] | Conforming to EN 166 (EU) or NIOSH (US).[10] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile), a lab coat with long sleeves, and closed-toe shoes. | Prevents skin contact, which can lead to irritation and absorption of the harmful substance.[4][10] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[10] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][11][12] | Minimizes the risk of inhaling vapors, which can cause respiratory tract irritation.[4][6] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149 if exposure limits are exceeded.[10] |
Always have an emergency eyewash station and safety shower readily accessible in the work area.[4]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by a certified hazardous waste handler. The following workflow provides a logical sequence for these operations.
Caption: Workflow for the safe disposal of this compound.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal.[13]
Protocol:
-
Designate a Halogenated Waste Stream: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated solvents and solids.[14]
-
Avoid Mixing with Non-Halogenated Waste: Do not mix this compound with non-halogenated organic waste. Co-mingling can complicate the disposal process and significantly increase disposal costs, as the entire mixture must be treated as halogenated waste.[14]
-
Check for Incompatibilities: Ensure that other chemicals collected in the same container are compatible. Avoid mixing with strong oxidizing agents or strong acids.[12][15][16]
Containerization and Labeling
The integrity of the waste container and the accuracy of its label are critical for safe storage and transport.[13]
Protocol:
-
Select an Appropriate Container: Use a container made of a material that is compatible with this compound, such as glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.[13] Do not use food-grade containers.[13]
-
Properly Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
-
Keep the Container Closed: The waste container must be kept securely capped at all times, except when adding waste.[7][13] This prevents the release of harmful vapors into the laboratory atmosphere.
On-Site Storage
Designated storage areas for hazardous waste are required to ensure safety and regulatory compliance.
Protocol:
-
Use a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[13] This could be a marked area on a benchtop or within a fume hood.
-
Ensure Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.
-
Adhere to Storage Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in an SAA (typically 55 gallons) and the time limits for storage (often up to one year for partially filled containers, with removal within three days of becoming full).[7][13][17]
Spill Management
Accidental spills must be managed promptly and safely.
Protocol:
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and the institution's environmental health and safety (EHS) office.[11]
-
Wear Appropriate PPE: Before cleaning a minor spill, ensure you are wearing the full complement of PPE as described in Section 2.[11][18]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8][11][18] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[11]
-
Collect and Dispose: Place the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container.[18]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[11][18]
Final Disposal Pathway
The final step is the transfer of the hazardous waste to a licensed disposal facility.
Protocol:
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the sink or regular trash.[8][19] This is illegal and environmentally harmful.
-
Arrange for Professional Collection: Contact your institution's EHS office to arrange for the collection of the full waste container.[7][8] They will work with a certified hazardous waste disposal company.
-
Maintain Records: Keep a record of the waste generated and its disposal date in your laboratory's chemical inventory or waste log. This is often a regulatory requirement.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.
References
- Apollo Scientific. (2023, June 9). Safety Data Sheet: 2-Bromo-5-fluoropyridine.
- MedchemExpress. (2025, March 31). Safety Data Sheet: 2-Bromo-3-fluoro-5-methylpyridine.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 3-Bromo-5-fluoro-2-methoxypyridine.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- Utah State University. Incompatible Chemicals. Office of Research Environmental Health and Safety.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of California, Riverside. Examples of Incompatible Chemicals. Environmental Health & Safety.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- American Chemical Society. Hazardous Waste and Disposal.
- California Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- ChemicalBook. (2025, July 26). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fluoromart. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.
- University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- Pipzine Chemicals. 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China.
- Benchchem. (2025). Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 40427006, 3-Bromo-5-fluoro-2-methoxypyridine.
- TCI Deutschland GmbH. 3-Bromo-5-fluoro-2-methoxypyridine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
